molecular formula C35H69NaO8P B164503 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium CAS No. 71065-87-7

1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium

Cat. No.: B164503
CAS No.: 71065-87-7
M. Wt: 671.9 g/mol
InChI Key: HZVPBNGKCKYXAH-MGDILKBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phospholipid acylated with C16:0 fatty acids. For use in lipid studies and biological systems. See similar compounds>

Properties

CAS No.

71065-87-7

Molecular Formula

C35H69NaO8P

Molecular Weight

671.9 g/mol

IUPAC Name

disodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate

InChI

InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/t33-;/m1./s1

InChI Key

HZVPBNGKCKYXAH-MGDILKBHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCC.[Na]

Appearance

Unit:100 mgSolvent:nonePurity:98+%Physical solid

Other CAS No.

71065-87-7

Synonyms

DPPA

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate Sodium Salt (DPPA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Simple Phospholipid

1,2-Dipalmitoyl-sn-glycerol 3-phosphate, commonly known as dipalmitoylphosphatidic acid (DPPA), is the simplest glycerophospholipid, yet it plays a profound role in cellular function and serves as a critical component in advanced drug delivery systems.[1][2] Structurally, it consists of a glycerol backbone esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position.[2] This amphipathic nature, with a hydrophobic diacyl tail and a hydrophilic phosphate headgroup, dictates its self-assembly in aqueous environments and its crucial involvement in membrane dynamics and cellular signaling.[2][3] This guide provides a comprehensive overview of the core physical properties of the sodium salt of DPPA, offering insights for its application in research and pharmaceutical development.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical characteristics of DPPA is essential for its effective use. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃₅H₆₈NaO₈P[4][5][6]
Molecular Weight 670.87 g/mol [4][5][6]
Physical State Crystalline solid at room temperature[7]
Melting Point 161 - 165 °C[8][9][10]
Transition Temperature (Tm) 67 °C[4]
Purity Typically >98%[5][7]

Solubility Profile: A Critical Parameter for Formulation

The solubility of DPPA is a critical factor in the preparation of lipid-based formulations such as liposomes and micelles.[11][12] As an amphiphilic molecule, its solubility varies significantly with the solvent system.

Qualitative Solubility:

  • Aqueous Solutions: DPPA is sparingly soluble in aqueous solutions. To enhance its solubility in aqueous buffers or isotonic saline, it is recommended to first dissolve it in an organic solvent and then dilute the solution.[13]

  • Organic Solvents:

    • Chloroform: Soluble at approximately 1.6 mg/mL.[7]

    • Chloroform/Methanol/Water/Ammonium Hydroxide (65:35:4:4 v/v): Soluble, but the solution is not stable for storage. This solvent system is best used for immediate formulation needs.[4]

    • 50% Ethanol: Soluble at approximately 1 mg/mL.[4]

Experimental Protocol: Determination of Phospholipid Solubility

A common method to assess the solubility of phospholipids involves a systematic approach of solvent addition and observation.

Objective: To determine the approximate solubility of DPPA in a given solvent.

Materials:

  • 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt (DPPA)

  • Solvents of interest (e.g., chloroform, ethanol, water)

  • Vortex mixer

  • Analytical balance

  • Glass vials

Procedure:

  • Weigh a precise amount of DPPA (e.g., 1 mg) into a clean, dry glass vial.

  • Add a small, measured volume of the solvent to be tested (e.g., 100 µL).

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the DPPA has completely dissolved, incrementally add more DPPA until saturation is reached (i.e., solid particles remain after thorough mixing).

  • If the DPPA has not dissolved, incrementally add more solvent until complete dissolution is observed.

  • Calculate the solubility in terms of mg/mL.

G cluster_workflow Solubility Determination Workflow start Weigh DPPA add_solvent Add Solvent start->add_solvent vortex Vortex add_solvent->vortex observe Observe Solution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Not Dissolved observe->not_dissolved No add_dppa Add More DPPA dissolved->add_dppa calculate Calculate Solubility dissolved->calculate add_more_solvent Add More Solvent not_dissolved->add_more_solvent not_dissolved->calculate add_dppa->vortex add_more_solvent->vortex G cluster_workflow CMC Determination Workflow (Fluorescence) start Prepare DPPA Solutions add_pyrene Add Pyrene Probe start->add_pyrene disperse Disperse Lipid add_pyrene->disperse incubate Incubate disperse->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze_ratio Analyze I₁/I₃ Ratio measure_fluorescence->analyze_ratio plot Plot I₁/I₃ vs. [DPPA] analyze_ratio->plot determine_cmc Determine CMC plot->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Thermotropic Behavior: Phase Transitions

The physical state and fluidity of lipid bilayers are highly dependent on temperature. The temperature at which a lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state is known as the phase transition temperature (Tm). [10]For DPPA, the transition temperature is reported to be 67 °C. [4]This relatively high Tm is due to the two long, saturated palmitoyl chains, which allow for tight packing of the lipid molecules in the gel phase.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Tm Determination

Differential scanning calorimetry (DSC) is a powerful technique for studying the thermotropic behavior of lipids. [14][15]It measures the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To determine the phase transition temperature (Tm) of DPPA.

Materials:

  • DPPA

  • Aqueous buffer (e.g., phosphate-buffered saline)

  • Differential Scanning Calorimeter (DSC)

  • Hermetic DSC pans

Procedure:

  • Prepare a well-hydrated dispersion of DPPA in the desired aqueous buffer. This can be achieved by vortexing and/or sonication.

  • Accurately weigh a small amount of the DPPA dispersion into a hermetic DSC pan.

  • Prepare a reference pan containing the same volume of the aqueous buffer.

  • Place the sample and reference pans into the DSC instrument.

  • Set the DSC to scan over a temperature range that encompasses the expected Tm of DPPA (e.g., 20 °C to 80 °C) at a controlled heating and cooling rate (e.g., 1-5 °C/min).

  • Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak on the heating scan.

  • The temperature at the apex of the peak is taken as the phase transition temperature (Tm). The area under the peak is proportional to the enthalpy of the transition (ΔH).

G cluster_workflow DSC Workflow for Tm Determination start Prepare DPPA Dispersion load_dsc Load Sample and Reference into DSC start->load_dsc set_parameters Set DSC Scan Parameters load_dsc->set_parameters run_scan Run Heating/Cooling Scan set_parameters->run_scan record_data Record Heat Flow vs. Temperature run_scan->record_data analyze_peak Analyze Endothermic Peak record_data->analyze_peak determine_tm Determine Tm and ΔH analyze_peak->determine_tm

Caption: A simplified workflow for determining the phase transition temperature (Tm) of DPPA using DSC.

Biophysical Properties and Role in Membrane Dynamics

The unique biophysical properties of phosphatidic acid, including DPPA, contribute to its significant role in modulating membrane structure and function. [16][17]The small, highly charged headgroup of PA can induce negative curvature in membranes, which is important for processes like vesicle formation and fusion. [16]The ionization state of the phosphate headgroup is pH-dependent, which can influence its interactions with proteins and other lipids. [3]

Involvement in Cellular Signaling

Phosphatidic acid is not merely a structural component of membranes; it is also a critical signaling lipid involved in various cellular processes. [18][19]PA has been shown to be a key regulator of the mTOR (mechanistic target of rapamycin) and Hippo signaling pathways, which are central to cell growth, proliferation, and organ size control. [8]Interestingly, studies have indicated that unsaturated species of PA, but not the saturated DPPA, can activate the mTOR pathway. However, PA, in general, has been shown to directly interact with components of the Hippo pathway, such as LATS and NF2, to regulate its activity.

G cluster_pathway Simplified Overview of PA in Signaling PLD Phospholipase D (PLD) PA Phosphatidic Acid (PA) (e.g., DPPA) PLD->PA Generates mTOR mTOR Pathway (activated by unsaturated PA) PA->mTOR Activates (unsaturated) Hippo Hippo Pathway (regulated by PA) PA->Hippo Regulates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth OrganSize Organ Size Control Hippo->OrganSize

Caption: A simplified diagram illustrating the role of phosphatidic acid in the mTOR and Hippo signaling pathways.

Conclusion

This compound salt is a phospholipid with well-defined physical properties that make it a valuable tool in both basic research and pharmaceutical applications. Its low solubility in water and high transition temperature are direct consequences of its saturated diacyl structure. These characteristics, along with its ability to self-assemble into stable bilayers and its involvement in key cellular signaling pathways, underscore its importance. The experimental protocols outlined in this guide provide a framework for the precise characterization of DPPA, enabling researchers and formulation scientists to harness its full potential.

References

  • Han, X., et al. (2019). Phosphatidic acid: a lipid regulator of the Hippo pathway. Molecular & Cellular Oncology, 6(1), 1558683.
  • Kooijman, E. E., & Burger, K. N. (2009). Biophysics and function of phosphatidic acid: a molecular perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 881–888.
  • Avanti Polar Lipids. (n.d.). 16:0 PA 830855 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt). Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Retrieved from [Link]

  • Shinitzky, M., & Barenholz, Y. (1974). A simple method for the determination of phospholipids. Analytical Biochemistry, 61(1), 249–253.
  • Han, X., et al. (2019). Phosphatidic acid: a lipid regulator of the Hippo pathway. Molecular & Cellular Oncology, 6(1), 1558683.
  • MySkinRecipes. (n.d.). 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt). Retrieved from [Link]

  • Bach, D., & Sela, B. (1980). Differential Scanning Calorimetry of Dipalmitoyl Phosphatidylcholine Analogues and of Their Interaction Products With Basic Polypeptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 596(2), 186–191.
  • Tang, W., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. The FEBS Journal, 291(9), 1870-1885.
  • Kooijman, E. E., & Burger, K. N. (2009). Biophysics and function of phosphatidic acid: a molecular perspective. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(9), 881–888.
  • Han, X., et al. (2018). Regulation of the Hippo pathway by phosphatidic acid-mediated lipid-protein interaction. Developmental Cell, 47(2), 203-214.e6.
  • Tang, W., et al. (2023). Phosphatidic acid: from biophysical properties to diverse functions. The FEBS Journal, 291(9), 1870-1885.
  • Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

  • MetwareBio. (n.d.). Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. Retrieved from [Link]

  • PubChem. (n.d.). Phosphatidic acid, dipalmitoyl. Retrieved from [Link]

  • ResearchGate. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Retrieved from [Link]

  • Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In J. H. Kleinschmidt (Ed.), Lipid-Protein Interactions: Methods and Protocols (pp. 67–78). Humana Press.
  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

Sources

A Technical Guide to 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) Sodium Salt: An Endogenous Signaling Lipid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA), a species of phosphatidic acid (PA), is a pivotal endogenous metabolite that functions as both a crucial intermediate in glycerolipid synthesis and a potent signaling molecule.[1][2][3] Its deceptively simple structure, consisting of a glycerol backbone, two saturated palmitic acid chains, and a phosphate headgroup, belies its complex role in cellular regulation. This guide provides an in-depth examination of DPPA, covering its physicochemical properties, its function in membrane dynamics and cell signaling, and detailed protocols for its analysis and experimental application. We aim to equip researchers with the technical knowledge and practical methodologies required to investigate the multifaceted roles of DPPA in health and disease, thereby facilitating advancements in drug discovery and development.

Introduction: The Dual Identity of DPPA

Phosphatidic acids (PAs) are the simplest class of glycerophospholipids and serve as the central precursor for the biosynthesis of all major membrane glycerophospholipids and storage lipids like triacylglycerols.[1][2][3] For many years, PAs were viewed primarily as transient metabolic intermediates. However, a growing body of evidence has firmly established PA as a critical lipid second messenger, involved in a vast array of cellular processes including cell growth, proliferation, membrane trafficking, and stress responses.[4][5][6]

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) is a specific molecular species of PA, characterized by two 16-carbon saturated fatty acyl chains (palmitate). This saturation significantly influences its biophysical properties, such as membrane packing and phase transition temperature, distinguishing its behavior from unsaturated PA species. As a human endogenous metabolite, DPPA's cellular levels are tightly regulated by a network of enzymes, including phospholipases, lipid kinases, and phosphatases, ensuring that its signaling functions are precisely controlled in time and space.[6][7][8] Understanding the unique contributions of the DPPA species is critical for dissecting its specific roles in the broader context of PA-mediated signaling.

Physicochemical Properties & Biological Significance

The structure of DPPA dictates its function. The two saturated palmitoyl chains allow for tight packing within the lipid bilayer, contributing to the formation of rigid, ordered membrane domains. The small, highly negatively charged phosphate headgroup is a key feature, enabling it to interact with specific protein domains, modulate membrane curvature, and participate in complex signaling networks.

PropertyValueSource
Molecular Formula C₃₅H₆₈NaO₈P[7]
Molecular Weight 670.87 g/mol [7]
Physical Form Solid[7]
Melting Point 161 - 165 °C[9]
Main Transition Temp (Tm) 66 °C[10]
Charge at pH 7.4 AnionicN/A

The high melting point and main phase transition temperature (Tm) are direct consequences of the saturated acyl chains, leading to a preference for gel-phase membranes at physiological temperatures.[10] This property is crucial for its role in modulating membrane structure and fluidity.

Biologically, DPPA is not just a structural component. It acts as a signaling hub through several mechanisms:

  • Recruitment and Activation of Proteins: The anionic headgroup of DPPA serves as an electrostatic anchor, recruiting and activating a host of cytosolic proteins to membrane surfaces.[5][6] This is a primary mechanism by which it regulates signaling pathways.

  • Modulation of Enzyme Activity: DPPA can directly bind to enzymes and allosterically modulate their activity. For example, small amounts of DPPA are reported to be necessary to initiate the fast hydrolysis reaction of phospholipase D (PLD), the very enzyme that can generate PA.[11]

  • Membrane Curvature and Trafficking: Due to its cone-like shape (small headgroup, large tail area), PA induces negative membrane curvature, which is a critical step in membrane fission and fusion events, such as vesicle budding and exocytosis.[5]

The Central Role of DPPA in Cell Signaling

Phosphatidic acid is a key player in numerous signal transduction cascades. While many studies refer to PA generically, the specific acyl chain composition can influence protein binding and downstream effects. DPPA, generated by enzymes like Phospholipase D (PLD), is a potent activator of several critical pathways.

One of the most well-characterized roles of PA is in the activation of the mechanistic Target of Rapamycin (mTOR) pathway , a central regulator of cell growth, proliferation, and metabolism.

DPPA-Mediated mTORC1 Activation Pathway
  • Stimulus: Growth factors or hormones bind to their respective cell surface receptors.

  • PLD Activation: This receptor activation triggers the recruitment and activation of Phospholipase D (PLD) at the plasma membrane.

  • DPPA Production: PLD catalyzes the hydrolysis of phosphatidylcholine (PC), a major membrane phospholipid, to generate DPPA and choline.

  • mTOR Recruitment & Activation: DPPA directly binds to the FRB domain of mTOR, promoting its localization to lysosomal membranes and leading to the activation of the mTOR Complex 1 (mTORC1).

  • Downstream Signaling: Activated mTORC1 phosphorylates downstream targets like S6 Kinase (S6K) and 4E-BP1, leading to increased protein synthesis and cell growth.

mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stimulus Growth Factor Receptor Receptor Stimulus->Receptor Binds PLD Phospholipase D (PLD) Receptor->PLD Activates PC Phosphatidylcholine (PC) DPPA_mem DPPA PC->DPPA_mem Hydrolysis PLD mTORC1 mTORC1 DPPA_mem->mTORC1 Binds & Activates S6K S6K / 4E-BP1 mTORC1->S6K Phosphorylates Response Protein Synthesis & Cell Growth S6K->Response

Caption: DPPA-mediated activation of the mTORC1 signaling pathway.

Analytical Methodologies for DPPA Quantification

Accurate quantification of endogenous DPPA is challenging due to its low steady-state concentration but is essential for understanding its signaling roles.[4] High-performance liquid chromatography coupled to mass spectrometry (LC-MS) is the gold standard for this purpose.[4]

Protocol: Quantification of DPPA from Cultured Cells via LC-MS/MS

This protocol provides a robust workflow for the extraction and analysis of DPPA.

A. Materials & Reagents:

  • Cultured cells (e.g., HEK293)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • LC-MS grade methanol, chloroform, water

  • Internal Standard (IS): e.g., 17:0/17:0-PA (diheptadecanoyl-PA)

  • Nitrogen gas evaporator

  • Vortex mixer and centrifuge

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column[4]

  • High-resolution mass spectrometer[4]

B. Workflow:

LCMS_Workflow start 1. Cell Harvest (Scrape cells in ice-cold PBS, centrifuge to pellet) extraction 2. Lipid Extraction (Modified Bligh-Dyer method) Add Chloroform:Methanol (1:2) Add Internal Standard start->extraction phase_sep 3. Phase Separation Add Chloroform and Water, vortex, centrifuge extraction->phase_sep collection 4. Collect Organic Layer (Lower layer containing lipids) phase_sep->collection drying 5. Drying (Evaporate solvent under N₂ stream) collection->drying reconstitution 6. Reconstitution (Redissolve lipid film in LC-MS mobile phase) drying->reconstitution analysis 7. LC-MS/MS Analysis (Inject onto HILIC column, detect using negative ion mode ESI-MS) reconstitution->analysis quant 8. Quantification (Integrate peak areas, normalize to Internal Standard) analysis->quant

Caption: Workflow for DPPA extraction and quantification by LC-MS/MS.

C. Causality and Self-Validation:

  • Why Bligh-Dyer? The chloroform/methanol/water system is highly effective for extracting a broad range of lipids, including the relatively polar PA, from complex biological matrices.

  • Why an Internal Standard? The use of a non-endogenous PA species (like 17:0-PA) is a critical self-validating step. It accounts for variations in extraction efficiency, sample loss, and instrument response, ensuring accurate and reproducible quantification.

  • Why HILIC? Hydrophilic Interaction Liquid Chromatography provides excellent separation of polar lipids like PA from less polar species, reducing ion suppression and improving sensitivity.[4]

D. Typical Mass Spectrometry Parameters:

ParameterSettingRationale
Ionization Mode Negative Electrospray (ESI-)The phosphate group is readily deprotonated, forming a stable negative ion.
Scan Type Full Scan & ddMS2 or PRMFull scan identifies the precursor ion (m/z for DPPA), while fragmentation (MS2) confirms identity.
DPPA [M-H]⁻ m/z 647.45Calculated exact mass of the deprotonated molecule.
Expected Fragments m/z 255.23 (Palmitate)Characteristic fragments confirm the fatty acid composition.

Experimental Applications & Protocols

DPPA is used in a variety of in vitro and in cellulo models to probe its biological functions.

Protocol 1: Preparation of DPPA-Containing Liposomes

Liposomes are artificial vesicles used to mimic cell membranes or as delivery vehicles.[10][12][13]

A. Methodology (Thin-Film Hydration): [12][13]

  • Lipid Mixture Preparation: In a round-bottom flask, co-dissolve DPPA and a bulk lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in a chloroform/methanol solvent. A typical molar ratio might be 5-10 mol% DPPA.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[12]

  • Hydration: Add an aqueous buffer (e.g., PBS or Tris) to the flask. Hydrate the film by gentle agitation above the main transition temperature (Tm) of the lipids (for DPPA/DPPC mixtures, >66°C).[10][14] This causes the lipids to swell and form multilamellar vesicles (MLVs).[12]

  • Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

B. Rationale:

  • Co-dissolving Lipids: Ensures a homogenous mixture of DPPA within the bulk lipid matrix in the final liposome bilayer.

  • Hydration Above Tm: Hydrating above the phase transition temperature ensures the lipids are in a fluid state, which is necessary for proper vesicle formation.

Protocol 2: In Cellulo Stimulation and Downstream Analysis

This protocol describes how to treat cultured cells with exogenous DPPA (delivered via liposomes or as a complex with BSA) to study its effect on a signaling pathway.

  • Cell Seeding: Plate cells (e.g., HeLa or NIH-3T3) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling activity, incubate cells in serum-free media for 4-12 hours prior to stimulation.

  • DPPA Stimulation:

    • Prepare DPPA liposomes as described above and dilute to the final desired concentration (e.g., 10-50 µM) in serum-free media.

    • Alternatively, complex DPPA with fatty acid-free Bovine Serum Albumin (BSA) to improve solubility and delivery.

    • Add the DPPA preparation to the cells and incubate for the desired time (e.g., 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Downstream Analysis (Western Blot):

    • Quantify total protein concentration (e.g., BCA assay).

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against a phosphorylated target (e.g., Phospho-S6K) and a total protein control (e.g., Total S6K).

    • Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

C. Trustworthiness:

  • Controls are Essential: Include a vehicle control (liposomes without DPPA or BSA alone) to ensure the observed effects are specific to DPPA.

  • Phosphatase Inhibitors: Their inclusion in the lysis buffer is a critical self-validating step to preserve the phosphorylation state of signaling proteins for accurate analysis.

Therapeutic and Drug Development Implications

Given its central role in regulating cell growth and proliferation, the enzymatic machinery that controls DPPA levels is a compelling area for drug development.[5][6][15]

  • Oncology: The PA-mTOR axis is frequently hyperactivated in cancer. Inhibitors of enzymes that produce signaling PA, such as PLD, have been investigated as potential anti-cancer therapeutics.

  • Inflammation: PA has been implicated in the activation of NADPH oxidase in neutrophils, a key event in the inflammatory response.[15] Modulating PA signaling could offer new therapeutic avenues for inflammatory diseases.

  • Biomarker Potential: Altered levels of specific PA species like DPPA in plasma or tissues may serve as biomarkers for diseases characterized by dysregulated lipid signaling.

Conclusion

1,2-Dipalmitoyl-sn-glycerol 3-phosphate is far more than a simple metabolic precursor. It is a highly specific, potent signaling lipid whose unique biophysical properties enable it to regulate membrane structure and a multitude of cellular signaling pathways. A deep understanding of its biochemistry, coupled with robust analytical and experimental methodologies, is crucial for researchers aiming to unravel the complexities of lipid signaling. The continued exploration of DPPA's role in cellular function will undoubtedly uncover new insights into disease pathogenesis and provide novel targets for therapeutic intervention.

References

  • Tips on the Analysis of Phosphatidic Acid by the Fluorometric Coupled Enzyme Assay. (n.d.). Google Books.
  • Triebl, A., Trötzmüller, M., Eberl, A., Hanel, P., Hartler, J., & Köfeler, H. C. (2014). Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry.
  • Carman, G. M. (2017). Tips on the analysis of phosphatidic acid by the fluorometric coupled enzyme assay. Analytical Biochemistry, 527, 1–3.
  • 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium. (n.d.). CymitQuimica.
  • Morita, S.-y., Takeuchi, M., Noda, J., & Umeda, M. (2009). Enzymatic measurement of phosphatidic acid in cultured cells. Journal of Lipid Research, 50(8), 1718–1726.
  • Augert, G., Blackmore, P. F., & Exton, J. H. (1989). Quantification of phosphatidic acid and lysophosphatidic acid by HPLC with evaporative light-scattering detection. Journal of Lipid Research, 30(10), 1635–1642.
  • This compound. (n.d.). Chemsrc.
  • Mykhailova, O., Creanga, D. E., & Gurban, A.-M. (2019). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells.
  • Wang, X. (2004). Signaling functions of phosphatidic acid. Plant Physiology, 136(1), 2614–2620.
  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt. (n.d.). PubChem.
  • Illustration of the roles of key lipid signaling molecules—phosphatidic... (n.d.). ResearchGate.
  • This compound. (n.d.). MedChemExpress.
  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-glycerol sodium salt. (n.d.). PubChem.
  • English, D. (1996). Phosphatidic acid: a lipid messenger involved in intracellular and extracellular signalling. Cellular Signalling, 8(5), 341–347.
  • Wang, X., Devaiah, S. P., Zhang, W., & Welti, R. (2006). Phosphatidic acid-mediated signaling. Current Opinion in Plant Biology, 9(5), 506–511.
  • Carman, G. M., & Henry, S. A. (2007). Phosphatidic Acid Plays a Central Role in the Transcriptional Regulation of Glycerophospholipid Synthesis in Saccharomyces cerevisiae. Journal of Biological Chemistry, 282(52), 37293–37297.
  • Exploring the Roles of Phosphatidic Acid in Lipid Metabolism and Lipidomics Research. (n.d.). BOC Sciences.
  • Shedding light on phosphatidic acid signaling with chemical tools. (2021, June 17). YouTube.
  • Athenstaedt, K., & Daum, G. (1999). Phosphatidic acid, a key intermediate in lipid metabolism. European Journal of Biochemistry, 266(1), 1–16.
  • Cell assay, fix and stain (DAPI, Phalloidin). (n.d.). DRSC/TRiP Functional Genomics Resources.
  • Tanguy, E., Wang, A., & Baskin, J. M. (2024). The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. The FEBS Journal.
  • Estrela-Lopis, I., Brezesinski, G., & Möhwald, H. (2004). Dipalmitoyl-phosphatidylcholine/phospholipase D interactions investigated with polarization-modulated infrared reflection absorption spectroscopy. Chembiochem, 5(1), 79–85.
  • DAPI Protocol for Fluorescence Imaging. (n.d.). Thermo Fisher Scientific - US.
  • Shioiri, T. (2006). Diphenyl Phosphorazidate (DPPA)
  • Methods for the preparation of liposomes. (n.d.). Google Patents.
  • Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Scientia Pharmaceutica, 84(2), 241–257.
  • A comprehensive protocol for PDMS fabrication for use in cell culture. (2025). PubMed.
  • Preparing Liposome Mixtures with Nippon Fine Chemical's High-purity Phospholipids and Presome® Series. (n.d.). TCI Chemicals (India) Pvt. Ltd.
  • Protocols for Cell culture techniques. (n.d.). Abcam.
  • Cazzolla, A. (2023, July 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. Protocols.io.

Sources

An In-Depth Technical Guide to the Self-Assembly of 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) Sodium Salt in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Harnessing the Architectural Propensity of Phospholipids for Advanced Applications

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive exploration into the self-assembly of 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) sodium salt. As a key player in the realm of phospholipids, DPPA's unique physicochemical characteristics make it a molecule of significant interest for a myriad of applications, from drug delivery systems to the fundamental study of biological membranes.[1][2][3] This document is designed to not only provide a thorough understanding of the principles governing DPPA's self-assembly in aqueous environments but also to equip you with the practical knowledge to manipulate and characterize these structures for your specific research and development needs. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for robust and reproducible results.

The DPPA Molecule: A Structural and Physicochemical Overview

1,2-Dipalmitoyl-sn-glycero-3-phosphate, a phosphatidic acid (PA), is an anionic phospholipid characterized by a glycerol backbone, two saturated 16-carbon palmitoyl chains, and a phosphate headgroup. The sodium salt of DPPA is particularly relevant for its behavior in aqueous solutions, where it readily self-assembles into ordered structures.

The amphiphilic nature of DPPA, with its hydrophobic acyl chains and hydrophilic phosphate headgroup, is the primary driver of its self-assembly.[4] The geometry of the molecule, with a small headgroup relative to its two fatty acid tails, is proposed to favor the formation of negatively curved membranes.[5]

Key Physicochemical Properties of DPPA:

PropertyValueSignificance
Molecular Weight 670.86 g/mol Essential for molar concentration calculations in solution preparation.
Main Phase Transition Temperature (Tm) ~58-67°CThe temperature at which the lipid transitions from a gel-like, ordered state to a liquid-crystalline, fluid state.[6][7] This is a critical parameter for vesicle preparation and stability.
Headgroup pKa pKa1 ~3-4, pKa2 ~8-9The ionization state of the phosphate headgroup is pH-dependent, influencing intermolecular interactions and the overall charge of the self-assembled structure.[8][9][10]
Critical Aggregation Concentration (CAC) VariesThe concentration above which DPPA molecules spontaneously assemble into larger structures. This is influenced by temperature, pH, and ionic strength.

The Energetics of Self-Assembly: A Dance of Forces

The spontaneous formation of organized structures by DPPA in water is a thermodynamically driven process aimed at minimizing the unfavorable interactions between the hydrophobic acyl chains and water molecules. This phenomenon, known as the hydrophobic effect, is the primary driving force for self-assembly.

A Glimpse into the Supramolecular Forces at Play:

  • Hydrophobic Interactions: The sequestration of the palmitoyl chains away from water into the core of the assembly is entropically favorable.

  • Van der Waals Forces: These attractive forces between the closely packed acyl chains contribute to the stability of the assembled structure, particularly in the gel phase below the Tm.[11]

  • Electrostatic Interactions: The negatively charged phosphate headgroups experience repulsive forces. These are modulated by the pH of the solution and the presence of counterions (like Na+), which can screen the charges and influence the packing of the lipid molecules.[12][13][14]

  • Hydrogen Bonding: The phosphate headgroup can act as both a hydrogen bond donor and acceptor, contributing to the network of interactions at the lipid-water interface.[14]

The interplay of these forces dictates the final morphology of the self-assembled structures, which are typically bilayer vesicles, also known as liposomes.

Factors Influencing DPPA Self-Assembly: A Guide to Controlled Morphologies

The ability to control the size, lamellarity (number of bilayers), and stability of DPPA assemblies is paramount for their application. This control is achieved by carefully manipulating the experimental conditions.

The Pivotal Role of Temperature

Temperature is arguably the most critical parameter in the self-assembly of DPPA. The main phase transition temperature (Tm) marks a significant change in the physical properties of the lipid bilayer.[11]

  • Below Tm (Gel Phase, Lβ'): The acyl chains are in a highly ordered, all-trans conformation, resulting in a rigid and less permeable bilayer.

  • Above Tm (Liquid Crystalline Phase, Lα): The acyl chains are in a disordered, fluid state with rotational and lateral mobility, leading to a more flexible and permeable bilayer.[7][15][16]

Experimental Insight: For the formation of stable, unilamellar vesicles, it is crucial to perform the hydration and processing steps at a temperature significantly above the Tm of DPPA (~66°C).[7] This ensures that the lipid film is sufficiently fluid to hydrate and form well-defined vesicles.

The Influence of pH and Headgroup Ionization

The phosphate headgroup of DPPA has two dissociable protons, meaning its charge can range from 0 to -2 depending on the pH of the aqueous solution.[13] This charge state profoundly impacts the electrostatic repulsion between headgroups, thereby influencing the packing density and stability of the resulting vesicles.

  • Low pH (pH < pKa1): The headgroup is fully protonated (neutral charge).

  • Intermediate pH (pKa1 < pH < pKa2): The headgroup carries a single negative charge.

  • High pH (pH > pKa2): The headgroup is doubly deprotonated, carrying a charge of -2.[8][9]

Practical Implication: The choice of buffer and its pH is a critical experimental parameter. For many biological applications, a pH of 7.4 is used, where the DPPA headgroup will be predominantly singly charged. It's important to consider that the local pH at the bilayer surface can differ from the bulk pH.

The Impact of Ionic Strength and Counterions

The presence of electrolytes in the aqueous solution can modulate the electrostatic interactions between the negatively charged DPPA headgroups. Cations, such as the Na+ from the DPPA salt or from the buffer, can act as counterions, screening the electrostatic repulsion and allowing for tighter packing of the lipid molecules. Divalent cations like Ca2+ can have an even more pronounced effect, potentially inducing phase separation and altering membrane properties.[12][13]

Experimental Protocols for the Preparation and Characterization of DPPA Vesicles

This section provides detailed, field-proven methodologies for the preparation and characterization of DPPA vesicles. The rationale behind each step is explained to ensure a deep understanding of the process.

Preparation of DPPA Vesicles via the Thin-Film Hydration Method

This is a robust and widely used method for producing multilamellar vesicles (MLVs), which can then be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).[1]

Workflow Diagram:

Thin_Film_Hydration cluster_prep Preparation cluster_hydration Hydration cluster_processing Processing (Optional) dissolve 1. Dissolve DPPA in Organic Solvent evaporate 2. Evaporate Solvent to Form Thin Film dissolve->evaporate Rotary Evaporation vacuum 3. Dry Film Under Vacuum evaporate->vacuum Removes Residual Solvent hydrate 4. Hydrate Film with Aqueous Buffer vacuum->hydrate Above Tm sonicate 5a. Sonication (SUVs) hydrate->sonicate High-Energy Input extrude 5b. Extrusion (LUVs) hydrate->extrude Controlled Size Reduction

Caption: Workflow for preparing DPPA vesicles.

Step-by-Step Protocol:

  • Dissolution: Dissolve a known quantity of DPPA sodium salt in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask. The choice of solvent is critical to ensure complete dissolution of the lipid.

  • Film Formation: Slowly evaporate the organic solvent using a rotary evaporator. This creates a thin, uniform lipid film on the inner surface of the flask, maximizing the surface area for hydration.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent, which could otherwise be cytotoxic or alter the properties of the vesicles.

  • Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. Crucially, the temperature of the buffer and the flask should be maintained above the Tm of DPPA (e.g., 70°C). Gently agitate the flask to facilitate the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).[7]

  • Size Reduction (Optional):

    • Sonication for SUVs: To produce small unilamellar vesicles (typically < 100 nm), the MLV suspension can be sonicated using a probe sonicator. This high-energy process can, however, lead to lipid degradation and contamination from the probe tip.

    • Extrusion for LUVs: For more uniform, large unilamellar vesicles (typically 100-200 nm), the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size using a lipid extruder. This is the preferred method for producing vesicles with a narrow size distribution.

Characterization of DPPA Vesicles

A multi-pronged approach is necessary to fully characterize the prepared DPPA vesicles.

DLS is a non-invasive technique used to determine the size distribution and polydispersity index (PDI) of nanoparticles in suspension.[17][18][19][20] It measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.[18]

Experimental Protocol:

  • Dilute the vesicle suspension with the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform multiple measurements to ensure reproducibility.

  • Analyze the correlation function to obtain the average hydrodynamic diameter and the PDI. A PDI value below 0.2 generally indicates a monodisperse population.[21]

Data Interpretation: DLS provides the hydrodynamic diameter, which includes the lipid bilayer and the associated water layer. It is a powerful tool for routine quality control and for assessing the stability of the vesicle suspension over time.[19][20]

TEM provides direct visualization of the morphology and lamellarity of the vesicles.[22] Cryo-TEM, where the sample is flash-frozen, is particularly useful as it preserves the native hydrated state of the vesicles.[23][24]

Workflow Diagram:

TEM_Workflow sample_prep 1. Sample Preparation grid_app 2. Application to TEM Grid sample_prep->grid_app staining 3. Negative Staining (Optional) grid_app->staining e.g., Uranyl Acetate imaging 4. Imaging in TEM grid_app->imaging Cryo-TEM staining->imaging analysis 5. Image Analysis imaging->analysis Size, Morphology, Lamellarity

Caption: General workflow for TEM analysis of vesicles.

Experimental Protocol (Negative Staining):

  • Place a drop of the diluted vesicle suspension onto a carbon-coated TEM grid.

  • After a brief incubation, blot off the excess liquid.

  • Add a drop of a heavy metal staining solution (e.g., 2% uranyl acetate). The stain will surround the vesicles, providing contrast.

  • Blot off the excess stain and allow the grid to air dry.

  • Image the grid in the TEM.

Data Interpretation: TEM images can confirm the spherical morphology of the vesicles and differentiate between unilamellar and multilamellar structures.

DSC is a powerful thermal analysis technique used to determine the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[25][26][27] This provides insights into the packing and ordering of the lipid acyl chains.

Experimental Protocol:

  • Accurately weigh a small amount of the vesicle suspension into a DSC pan.

  • Place an equal volume of buffer in a reference pan.

  • Seal the pans and place them in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected Tm of DPPA.

  • Record the differential heat flow as a function of temperature.

Data Interpretation: The DSC thermogram will show an endothermic peak at the Tm. The sharpness of the peak is indicative of the cooperativity of the transition. The Tm can be affected by the incorporation of other molecules into the bilayer.[28] A single, sharp peak for DPPA liposomes is indicative of a unilamellar structure.[6]

SAXS is a technique that provides detailed structural information about the lipid bilayer, such as its thickness and electron density profile.[29][30][31][32][33] It is particularly useful for studying the lamellar organization of lipid assemblies.

Applications in Research and Drug Development

The self-assembled structures of DPPA are not merely of academic interest; they have significant potential in various applications:

  • Drug Delivery: The bilayer of DPPA vesicles can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (within the bilayer) drugs, protecting them from degradation and enabling targeted delivery.[2]

  • Model Membranes: DPPA vesicles serve as excellent models for studying lipid-protein interactions and the biophysical properties of biological membranes.[7]

  • Signal Transduction Research: As a key component of cellular signaling pathways, understanding the biophysical behavior of phosphatidic acid is crucial.[5][10][12][13]

Conclusion and Future Outlook

The self-assembly of 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt is a fascinating and highly tunable process. By understanding and controlling the interplay of molecular structure, thermodynamics, and experimental conditions, researchers can create well-defined nanostructures for a wide range of advanced applications. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of DPPA vesicles, empowering scientists and drug development professionals to harness the full potential of this versatile phospholipid. As our understanding of the intricate behaviors of lipid assemblies continues to grow, so too will the sophistication and efficacy of the technologies they enable.

References

  • Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data. (n.d.). IUCr Journals. [Link]

  • Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. (2019). PubMed. [Link]

  • Phosphatidic acid domains in membranes: effect of divalent counterions. (2007). PubMed. [Link]

  • Lipid bilayer structure refinement with SAXS/SANS based restrained ensemble molecular dynamics. (n.d.). ChemRxiv. [Link]

  • X-ray scattering from unilamellar lipid vesicles. (n.d.). IUCr Journals. [Link]

  • Phosphatidic Acid Domains in Membranes: Effect of Divalent Counterions. (2007). PMC. [Link]

  • Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes. (n.d.). PMC. [Link]

  • X-ray scattering methods for studying lipid bilayers. (n.d.). University of Regensburg. [Link]

  • Differential Scanning Calorimetry of Dipalmitoyl Phosphatidylcholine Analogues and of Their Interaction Products With Basic Polypeptides. (n.d.). PubMed. [Link]

  • Differential scanning calorimetry (DSC) of DPPC and DC 8,9 PC... (n.d.). ResearchGate. [Link]

  • Ionization State and Structure of l -1,2-Dipalmitoylphosphatidylglycerol Monolayers at the Liquid/Air Interface. (2017). ResearchGate. [Link]

  • Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. (2019). Semantic Scholar. [Link]

  • Cation effects on phosphatidic acid monolayers at various pH conditions. (2017). ResearchGate. [Link]

  • Thermodynamic parameters of the main phase transition of DPPA... (n.d.). ResearchGate. [Link]

  • Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. (2018). PMC. [Link]

  • Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. (n.d.). PMC. [Link]

  • DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cystatin C. (2024). National Institutes of Health. [Link]

  • Application of polydopamine in tumor targeted drug delivery system and its drug release behavior. (2018). PubMed. [Link]

  • Diphenylphosphoryl azide. (n.d.). Wikipedia. [Link]

  • Effect of Ions on the Organization of Phosphatidylcholine/Phosphatidic Acid Bilayers. (n.d.). National Institutes of Health. [Link]

  • Characterization of liposomes. (A) Dynamic light scattering (DLS) of... (n.d.). ResearchGate. [Link]

  • DSC curves obtained during a the isothermal step, and b succeeding... (n.d.). ResearchGate. [Link]

  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. (2022). PMC. [Link]

  • Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. (n.d.). News-Medical.Net. [Link]

  • (Cryo)Transmission Electron Microscopy of Phospholipid Model Membranes Interacting with Amphiphilic and Polyphilic Molecules. (2017). MDPI. [Link]

  • Supramolecular Self-Assembly of Dipalmitoylphosphatidylcholine and Carbon Nanotubes: A Dissipative Particle Dynamics Simulation Study. (2022). MDPI. [Link]

  • Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. (2021). PubMed. [Link]

  • Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. (n.d.). ResearchGate. [Link]

  • Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes. (2015). AZoM.com. [Link]

  • Supplementary material Fig.1: Liposome size distributions measured by dynamic light scattering (DLS) for extrusion through (a) 1. (n.d.). Royal Society of Chemistry. [Link]

  • Protocol for electron microscopy ultrastructural localization of the fusogenic lipid phosphatidic acid on plasma membrane sheets from chromaffin cells. (2021). PMC. [Link]

  • Membrane curvature regulates Ups1 dependent phosphatidic acid transfer across lipid bilayers. (2023). eLife. [Link]

  • Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021). National Institutes of Health. [Link]

  • (PDF) Transmission Electron Microscopy Of Lipid Vesicles For Drug Delivery. (2011). ResearchGate. [Link]

  • Ionization properties of phosphatidylinositol polyphosphates in mixed model membranes. (2009). PubMed. [Link]

  • Using Diphenylphosphoryl Azide (DPPA) for the Facile Synthesis of Biodegradable Antiseptic Random Copolypeptides. (n.d.). ResearchGate. [Link]

  • DPPA (Diphenylphosphoryl azide) I Reagent Chemistry I. (2018). YouTube. [Link]

  • New Insights into Self-Organization of a Model Lipid Mixture and Quantification of Its Adsorption on Spherical Polymer Particles. (n.d.). ResearchGate. [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2024). ResearchGate. [Link]

  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (n.d.). MDPI. [Link]

  • pH Effects on Electrospray Ionization Efficiency. (n.d.). PubMed. [Link]

  • What Is The Transition Temperature Of The Lipid? (n.d.). Avanti Polar Lipids. [Link]

  • Recent Development of Diphenyl Phosphorazidate (DPPA) as a Synthetic Reagent. (n.d.). Semantic Scholar. [Link]

  • Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. (n.d.). PMC. [Link]

Sources

Thermotropic behavior of DPPA lipid bilayers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermotropic Behavior of Dipalmitoylphosphatidic Acid (DPPA) Lipid Bilayers

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the thermotropic behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) lipid bilayers, designed for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing the phase transitions of DPPA, the critical influence of environmental factors such as pH and ion interactions, and the advanced analytical techniques employed to characterize these phenomena. Our focus is on delivering not just procedural steps, but the underlying scientific rationale to empower robust experimental design and interpretation.

The Unique Position of DPPA in Membrane Biophysics

Dipalmitoylphosphatidic acid (DPPA) is a phospholipid of significant interest in the study of biological membranes and the development of lipid-based drug delivery systems.[1][2][3][4] Its simple headgroup, a single phosphate moiety, confers a net negative charge and makes it highly sensitive to the local chemical environment. This sensitivity is at the heart of its complex thermotropic behavior, which is the focus of this guide. Understanding how DPPA bilayers respond to changes in temperature is crucial for elucidating the behavior of cellular membranes and for designing stimuli-responsive nanocarriers for therapeutic agents.[5]

Fundamentals of Thermotropic Phase Behavior in Lipid Bilayers

Phospholipid bilayers, including those composed of DPPA, exhibit distinct physical states or phases as a function of temperature.[6][7] These phases are primarily defined by the conformational order of the lipid acyl chains.

  • Gel Phase (Lβ') : At low temperatures, the hydrocarbon chains are in a highly ordered, all-trans conformation, leading to a tightly packed and rigid bilayer structure.[8]

  • Liquid-Crystalline Phase (Lα) : At higher temperatures, the acyl chains become disordered with gauche conformations, resulting in a more fluid and expanded bilayer.[8]

The transition between these two primary phases is a critical event known as the main phase transition (Tm) . For DPPA, this transition is highly cooperative, meaning that the lipid molecules transition from the gel to the liquid-crystalline phase in a very narrow temperature range.[9]

Critical Environmental Factors Modulating DPPA Thermotropic Behavior

The phase behavior of DPPA is exquisitely sensitive to its surroundings, particularly pH and the presence of ions. This sensitivity stems from the ionizable phosphate headgroup.

The Profound Impact of pH

The protonation state of the DPPA phosphate headgroup is governed by the pH of the aqueous environment. The phosphate group has two pKa values, leading to three possible protonation states. Changes in pH alter the charge of the headgroup, which in turn significantly affects the electrostatic interactions between adjacent lipid molecules and the overall packing of the bilayer.[10] This directly influences the main phase transition temperature (Tm). For instance, an increase in pH leads to deprotonation of the phosphate group, increasing intermolecular repulsion and generally lowering the Tm. The ionization of the headgroup can be monitored by observing the shift in Tm as a function of pH.[11]

The Role of Cation Interactions

The negatively charged surface of DPPA bilayers readily interacts with cations in the surrounding medium. The binding of cations can neutralize the headgroup charge, reducing electrostatic repulsion and thereby increasing the Tm. The extent of this effect depends on the type and concentration of the cation. Divalent cations like Ca²⁺ and Mg²⁺ are known to bind more strongly to phosphate groups than monovalent cations like Na⁺ and K⁺, leading to more significant shifts in the phase transition temperature.[12][13][14] This interaction is crucial in biological systems where local ion concentrations can fluctuate.

Below is a diagram illustrating the influence of pH and cations on the DPPA lipid headgroup and the resulting effect on bilayer packing.

cluster_pH Effect of pH on DPPA Headgroup cluster_Ions Effect of Cations on DPPA Headgroup cluster_Consequence Consequence on Bilayer Packing Low_pH Low pH (Protonated) DPPA_Headgroup_pH DPPA Phosphate Headgroup Low_pH->DPPA_Headgroup_pH H+ Increased_Packing Increased Packing (Higher Tm) Low_pH->Increased_Packing Reduced Repulsion High_pH High pH (Deprotonated) Decreased_Packing Decreased Packing (Lower Tm) High_pH->Decreased_Packing Increased Repulsion DPPA_Headgroup_pH->High_pH -H+ Cations Cations (e.g., Ca²⁺, Na⁺) DPPA_Headgroup_Ions Negatively Charged DPPA Headgroup Cations->DPPA_Headgroup_Ions Binding Cations->Increased_Packing Charge Neutralization

Caption: Influence of pH and cations on DPPA headgroup and bilayer packing.

Advanced Analytical Techniques for Characterization

A multi-faceted approach employing various analytical techniques is essential for a thorough understanding of the thermotropic behavior of DPPA bilayers.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for studying phase transitions in lipid bilayers.[15][16][17] It measures the heat flow into or out of a sample as a function of temperature, allowing for the direct determination of the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[18]

Experimental Protocol: DSC Analysis of DPPA Liposomes

  • Liposome Preparation :

    • Dissolve DPPA in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Place the film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with the desired buffer (of a specific pH and ionic strength) at a temperature above the expected Tm of DPPA.

    • Vortex the suspension to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the suspension can be subjected to sonication or extrusion.[1][2][3][9]

  • DSC Measurement :

    • Accurately weigh a known amount of the liposome suspension into an aluminum DSC pan.

    • Use the same buffer as a reference in another pan.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a temperature well below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the Tm.

    • Record the heat flow as a function of temperature.

  • Data Analysis :

    • The peak of the endotherm corresponds to the main phase transition temperature (Tm).

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Table 1: Typical Thermotropic Parameters for DPPA Bilayers

ConditionMain Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
Neutral pH~66Varies with preparation
Acidic pHHigher than neutral pHVaries with preparation
Basic pHLower than neutral pHVaries with preparation
+ Divalent CationsSignificantly higher than neutral pHVaries with preparation

Note: Absolute values can vary depending on the specific experimental conditions (e.g., buffer composition, lipid concentration, and vesicle size). The value of ~66°C is reported for DPPA liposomes.[1][19]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful, non-invasive technique that provides information about the conformational state of the lipid acyl chains.[20][21][22] The stretching vibrations of the methylene (CH₂) groups are particularly sensitive to the trans/gauche conformational changes that occur during the phase transition.[8][23]

Experimental Protocol: FTIR Analysis of DPPA Bilayers

  • Sample Preparation : Prepare DPPA liposomes as described for DSC.

  • FTIR Measurement :

    • Place a small aliquot of the liposome suspension between two CaF₂ or BaF₂ windows separated by a thin spacer.

    • Mount the windows in a temperature-controlled cell within the FTIR spectrometer.

    • Record FTIR spectra over a range of temperatures, equilibrating at each temperature before measurement.

  • Data Analysis :

    • Monitor the frequency of the symmetric (νs(CH₂)) and asymmetric (νas(CH₂)) stretching bands of the methylene groups (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively).

    • A sharp increase in the frequency of these bands indicates the transition from the ordered gel phase to the disordered liquid-crystalline phase.[24]

cluster_workflow FTIR Experimental Workflow for DPPA Phase Transition Start Prepare DPPA Liposome Suspension Load Load Sample into Temperature-Controlled Cell Start->Load Equilibrate Equilibrate at Desired Temperature Load->Equilibrate Record Record FTIR Spectrum Equilibrate->Record Change_Temp Change Temperature Record->Change_Temp Change_Temp->Equilibrate Iterate Analyze Analyze CH₂ Stretching Frequency vs. Temperature Change_Temp->Analyze Done End Determine Tm Analyze->End

Caption: FTIR workflow for monitoring DPPA phase transitions.

X-ray Diffraction (XRD)

XRD is a powerful technique for determining the structural parameters of lipid bilayers, such as lamellar repeat distance (d-spacing), hydrocarbon chain packing, and area per lipid molecule.[25][26][27][28][29]

Experimental Protocol: XRD Analysis of DPPA Multilayers

  • Sample Preparation :

    • Prepare a concentrated, oriented sample of DPPA multilayers on a solid substrate (e.g., glass or silicon wafer). This can be achieved by slowly evaporating the solvent from a lipid solution deposited on the substrate.

    • Hydrate the sample in a controlled humidity and temperature chamber.

  • XRD Measurement :

    • Mount the sample in an X-ray diffractometer.

    • Direct a collimated X-ray beam onto the sample.

    • Record the diffraction pattern at different temperatures, allowing the sample to equilibrate at each temperature.

  • Data Analysis :

    • Small-angle X-ray scattering (SAXS) provides information about the lamellar repeat distance (d-spacing).

    • Wide-angle X-ray scattering (WAXS) reveals information about the packing of the hydrocarbon chains. A sharp peak indicates ordered gel-phase packing, while a broad, diffuse peak is characteristic of the disordered liquid-crystalline phase.

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of the topography of supported lipid bilayers with nanometer resolution.[30][31][32] It can be used to observe phase separation and changes in bilayer morphology as a function of temperature.

Experimental Protocol: AFM Imaging of Supported DPPA Bilayers

  • Substrate Preparation : Use a clean, atomically flat substrate such as mica.

  • Supported Bilayer Formation :

    • Prepare small unilamellar vesicles (SUVs) of DPPA by sonication or extrusion.

    • Deposit the SUV suspension onto the mica substrate. The vesicles will adsorb, rupture, and fuse to form a continuous supported lipid bilayer.

  • AFM Imaging :

    • Mount the substrate in the AFM instrument in a fluid cell containing the desired buffer.

    • Use a temperature-controlled stage to vary the sample temperature.

    • Image the bilayer surface in tapping mode to minimize damage to the soft lipid structure.

  • Data Analysis :

    • Analyze the AFM images to identify different lipid phases based on their height differences.

    • Monitor changes in the domain structure and bilayer defects as the temperature is scanned through the phase transition.

Fluorescence Anisotropy

Fluorescence anisotropy (also known as fluorescence polarization) is a technique used to measure the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[33][34][35] This provides a measure of the local membrane fluidity.

Experimental Protocol: Fluorescence Anisotropy of DPPA Vesicles

  • Probe Incorporation : Incorporate a lipophilic fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) into the DPPA liposomes during their preparation.

  • Anisotropy Measurement :

    • Place the liposome suspension in a temperature-controlled cuvette in a fluorescence spectrometer equipped with polarizers.

    • Excite the sample with vertically polarized light.

    • Measure the intensity of the emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument correction factor.

  • Data Analysis :

    • Plot the fluorescence anisotropy as a function of temperature.

    • A sharp decrease in anisotropy indicates an increase in membrane fluidity, corresponding to the gel-to-liquid-crystalline phase transition.[36]

Implications for Drug Development

The thermotropic behavior of DPPA is highly relevant to the field of drug delivery.[5] Liposomes containing DPPA can be engineered to be thermosensitive. By designing liposomes that undergo a phase transition at a temperature slightly above physiological temperature (e.g., 40-42 °C), it is possible to trigger the release of encapsulated drugs at a target site through localized hyperthermia. The change in bilayer permeability at the phase transition allows for the controlled release of the therapeutic payload. Furthermore, the pH sensitivity of DPPA can be exploited for drug release in acidic tumor microenvironments.[5]

Conclusion

The thermotropic behavior of DPPA lipid bilayers is a complex and fascinating phenomenon governed by the interplay of temperature, pH, and ionic interactions. A thorough understanding of these principles, facilitated by a suite of advanced analytical techniques, is essential for researchers in membrane biophysics and for the rational design of innovative drug delivery systems. The ability to precisely control the phase behavior of DPPA bilayers opens up exciting possibilities for the development of targeted and stimuli-responsive therapies.

References

  • Tokutomi, S., & Ohnishi, S. (1981). The effect of pH on the phase transition temperature of dipalmitoylphosphatidylcholine-palmitic acid liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 642(2), 387-396. [Link]

  • Sakaguchi, H. (1989). Very Large Cooperative Phenomena on the Main Phase Transition of L-α-Dipalmitoylphosphatidic Acid During the Cooling Process. Chemistry Letters, 18(9), 1691-1694. [Link]

  • Nagle, J. F., Zhang, R., Tristram-Nagle, S., Sun, W., Petrache, H. I., & Suter, R. M. (1996). X-ray structure determination of fully hydrated L alpha phase dipalmitoylphosphatidylcholine bilayers. Biophysical journal, 70(3), 1419–1431. [Link]

  • MacDonald, R. C., Simon, S. A., & Baer, E. (1976). Ionic influences on the phase transition of dipalmitoylphosphatidylserine. Biochemistry, 15(4), 885–891. [Link]

  • Cameron, D. G., Casal, H. L., Mantsch, H. H., Boulanger, Y., & Smith, I. C. (1981). The thermotropic behavior of dipalmitoyl phosphatidylcholine bilayers. A Fourier transform infrared study of specifically labeled lipids. Biophysical journal, 35(1), 1–16. [Link]

  • Cameron, D. G., Casal, H. L., Mantsch, H. H., Boulanger, Y., & Smith, I. C. (1981). The thermotropic behavior of dipalmitoyl phosphatidylcholine bilayers. A Fourier transform infrared study of specifically labeled lipids. Biophysical Journal, 35(1), 1-16. [Link]

  • Harutyunyan, L., et al. (2014). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Liposome Research, 25(1), 16-24. [Link]

  • Zhang, Y., et al. (2016). Cation effects on phosphatidic acid monolayers at various pH conditions. Langmuir, 32(31), 7865-7873. [Link]

  • Chiang, Y. L., Costa, L. T., & Chen, P. J. (2007). The structure and stability of phospholipid bilayers by atomic force microscopy. The journal of physical chemistry. B, 111(38), 11246–11254. [Link]

  • Harutyunyan, L., et al. (2015). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Liposome Research, 25(1), 16-24. [Link]

  • Singh, S., & Keller, D. J. (1991). Atomic force microscopy of supported planar membrane bilayers. Biophysical journal, 60(6), 1401–1410. [Link]

  • Auger, M., et al. (1990). Effects of pH and cholesterol on DMPA membranes: a solid state 2H- and 31P-NMR study. Biochemistry, 29(8), 2175-2183. [Link]

  • Harutyunyan, L., et al. (2015). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Liposome Research, 25(1), 16-24. [Link]

  • Melcr, J., et al. (2020). Structural Effects of Cation Binding to DPPC Monolayers. Langmuir, 36(49), 15034-15045. [Link]

  • Creative Biolabs. (n.d.). Fluorescence Polarization Anisotropy (FPA). [Link]

  • Tero, M. (2013). Illustration of phase transition of a phospholipid model membrane induced by temperature variation. ResearchGate. [Link]

  • Picas, L., et al. (2008). Atomic force microscopy of supported lipid bilayers. Nature protocols, 3(10), 1654–1659. [Link]

  • Harutyunyan, L., et al. (2014). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Liposome Research, 25(1), 16-24. [Link]

  • MacDonald, R. C., Simon, S. A., & Baer, E. (1976). Ionic influences on the phase transition of dipalmitoylphosphatidylserine. Biochemistry, 15(4), 885–891. [Link]

  • ResearchGate. (n.d.). DSC heating thermograms for the system DMPA:DMPE at different molar... [Link]

  • Vlasova, I. I., & Salomatina, E. V. (2023). A Brief Review of FT-IR Spectroscopy Studies of Sphingolipids in Human Cells. International Journal of Molecular Sciences, 24(5), 4811. [Link]

  • ResearchGate. (n.d.). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. [Link]

  • Disalvo, E. A., et al. (2020). Probing Thermotropic Phase Behavior of Dipalmitoylphosphatidylcholine Bilayers from Electrical and Topographic Data in a Horizontal Black Lipid Membrane Model. Langmuir, 36(6), 1545-1554. [Link]

  • Tzanov, T., & Vasileva-Tonkova, E. (2018). Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior. Molecules, 23(11), 2948. [Link]

  • Kulig, W., et al. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. International Journal of Molecular Sciences, 22(21), 11571. [Link]

  • Sciortino, G., et al. (2023). Probing Biochemical Differences in Lipid Components of Human Cells by Means of ATR-FTIR Spectroscopy. Applied Sciences, 13(17), 9821. [Link]

  • Unsay, J. D., Cosentino, K., & García-Sáez, A. J. (2022). Atomic Force Microscopy Imaging & Force Spectroscopy Of Supported Lipid Bilayers. YouTube. [Link]

  • Ueno, M. (2014). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Membranes, 4(3), 520–543. [Link]

  • Tristram-Nagle, S., et al. (2001). Structure of Gel Phase DMPC Determined by X-Ray Diffraction. Biophysical Journal, 80(1), 209-216. [Link]

  • Tristram-Nagle, S., et al. (2001). Structure of gel phase DMPC determined by X-ray diffraction. Biophysical journal, 80(1), 209–216. [Link]

  • Liu, J., et al. (1998). Effect of pH on the Interfacial Tension of Lipid Bilayer Membrane. Biophysical Journal, 75(4), 1953-1957. [Link]

  • Connell, S. D., & Smith, D. A. (2006). Atomic force microscopy of phase separation on ruptured, giant unilamellar vesicles. Biophysical journal, 90(3), 937–946. [Link]

  • Nagle, J. F., et al. (2015). Structure of gel phase DPPC determined by X-ray diffraction. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(1 Pt A), 18-27. [Link]

  • Jagiełło, K., et al. (2024). DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cystatin C. International Journal of Molecular Sciences, 25(15), 8031. [Link]

  • HORIBA. (n.d.). What is Fluorescence Anisotropy or Fluorescence Polarization?. [Link]

  • Nanomicrospheres. (n.d.). Understanding Fluorescence Polarization Anisotropy: Principles and Applications in Bioimaging. [Link]

  • Vetri, V., et al. (2018). Fluorescence anisotropy imaging in drug discovery. Expert opinion on drug discovery, 13(10), 947–958. [Link]

  • Böckmann, R. A., & de Groot, B. L. (2018). Membrane–Ion Interactions. Biological chemistry, 399(1), 1–14. [Link]

  • ResearchGate. (n.d.). The FTIR spectra of 2 mg/mL phospholipid standard mixture (39% PC, 22%... [Link]

  • Wolkers, W. F., & Oldenhof, H. (2015). Biomedical FTIR Spectroscopy of Lipids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Yilmaz, M. T., et al. (2017). FTIR Spectroscopy for Evaluation and Monitoring of Lipid Extraction Efficiency for Oleaginous Fungi. PloS one, 12(1), e0170611. [Link]

  • Johnson, C. M. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Current protocols in immunology, 101(1), A.3J.1–A.3J.12. [Link]

  • The Huck Institutes. (n.d.). Differential Scanning Calorimetry. [Link]

  • Journal of Pharmaceutical Analysis. (2014). Differential Scanning Calorimetry. Research and Reviews: Journal of Pharmaceutical Analysis, 3(2), 1-5. [Link]

  • Wang, C., et al. (2022). PDA-Based Drug Delivery Nanosystems: A Potential Approach for Glioma Treatment. International journal of nanomedicine, 17, 3753–3775. [Link]

  • Chen, G., et al. (2022). Analyzing the effect of ion binding to the membrane-surface on regulating the light-induced transthylakoid electric potential (ΔΨm). Frontiers in Plant Science, 13, 931720. [Link]

  • ResearchGate. (n.d.). Specific Ion Binding at Phospholipid Membrane Surfaces. [Link]

  • Chemistry LibreTexts. (2021). 17.4: X-ray Diffraction. [Link]

Sources

An In-Depth Technical Guide to the Anionic Properties of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPGP) Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPGP), a member of the phosphatidic acid (PA) family, is a fundamental anionic phospholipid characterized by its negatively charged phosphomonoester headgroup. This charge is pivotal to its physicochemical behavior in aqueous environments, governing its self-assembly into liposomes, interaction with ions and proteins, and overall stability. For researchers and drug development professionals, a deep understanding of these anionic properties is critical for leveraging DPGP in applications ranging from model membrane systems to advanced nanocarrier-based drug delivery platforms. This guide provides a comprehensive examination of the core principles defining DPGP's anionic character, details key quantitative metrics, and presents validated experimental protocols for its characterization.

The Molecular Basis of Anionic Character

1,2-Dipalmitoyl-sn-glycerol 3-phosphate is an amphipathic molecule composed of a hydrophilic glycerol-phosphate headgroup and two hydrophobic palmitic acid tails.[1] The defining feature of DPGP is its phosphomonoester headgroup, which distinguishes it from more common phospholipids like phosphatidylcholine that possess a phosphodiester group.[2] This structural distinction is the origin of its potent anionic properties.

The phosphate group has the potential to carry two negative charges, making it a highly effective anchor for electrostatic interactions.[2] The degree of ionization, and thus the net negative charge, is highly dependent on the pH of the surrounding aqueous environment.

Diagram 1: Chemical Structure of DPGP

DPGP_Structure cluster_glycerol sn-Glycerol Backbone cluster_tails Hydrophobic Tails cluster_headgroup Anionic Headgroup G1 C1 G2 C2 G3 C3 Phosphate Phosphate (PO₄) G3->Phosphate Phosphate Ester Linkage P1 Palmitoyl Chain (C16:0) P1->G1 Ester Linkage P2 Palmitoyl Chain (C16:0) P2->G2 Ester Linkage Na Na⁺ Phosphate->Na Ionic Association

A simplified representation of DPGP sodium salt.

Physicochemical Properties in Aqueous Media

The anionic nature of DPGP dictates its behavior in solution, influencing its ionization state, self-assembly into larger structures, and surface charge.

The Critical Role of pH and pKa

The acid dissociation constant (pKa) is a measure that describes the acidity of a molecule.[3] For drug development, pKa is a critical parameter as it determines the ionization state of a molecule at different physiological pH levels, which in turn affects solubility, membrane permeability, and bioavailability.[4][5]

The phosphomonoester headgroup of phosphatidic acids like DPGP has two distinct pKa values. While exact values can vary with experimental conditions (e.g., ionic strength, temperature, and bilayer packing), they are generally in the ranges of:

  • pKa₁: ~3.5 - 4.5

  • pKa₂: ~7.5 - 8.5

At a physiological pH of ~7.4, the first proton is fully dissociated, while the second is partially dissociated, resulting in a net negative charge between -1 and -2. This pH-dependent charge modulation is a key feature, allowing phosphatidic acid to act as a "pH biosensor" in cellular contexts.[6]

Zeta Potential: Quantifying Surface Charge

Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a particle, such as a liposome, in a specific medium.[7] It is a critical indicator of the stability of a colloidal dispersion; liposome suspensions with zeta potentials below -30 mV or above +30 mV are generally considered stable due to strong electrostatic repulsion between particles, which prevents aggregation.[8][9]

For DPGP-containing liposomes, the zeta potential is inherently negative and its magnitude increases with a higher molar percentage of DPGP in the formulation.[7] This property is crucial in drug delivery, as the surface charge influences circulation time, interaction with proteins, and cellular uptake.[9]

PropertyTypical Value/RangeSignificance for Researchers
Molecular Weight ~670.87 g/mol (Sodium Salt)[10]Essential for accurate molar concentration calculations in formulations.
pKa₁ ~3.5 - 4.5Governs the first deprotonation; lipid is singly charged above this pH.
pKa₂ ~7.5 - 8.5Governs the second deprotonation; charge approaches -2 above this pH.
Zeta Potential Highly Negative (e.g., < -30 mV)[9]Indicates high colloidal stability of liposomes; influences in vivo fate.[7]

Interactions Driven by Anionic Character

The potent negative charge of the DPGP headgroup serves as a docking site for a variety of electrostatic interactions that are fundamental to cell biology and pharmacology.

Binding of Cations

The anionic phosphate group readily interacts with cations. This interaction is not merely a passive charge neutralization; it can profoundly alter the physical properties of the lipid bilayer.

  • Monovalent Cations (Na⁺, K⁺): These ions associate with the headgroup, forming a diffuse electrical double layer.

  • Divalent Cations (Ca²⁺, Mg²⁺): These ions can form much stronger bridges between adjacent DPGP molecules. This "cation bridging" can induce lipid phase separation, increase membrane rigidity, and trigger membrane fusion events. The binding affinity for divalent cations is significantly higher than for monovalent ones, with a ranked order of Ca²⁺ > Mg²⁺ > Na⁺ > K⁺.[11]

Interaction with Proteins and Peptides

DPGP plays a vital role as a lipid signaling molecule by interacting with and recruiting various proteins to the membrane surface.[12][13] This process is often mediated by electrostatic attraction between the negatively charged DPGP headgroup and positively charged amino acid residues (e.g., lysine, arginine) on the protein surface. This interaction can:

  • Anchor proteins to the membrane.

  • Induce conformational changes in proteins, thereby modulating their activity.[14]

  • Regulate key cellular pathways , such as the mTOR pathway, which controls cell growth and metabolism.[15][]

Diagram 2: DPGP-Mediated Protein Recruitment

Protein_Interaction DPGP1 DPGP DPGP2 DPGP DPGP3 DPGP NeutralLipid1 PC NeutralLipid2 PC Protein Effector Protein (Cationic Domain) Protein->DPGP1 Electrostatic Attraction Protein->DPGP2

Anionic DPGP lipids create a negative surface potential that recruits proteins with cationic domains.

Experimental Protocols for Characterization

Accurate characterization of DPGP-containing systems is paramount. The following protocols provide robust, validated methodologies for preparing and analyzing DPGP liposomes.

Protocol 4.1: Preparation of DPGP Liposomes by Thin-Film Hydration and Extrusion

This is the most common and reliable method for producing unilamellar vesicles of a defined size.

Causality: The process works by first creating a homogenous, dry mixture of lipids, which is then hydrated above the lipid's phase transition temperature (Tm) to form multilamellar vesicles (MLVs). Extrusion under high pressure through a membrane with a defined pore size then shears the MLVs into smaller, more uniform small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Step-by-Step Methodology:

  • Lipid Dissolution: Dissolve DPGP and any other lipids (e.g., a neutral helper lipid like DPPC) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[17]

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.[17][18]

  • Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent, which can compromise bilayer integrity.[18]

  • Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) pre-heated to a temperature above the Tm of the lipid with the highest transition temperature (for DPPC, Tm ≈ 41°C).[17][19] Vortex the flask to suspend the lipid film, forming a milky suspension of MLVs.

  • Extrusion (Sizing): Load the MLV suspension into a pre-assembled lipid extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pass the suspension through the membrane 11-21 times to ensure a monodisperse size distribution.[20]

  • Storage: Store the final liposome suspension at 4°C. For long-term storage, freezing in liquid nitrogen is possible, but stability should be verified.[18]

Diagram 3: Liposome Preparation Workflow

Liposome_Workflow arrow -> A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Film (Rotary Evaporation) A->B C 3. Dry Under Vacuum (Remove Residual Solvent) B->C D 4. Hydrate with Buffer (Forms MLVs) C->D E 5. Extrude Through Membrane (Sizing to LUVs) D->E F 6. Final Liposome Suspension (e.g., 100 nm LUVs) E->F

Workflow for the thin-film hydration and extrusion method.

Protocol 4.2: Measurement of Zeta Potential

This protocol uses Laser Doppler Velocimetry (LDV), a technique often integrated into Dynamic Light Scattering (DLS) instruments.[7]

Causality: An electric field is applied to the liposome suspension. Charged particles will migrate towards the oppositely charged electrode at a velocity proportional to their zeta potential. A laser measures the velocity of the particles, from which the instrument calculates the zeta potential using the Henry equation.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the liposome suspension in the appropriate buffer (often 10 mM NaCl or PBS) to a suitable concentration to avoid multiple scattering effects. A 1-in-10 dilution is a common starting point.[7]

  • Instrument Setup: Equilibrate the instrument (e.g., a Malvern Zetasizer) and the sample to the desired temperature (typically 25°C).

  • Cell Loading: Carefully inject the diluted sample into a disposable capillary cell, ensuring no air bubbles are present.

  • Measurement: Place the cell in the instrument and initiate the measurement sequence. The instrument will apply the voltage and measure the electrophoretic mobility.

  • Data Analysis: The software automatically calculates the zeta potential from the measured mobility. Perform at least three measurements to ensure reproducibility. The result is typically reported as the mean zeta potential ± standard deviation.

Implications for Research and Drug Development

The anionic properties of DPGP are not merely academic; they are directly exploitable in pharmaceutical and research settings.

  • Drug Delivery: Anionic liposomes formulated with DPGP can be used to encapsulate and deliver a wide range of therapeutics, including hydrophobic drugs and nucleic acids.[15] The negative charge can enhance stability and prevent aggregation.

  • Model Membranes: DPGP-containing bilayers are excellent models for studying the inner leaflet of the plasma membrane and for investigating how protein interactions are modulated by pH and cation concentration.[12]

  • Biophysical Assays: The strong anionic character makes DPGP a valuable tool for studying lipid-protein interactions using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Conclusion

1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt is a phospholipid whose identity is defined by its anionic phosphomonoester headgroup. This feature imparts a strong, pH-dependent negative charge that governs its self-assembly, surface potential, and interactions with its environment. For scientists in basic research and drug development, mastering the principles and protocols outlined in this guide is essential for effectively utilizing DPGP to construct stable model membranes, design advanced drug delivery vehicles, and elucidate complex biological signaling pathways.

References

  • (PubMed)

  • (CD Lipids)

  • (Chemsrc)

  • (PubMed)

  • (PubMed)

  • (ResearchGate)

  • (Chemsrc)

  • (PMC - NIH)

  • (BOC Sciences)

  • (CymitQuimica)

  • (AZoNano)

  • (Creative Biolabs)

  • (ResearchGate)

  • (Essays in Biochemistry)

  • (MDPI)

  • (NIH)

  • (NIH)

  • (Organic Chemistry Data)

  • (I, Nanobot)

  • (Sigma-Aldrich)

  • (Pion Inc.)

  • (YouTube)

Sources

Methodological & Application

Application Notes & Protocols: DPPA in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of DPPA in Advanced Drug Delivery

1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) is a phospholipid that has become a cornerstone in the design of sophisticated nanoparticle-based drug delivery systems.[1][2] Its unique physicochemical properties, stemming from its anionic phosphate headgroup and saturated dipalmitoyl acyl chains, allow formulators to precisely control the physical and biological behavior of liposomes and other lipid nanoparticles (LNPs).[1][3]

Unlike zwitterionic lipids such as DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), DPPA imparts a net negative surface charge to nanoparticles at physiological pH.[4] This anionic character is not merely a passive feature; it is a critical design element that can be leveraged to:

  • Enhance Colloidal Stability: The negative charge creates electrostatic repulsion between nanoparticles, preventing aggregation and increasing formulation stability.[3][5]

  • Modulate Systemic Circulation: A negative surface charge can help reduce rapid clearance by the mononuclear phagocyte system (MPS), thereby extending the circulation half-life of the delivery vehicle.

  • Engineer pH-Sensitivity: The phosphate headgroup of DPPA has a pKa that can be exploited to create "smart" delivery systems that release their therapeutic payload in response to the acidic microenvironments found in tumors or endosomes.[6]

This guide provides an in-depth exploration of DPPA's applications, offering both the theoretical underpinnings and validated, step-by-step protocols for the successful formulation and characterization of DPPA-containing drug delivery systems.

Physicochemical Characteristics of DPPA

A thorough understanding of DPPA's properties is essential for rational formulation design. These characteristics dictate its behavior in aqueous environments and its interactions with other lipids and encapsulated drugs.

PropertyValueSignificance in Formulation
Molecular Formula C₃₅H₆₈O₈P · NaDefines its mass and elemental composition.[1]
Molecular Weight 670.9 g/mol Crucial for calculating molar ratios in lipid mixtures.[1][7]
Headgroup Phosphatidic Acid (PA)Anionic, provides a negative charge, and is available for hydrogen bonding.[8]
Acyl Chains C16:0 (Palmitic Acid) x 2Saturated chains lead to a higher phase transition temperature (Tm), creating more rigid, less permeable membranes at physiological temperature.[1][4]
Phase Transition Temp (Tm) ~66 °CThe high Tm results in stable, gel-phase bilayers at 37 °C, reducing passive drug leakage.[8]
Appearance White PowderStandard physical state for storage and handling.[2]
Solubility Slightly soluble in chloroformDictates the choice of organic solvents for initial lipid film preparation.[2]

Core Applications and Mechanistic Insights

Anionic Liposomes for Enhanced Stability and Circulation

The primary application of DPPA is to introduce a negative surface charge (zeta potential) onto the liposome. This charge is a critical quality attribute (CQA) that directly influences the formulation's in vitro and in vivo performance.[9][10]

Causality: The negative charge on the surface of DPPA-containing liposomes creates a repulsive electrostatic barrier.[3] This barrier prevents individual particles from approaching each other closely enough for van der Waals forces to induce aggregation. The result is a colloidally stable dispersion with a longer shelf-life. In vivo, this "stealth" characteristic, often combined with PEGylation, can decrease opsonization and subsequent uptake by macrophages, leading to prolonged circulation times.[11]

pH-Responsive Systems for Targeted Drug Release

DPPA is a key component in the design of pH-sensitive liposomes.[6] These smart systems are engineered to be stable at physiological pH (~7.4) but to destabilize and release their drug payload upon encountering an acidic environment, such as those found in tumor tissues or within the endo-lysosomal pathway of a cell.[12][13]

Mechanism: The principle relies on the protonation of the phosphate headgroup of DPPA at acidic pH. This protonation neutralizes the negative charge, diminishing the electrostatic repulsion between lipids and altering the packing of the lipid bilayer. Often formulated with a "helper lipid" like DOPE (dioleoylphosphatidylethanolamine), which has a cone-like geometry, the charge neutralization of DPPA can trigger a phase transition from a stable bilayer to an unstable hexagonal (HII) phase, leading to membrane fusion, destabilization, and rapid content release.[6]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating critical characterization steps to ensure the quality and reproducibility of the formulation.

Protocol 1: Preparation of DPPA-Containing LUVs via Thin-Film Hydration and Extrusion

This is the most common and reliable method for producing Large Unilamellar Vesicles (LUVs) with a defined size distribution.[14]

Workflow Diagram:

G cluster_0 Step 1: Lipid Preparation cluster_1 Step 2: Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Size Reduction cluster_4 Step 5: Final Product prep 1. Dissolve Lipids (e.g., DPPC:Cholesterol:DPPA) in Chloroform/Methanol film 2. Create Thin Lipid Film (Rotary Evaporation) prep->film vac 3. Dry Under Vacuum (Remove Residual Solvent) film->vac hydrate 4. Hydrate Film with Aqueous Buffer (pH 7.4) above Lipid Tm vac->hydrate freeze 5. (Optional) Freeze-Thaw Cycles (5x) to enhance lamellarity hydrate->freeze extrude 6. Extrude through Polycarbonate Membrane (e.g., 100 nm) freeze->extrude luv Final LUV Suspension extrude->luv

Caption: Workflow for LUV preparation.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phosphate, sodium salt (DPPA)

  • Chloroform and Methanol (HPLC grade)

  • Hydration Buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Round-bottom flask, rotary evaporator, water bath, vacuum pump, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size).

Methodology:

  • Lipid Preparation: In a clean glass vial, dissolve the lipids (e.g., a molar ratio of DPPC:Cholesterol:DPPA at 55:40:5) in a chloroform:methanol (2:1 v/v) solvent mixture.[15] Vortex thoroughly to ensure a homogenous solution.

  • Film Formation: Attach the vial/flask to a rotary evaporator. Immerse in a water bath set to a temperature below the boiling point of the solvent mixture (~40-50°C). Rotate the flask to create a thin, uniform lipid film on the inner surface.

  • Solvent Removal: Once the film is formed and appears dry, place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent. This step is critical for preventing solvent-related toxicity and formulation instability.[15]

  • Hydration: Add the aqueous hydration buffer (pre-heated to a temperature above the Tm of the lipid with the highest transition temperature, e.g., ~70°C for DPPA) to the flask.[16] This temperature ensures the lipids are in a fluid state, facilitating proper hydration. Vortex gently to form a milky suspension of Multilamellar Vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Heat the extruder block to the same temperature as the hydration buffer to maintain the lipids in their fluid phase.

    • Draw the MLV suspension into a gas-tight syringe and pass it through the extruder into a second syringe.

    • Repeat this extrusion process an odd number of times (e.g., 11-21 passes) to ensure the entire sample passes through the membrane a uniform number of times.[14] This process yields a translucent suspension of LUVs.

  • Purification: To remove any unencapsulated (free) drug, the liposome suspension can be purified using methods like size-exclusion chromatography or dialysis.[17][18]

Protocol 2: Characterization of DPPA-Containing Liposomes

Accurate characterization is essential to ensure batch-to-batch consistency and to predict in vivo performance.[9][19]

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Technique: Dynamic Light Scattering (DLS).[20][21]

  • Principle: DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[21] This data is used to calculate the hydrodynamic diameter and the PDI, a measure of the size distribution's width.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in the original hydration buffer to an appropriate concentration (to avoid multiple scattering effects).[20]

    • Place the sample in a cuvette and analyze using a DLS instrument (e.g., Malvern Zetasizer).[20]

    • Record the Z-average diameter and the PDI.

  • Self-Validation: For drug delivery applications, a Z-average diameter of 80-150 nm and a PDI value below 0.2 are generally considered acceptable, indicating a monodisperse population suitable for systemic administration.[22]

2. Surface Charge Measurement

  • Technique: Electrophoretic Light Scattering (ELS) for Zeta Potential.[23][24]

  • Principle: ELS measures the velocity of charged particles in an applied electric field.[25] This velocity is used to calculate the zeta potential, which is an indicator of the magnitude of the electrostatic charge at the particle's surface and a key predictor of colloidal stability.[25]

  • Procedure:

    • Prepare the sample in an appropriate folded capillary cell, often diluted with a low-ionic-strength buffer to ensure measurable particle movement.

    • Perform the measurement using an instrument with ELS capability.

  • Self-Validation: For a DPPA-containing liposome at pH 7.4, a negative zeta potential is expected (typically between -20 mV and -50 mV). A value more negative than -30 mV is often correlated with excellent electrostatic stability.[26]

3. Encapsulation Efficiency (%EE)

  • Principle: %EE is the percentage of the initial drug that is successfully entrapped within the liposomes. Its determination requires separating the encapsulated drug from the free drug.[27][28]

  • Procedure:

    • Separation: Separate the unencapsulated drug from the liposomes using a method like size-exclusion chromatography (e.g., Sephadex G-50 column) or ultracentrifugation.[17][18]

    • Quantification of Total Drug: Take an aliquot of the unseparated liposome suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.[17] Quantify the drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). This gives you [Drug]Total.

    • Quantification of Free Drug: Use the same analytical method to measure the drug concentration in the filtrate/supernatant obtained from the separation step. This gives you [Drug]Free.

    • Calculation: %EE = (([Drug]Total - [Drug]Free) / [Drug]Total) * 100[17]

Diagram of Characterization Logic:

G cluster_size Size & Distribution cluster_charge Surface Charge cluster_load Drug Loading start DPPA Liposome Suspension dls Dynamic Light Scattering (DLS) start->dls Aliquot 1 els Electrophoretic Light Scattering (ELS) start->els Aliquot 2 separation Separate Free Drug (e.g., SEC) start->separation Aliquot 3 size_out Z-Average Diameter (e.g., 100 nm) dls->size_out pdi_out PDI (< 0.2) dls->pdi_out zeta_out Zeta Potential (e.g., -40 mV) els->zeta_out quant Quantify Drug (e.g., HPLC) separation->quant ee_out Encapsulation Efficiency (e.g., > 85%) quant->ee_out

Caption: Key characterization workflow.

Conclusion

DPPA is a powerful and versatile tool in the drug delivery scientist's arsenal. Its anionic nature and high phase transition temperature provide a robust platform for creating stable nanoparticles with reduced drug leakage and prolonged circulation. Furthermore, its inherent pH-sensitivity can be masterfully exploited to engineer sophisticated, stimulus-responsive delivery systems. By following validated protocols and conducting thorough physicochemical characterization, researchers can harness the full potential of DPPA to develop safer and more effective nanomedicines.

References

  • How to determine the encapsulation efficiency of a hydrophobic drug in liposomes? (2025). ResearchGate. [Link]

  • Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis . (n.d.). PubMed. [Link]

  • Characterizing Liposomes with DLS and Zeta Potential: Tools for Drug Delivery . (2021). Brookhaven Instruments. [Link]

  • Methodological Advances in Liposomal Encapsulation Efficiency Determination: Systematic Review and Analysis . (n.d.). Semantic Scholar. [Link]

  • Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells . (n.d.). PubMed. [Link]

  • Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes . (2015). AZoM.com. [Link]

  • Methodological Advances in Liposomal Encapsulation Efficiency Determination: Systematic Review and Analysis . (2024). Taylor & Francis. [Link]

  • Method for determining drug encapsulation efficiency in liposomes . (n.d.). SciSpace. [Link]

  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) . (2021). National Institutes of Health (NIH). [Link]

  • Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes . (2023). RSC Publishing. [Link]

  • Effect of sample Concentration on the Characterization of Liposomes using Dynamic light Scattering Technique . (n.d.). Pharmaceutical Methods. [Link]

  • Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells . (2015). Semantic Scholar. [Link]

  • The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery . (n.d.). ResearchGate. [Link]

  • Preparation of anionic lipid nanoparticles: Physical properties and stability . (n.d.). Scopus. [Link]

  • Structural and topographical characteristics of dipalmitoyl phosphatidic acid in Langmuir monolayers . (n.d.). PubMed. [Link]

  • Preparation of Anionic Lipid Nanoparticles : Physical Properties and Stability . (2008). ResearchGate. [Link]

  • 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt) . (n.d.). MySkinRecipes. [Link]

  • Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine . (2021). National Institutes of Health (NIH). [Link]

  • Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug . (n.d.). PubMed. [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach . (n.d.). Semantic Scholar. [Link]

  • Physicochemical properties of lipid nanoparticles: effect of lipid and surfactant composition . (n.d.). PubMed. [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach . (2024). Preprints.org. [Link]

  • Analytical characterization of liposomes and other lipid nanoparticles for drug delivery . (n.d.). PubMed. [Link]

  • Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization . (2023). MDPI. [Link]

  • Preparation of Cationic Liposomes & Transfection of Cells . (n.d.). Avanti Polar Lipids. [Link]

  • Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions . (2020). National Institutes of Health (NIH). [Link]

  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up . (2023). MDPI. [Link]

  • Liposome Preparation Process . (n.d.). Creative Biolabs. [Link]

  • pH- and ion-sensitive polymers for drug delivery . (n.d.). Researcher.Life. [Link]

  • Targeted drug release system based on pH-responsive PAA-POSS nanoparticles . (n.d.). RSC Publishing. [Link]

  • Research and Development of pH-Sensitive Delivery Systems for Protein Molecule Delivery Based on Chitosan and Hydroxyapatite . (2023). MDPI. [Link]

  • Preparation and application of pH-responsive drug delivery systems . (n.d.). PubMed. [Link]

  • Nanoparticles with pH Triggered Drug Release. (n.d.).
  • Formulation Development and evaluation of Liposomal Drug Delivery System Containing Etoposide . (2021). Bibliomed. [Link]

  • Liposomes as a novel drug delivery system . (2022). ResearchGate. [Link]

Sources

Application Notes & Protocols for Protein Reconstitution in DPPA-Containing Proteoliposomes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of DPPA in Membrane Protein Studies

The in vitro reconstitution of membrane proteins into artificial lipid bilayers, or proteoliposomes, is a cornerstone technique for the functional and structural analysis of these complex biomolecules.[1][2][3] By isolating a protein from the intricate environment of a native cell membrane, researchers can meticulously investigate its intrinsic properties, such as transport kinetics, substrate specificity, and protein-protein interactions.[3] The choice of lipid composition is a critical determinant of a successful reconstitution, as the lipid environment directly influences the protein's structure, stability, and function.[4][5]

This guide focuses on the use of 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA), a phosphatidic acid, in the formation of proteoliposomes. DPPA is distinguished by its conical shape and anionic headgroup, which can influence membrane curvature and surface charge. These properties can be particularly advantageous for stabilizing certain protein conformations and for mimicking specific physiological membrane domains. Studies have shown that phosphatidic acids can enhance the cellular uptake of liposomes, a property that can be leveraged in drug delivery research.[6] Furthermore, the thermal properties of DPPA, with a phase transition temperature of 66°C, differ significantly from more common lipids like DPPC (41°C), allowing for the creation of liposomes with distinct physical characteristics.[7][8]

This document provides a comprehensive protocol for the reconstitution of a generic membrane protein into DPPA-containing proteoliposomes, detailing everything from liposome preparation and protein incorporation to post-reconstitution characterization and functional validation.

Experimental Workflow Overview

The overall process involves preparing DPPA-containing liposomes, solubilizing the target membrane protein with a suitable detergent, mixing the two, and then removing the detergent to facilitate the protein's insertion into the lipid bilayer. Subsequent characterization ensures the successful formation of proteoliposomes and the integrity of the reconstituted protein.

G cluster_prep Preparation Phase cluster_recon Reconstitution Phase cluster_analysis Analysis Phase A Lipid Film Formation (DPPA + Co-lipids) B Hydration & Vesicle Formation (Extrusion) A->B Hydrate film D Mixing of Liposomes & Solubilized Protein B->D Add to mix C Protein Solubilization (Detergent) C->D Add to mix E Detergent Removal (e.g., Bio-Beads, Dialysis) D->E Incubate F Proteoliposome Harvest (Ultracentrifugation) E->F Form proteoliposomes G Characterization (DLS, EM, SDS-PAGE) F->G Analyze sample H Functional Assays F->H Assess function

Figure 1: General workflow for protein reconstitution into proteoliposomes.

Materials and Reagents

Lipids and Detergents
ReagentSupplier ExamplePurityStorageNotes
DPPAAvanti Polar Lipids>99%-20°CAnionic lipid, key component.
DPPCAvanti Polar Lipids>99%-20°CZwitterionic co-lipid to modulate membrane properties.
CholesterolSigma-Aldrich>99%-20°CModulates membrane fluidity and stability.[5]
n-Octyl-β-D-glucopyranoside (OG)Anatrace>99%Room TempNon-ionic detergent with a high critical micelle concentration (CMC), facilitating removal.[9]
Triton X-100Thermo Fisher>99%Room TempNon-ionic detergent with a low CMC, harder to remove but effective for solubilization.[10]
Buffers and Other Reagents
  • Reconstitution Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. Prepare fresh and degas before use.

  • Chloroform and Methanol: HPLC grade.

  • Nitrogen or Argon Gas: For drying lipid films.

  • Detergent Removal System: Bio-Beads SM-2 (Bio-Rad) or dialysis tubing (e.g., 6-8 kDa MWCO).[2][11]

  • Purified Membrane Protein: Solubilized in a suitable buffer containing a mild detergent.

Protocol Part 1: Preparation of DPPA-Containing Unilamellar Vesicles

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a defined size using the lipid film hydration and extrusion method.

Rationale: Creating a uniform population of liposomes is crucial for reproducible reconstitution and subsequent functional assays. Extrusion through polycarbonate membranes produces vesicles of a consistent diameter.

Step-by-Step Protocol:

  • Lipid Mixture Preparation:

    • In a clean, chloroform-rinsed glass tube, combine the desired lipids dissolved in chloroform/methanol. A common starting ratio is DPPC:DPPA:Cholesterol at 6:3:1 molar ratio.

    • For 10 mg total lipid, this would be approximately:

      • DPPC (MW ~734): 5.5 mg

      • DPPA (MW ~671): 3.0 mg

      • Cholesterol (MW ~387): 1.5 mg

  • Lipid Film Formation:

    • Dry the lipid mixture under a gentle stream of nitrogen or argon gas while rotating the tube to form a thin, even film on the bottom and lower sides of the tube.

    • To ensure complete removal of organic solvents, place the tube under a high vacuum for at least 2 hours, or overnight.

  • Hydration:

    • Add 1 mL of the desired Reconstitution Buffer to the dried lipid film.

    • Hydrate the film by vortexing vigorously for 5-10 minutes. The solution will appear milky and turbid. This creates multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles:

    • To improve the homogeneity of the lipid mixture and lamellarity, subject the MLV suspension to 5-7 freeze-thaw cycles.

    • Freeze the suspension in liquid nitrogen until solid, then thaw in a room temperature water bath. Vortex briefly between each cycle.

  • Extrusion:

    • Assemble a mini-extruder (e.g., from Avanti Polar Lipids) with a polycarbonate membrane of the desired pore size (e.g., 100 nm or 400 nm).

    • Hydrate the membrane and assemble the extruder according to the manufacturer's instructions.

    • Pass the lipid suspension through the membrane 11-21 times. The solution should become progressively more translucent.

    • The resulting solution contains LUVs of a defined size. Store on ice for immediate use or at 4°C for up to a few days.

Protocol Part 2: Protein Reconstitution into DPPA-Liposomes

This section details the core reconstitution process via detergent removal. The choice of detergent and removal method is critical and often needs to be optimized for the specific protein.[9]

Rationale: The principle is to mix detergent-solubilized protein with detergent-saturated liposomes. As the detergent is gradually removed, the protein spontaneously inserts into the lipid bilayer, driven by hydrophobic interactions.[12]

G A Detergent-Solubilized Protein Micelles C Mixed Micelles (Protein-Lipid-Detergent) A->C B Detergent-Saturated DPPA-Liposomes B->C D Gradual Detergent Removal C->D Initiate removal E Proteoliposome Formation D->E Self-assembly

Sources

Characterization of DPPA-containing nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Physicochemical Characterization of DPPA-Containing Nanoparticles

For: Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) is an anionic phospholipid increasingly utilized in the formulation of nanoparticles for therapeutic delivery.[1] Its inherent negative charge and saturated acyl chains contribute significantly to the stability and drug retention properties of lipid-based nanocarriers such as liposomes and lipid nanoparticles (LNPs).[2] A thorough and multi-faceted characterization of these nanoparticles is a critical prerequisite for advancing from formulation development to preclinical and clinical evaluation. It ensures batch-to-batch consistency, predicts in vivo performance, and is a cornerstone of regulatory submissions.[3][4] This guide provides an in-depth overview and validated protocols for the essential characterization techniques required to define the critical quality attributes (CQAs) of DPPA-containing nanoparticles.

The Rationale: Why In-Depth Characterization Matters

The inclusion of DPPA in a nanoparticle formulation is a deliberate choice to impart specific physicochemical properties. The negatively charged phosphate headgroup is pivotal for establishing colloidal stability through electrostatic repulsion, preventing aggregation.[2][5] The long, saturated dipalmitoyl chains (16:0) create a rigid and ordered lipid bilayer, which can enhance the retention of encapsulated therapeutic agents. However, these properties are only realized when the nanoparticles are formulated correctly.

Therefore, a robust characterization strategy is not merely a quality control step; it is a validation of the formulation design. We must empirically verify that the theoretical advantages of using DPPA have been achieved. This involves a multi-modal approach, as no single technique can provide a complete picture.[6] This guide will detail the core techniques required: Dynamic Light Scattering (DLS) for size and zeta potential, Nanoparticle Tracking Analysis (NTA) for high-resolution sizing and concentration, Transmission Electron Microscopy (TEM) for morphology, and High-Performance Liquid Chromatography (HPLC) for payload quantification.

cluster_workflow Overall Characterization Workflow cluster_analysis Physicochemical Analysis Formulation DPPA Nanoparticle Formulation CQAs Define Critical Quality Attributes (CQAs) Formulation->CQAs DLS Size & Zeta Potential (DLS / ELS) CQAs->DLS NTA Concentration & Size (NTA) CQAs->NTA TEM Morphology & Size (TEM / Cryo-TEM) CQAs->TEM HPLC Encapsulation Efficiency (HPLC) CQAs->HPLC Interpretation Data Interpretation & Reporting DLS->Interpretation NTA->Interpretation TEM->Interpretation HPLC->Interpretation Release Batch Release / Further Studies Interpretation->Release

Caption: High-level workflow for the characterization of DPPA-containing nanoparticles.

Size, Polydispersity, and Surface Charge: The First Line of Analysis

The size and surface charge of nanoparticles are paramount as they directly influence their biological fate, including circulation time, biodistribution, and cellular uptake.[7][8] Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are rapid, ensemble techniques that provide the foundational data for these attributes.

Scientific Principle & Causality

DLS measures the hydrodynamic diameter of nanoparticles by analyzing the intensity fluctuations of scattered light caused by their Brownian motion in suspension.[9] Smaller particles move faster, leading to more rapid fluctuations. The Polydispersity Index (PDI) is a dimensionless measure of the broadness of the size distribution. ELS, often performed on the same instrument, applies an electric field to the dispersion and measures the velocity of the charged particles (electrophoretic mobility), which is then used to calculate the zeta potential.[5]

For DPPA-containing nanoparticles, we expect a negative zeta potential due to the anionic phosphate group.[2] A zeta potential more negative than -30 mV generally indicates sufficient electrostatic repulsion to ensure good colloidal stability and prevent aggregation.[5]

Protocol: DLS and Zeta Potential Measurement

Objective: To determine the Z-average hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential.

Materials:

  • DPPA-nanoparticle suspension.

  • High-purity water or appropriate buffer (e.g., 10 mM NaCl) for dilution.

  • Disposable cuvettes (polystyrene for sizing, folded capillary cells for zeta potential).

  • DLS Instrument (e.g., Malvern Zetasizer series or similar).

Methodology:

  • Sample Preparation (Critical Step):

    • Allow the nanoparticle suspension to equilibrate to room temperature.

    • Dilute the sample with filtered (0.22 µm filter) high-purity water or buffer to an appropriate concentration. The target is typically a faint, slightly opalescent appearance. Over-concentration can cause multiple scattering effects, leading to inaccurate results.[7]

    • For zeta potential, dilution in a low-molarity salt solution (e.g., 10 mM NaCl) is often required to provide sufficient conductivity for the measurement.[10]

    • Gently mix by pipetting. Do not vortex , as this can shear the nanoparticles or introduce air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow the laser to stabilize (typically 15-30 minutes).

    • Select the appropriate measurement parameters in the software. Define the dispersant properties (viscosity and refractive index) accurately. For aqueous dispersions at 25°C, viscosity is ~0.8872 cP and RI is ~1.330.

  • Sizing Measurement (DLS):

    • Transfer the diluted sample to a clean, dust-free sizing cuvette.

    • Place the cuvette in the instrument.

    • Set the equilibration time to at least 120 seconds to ensure thermal stability.

    • Perform at least three replicate measurements.

  • Zeta Potential Measurement (ELS):

    • Carefully inject the diluted sample into a folded capillary cell, avoiding bubbles.

    • Place the cell into the instrument.

    • Use the same equilibration and replication settings as for the sizing measurement. The instrument software will typically use the Smoluchowski model for aqueous media.[10]

Data Interpretation

The results from DLS/ELS analysis provide a snapshot of the nanoparticle population's key characteristics.

ParameterExample ValueInterpretation & Significance
Z-Average Diameter 125 nmRepresents the intensity-weighted mean hydrodynamic size. This value is sensitive to the presence of larger particles.[7]
Polydispersity Index (PDI) 0.15A value < 0.25 indicates a narrow, relatively monodisperse size distribution, which is desirable for consistent performance.[11]
Zeta Potential -45 mVA highly negative value confirms the contribution of DPPA to surface charge and predicts high colloidal stability due to electrostatic repulsion.[5]

High-Resolution Sizing and Concentration by NTA

While DLS provides a robust average size, Nanoparticle Tracking Analysis (NTA) offers a higher-resolution view of the size distribution and, critically, provides a particle concentration measurement.[12]

Scientific Principle & Causality

NTA visualizes and tracks the Brownian motion of individual nanoparticles in real-time using a laser-illuminated microscope and camera.[13] The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of each tracked particle. This particle-by-particle approach generates a high-resolution size distribution and a direct measurement of the number of particles per unit volume. This is particularly valuable for identifying minor subpopulations or aggregates that might be missed by ensemble DLS measurements.[14][15]

Protocol: NTA Measurement

Objective: To obtain a high-resolution particle size distribution and determine the particle concentration.

Methodology:

  • Sample Preparation:

    • Dilute the sample in filtered (0.22 µm) high-purity water or PBS. The optimal concentration range is instrument-dependent (typically 10⁷ to 10⁹ particles/mL). This often requires greater dilution than for DLS.[16]

    • The correct dilution is critical: too concentrated, and particle tracking becomes inaccurate; too dilute, and insufficient data is collected.[16]

  • Instrument Setup:

    • Prime the fluidics system with filtered water.

    • Load the diluted sample into the instrument's sample chamber.

  • Data Acquisition:

    • Adjust the camera focus and detection threshold to ensure all particles are clearly visible and tracked correctly.

    • Capture at least three videos of 60 seconds each to ensure statistical robustness.

  • Data Analysis:

    • The software will analyze the captured videos to generate a size distribution histogram and a concentration report.

Morphological Analysis by Transmission Electron Microscopy (TEM)

DLS and NTA provide information on hydrodynamic size but assume a spherical shape. TEM provides direct visual evidence of nanoparticle size, shape, and internal structure (e.g., lamellarity for liposomes).[17]

cluster_tem_prep TEM Sample Preparation Workflow cluster_neg_stain Negative Staining cluster_cryo Cryo-TEM Sample Nanoparticle Suspension Apply Apply sample to grid Sample->Apply CryoApply Apply sample to grid Sample->CryoApply Grid TEM Grid (Carbon-coated copper) Grid->Apply Grid->CryoApply Wick Wick excess liquid Apply->Wick Stain Apply stain (e.g., Uranyl Acetate) Wick->Stain Dry Air dry Stain->Dry Imaging TEM Imaging Dry->Imaging Blot Blot to create thin film CryoApply->Blot Plunge Plunge-freeze (in liquid ethane) Blot->Plunge Plunge->Imaging

Caption: Comparison of Negative Staining and Cryo-TEM sample preparation workflows.

Scientific Principle & Causality

TEM uses a beam of electrons transmitted through an ultra-thin sample to form an image. For lipid-based nanoparticles, two preparation methods are common:

  • Negative Staining: The sample is embedded in a solution of a heavy metal salt (e.g., uranyl acetate). The stain pools around the nanoparticles, creating a dark background against which the lighter, unstained particles are visualized. This method is simpler but can introduce artifacts.

  • Cryo-TEM: The sample is rapidly frozen in liquid ethane, vitrifying the water and preserving the nanoparticles in their native, hydrated state. This is the gold standard for observing the true morphology and lamellar structure of liposomes but is more technically demanding.[18]

Protocol: TEM Sample Preparation and Imaging (High-Level)

Objective: To visualize the morphology and confirm the size of the nanoparticles.

Methodology:

  • Grid Preparation: Place a 3-5 µL droplet of the nanoparticle suspension onto a carbon-coated copper TEM grid.

  • Negative Staining:

    • Allow the sample to adsorb for 1-2 minutes.

    • Wick away excess liquid using filter paper.

    • Apply a droplet of 2% uranyl acetate solution for 30-60 seconds.

    • Wick away excess stain and allow the grid to air dry completely.

  • Cryo-TEM:

    • Place the grid in a vitrification robot (e.g., Vitrobot).

    • The instrument will blot the grid to create an ultra-thin aqueous film.

    • The grid is then automatically plunge-frozen into liquid ethane.

  • Imaging:

    • Load the prepared grid into the TEM.

    • Acquire images at various magnifications. For Cryo-TEM, this must be done under cryogenic conditions.

    • Use the microscope's software to measure the diameters of a statistically significant number of particles (e.g., >100) to generate a size distribution.[19]

Quantifying the Payload: Encapsulation Efficiency & Drug Load

For any drug delivery vehicle, it is essential to know how much of the therapeutic agent is successfully loaded inside. This is defined by two key metrics: Encapsulation Efficiency (EE%) and Drug Loading (DL%).

Scientific Principle & Causality

Encapsulation Efficiency (EE%) is the percentage of the total drug added during formulation that has been successfully encapsulated within the nanoparticles.[20][21] Drug Loading (DL%) is the weight of the encapsulated drug relative to the total weight of the nanoparticle.

Determining these values typically requires separating the unencapsulated ("free") drug from the drug-loaded nanoparticles, followed by quantification of the drug in one or both fractions.[22] High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for this quantification due to its specificity and sensitivity.[23][24]

Protocol: EE% Determination via Indirect Method

Objective: To calculate the EE% by quantifying the amount of free drug in the nanoparticle suspension.

Part A: Separation of Free Drug

  • Select a Separation Device: Use a centrifugal ultrafiltration unit (e.g., Amicon® Ultra) with a Molecular Weight Cut-Off (MWCO) that is low enough to retain the nanoparticles while allowing the free drug to pass through. A 30-50 kDa MWCO is often suitable for ~100 nm nanoparticles.

  • Sample Loading: Place a known volume (e.g., 500 µL) of the nanoparticle suspension into the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10-20 minutes). The filtrate collected in the lower chamber will contain the free, unencapsulated drug.

  • Collection: Carefully collect the filtrate for analysis.

Part B: Quantification by HPLC

  • Prepare Standards: Create a standard curve of the free drug in the same buffer as the filtrate, covering the expected concentration range.

  • HPLC Method: Use a validated HPLC method (e.g., reverse-phase column) capable of resolving the drug from any potential excipients.[25][26]

  • Analysis: Inject the standard solutions and the filtrate sample onto the HPLC system.

  • Quantification: Determine the concentration of the drug in the filtrate by comparing its peak area to the standard curve. This gives you the Concentration_free.

Part C: Calculations

  • Calculate Total Drug: The total amount of drug is known from the initial formulation parameters (Concentration_total).

  • Calculate Encapsulation Efficiency (EE%):

    • EE% = [(Total Drug - Free Drug) / Total Drug] * 100[27]

    • Or more precisely: EE% = [(Conc_total * Vol_total) - (Conc_free * Vol_filtrate)] / (Conc_total * Vol_total) * 100

Example Data and Calculation
ParameterValueNotes
Initial Drug Concentration (Conc_total)2.0 mg/mLFrom formulation records
Volume of Suspension Analyzed0.5 mL
Volume of Filtrate Collected~0.45 mL
Drug Concentration in Filtrate (Conc_free)0.25 mg/mLMeasured by HPLC
Total Drug Mass 1.0 mg2.0 mg/mL * 0.5 mL
Free Drug Mass 0.1125 mg0.25 mg/mL * 0.45 mL
Encapsulated Drug Mass 0.8875 mg1.0 mg - 0.1125 mg
Calculated EE% 88.75% (0.8875 mg / 1.0 mg) * 100

Integrated Characterization Strategy

A comprehensive understanding of DPPA-containing nanoparticles is achieved by integrating data from all these techniques. Each method provides a unique piece of the puzzle.

CQAs Critical Quality Attributes Size & PDI Surface Charge Morphology Concentration Encapsulation DLS DLS / ELS DLS->CQAs:size Z-Average (ensemble) DLS->CQAs:charge Zeta Potential NTA NTA NTA->CQAs:size High-resolution distribution NTA->CQAs:conc Particles/mL TEM TEM TEM->CQAs:size Direct measurement (core size) TEM->CQAs:morph Shape, Lamellarity HPLC HPLC HPLC->CQAs:ee Payload Quantification

Caption: Logical relationship between analytical techniques and measured nanoparticle attributes.

By combining DLS for rapid screening of size and stability, NTA for detailed distribution and concentration, TEM for visual confirmation of morphology, and HPLC for payload quantification, a complete and defensible data package can be assembled. This integrated approach is essential for making informed decisions in the development of safe and effective nanomedicines.

References

  • STEMart. (n.d.). Analysis of liposomes by Nanoparticle tracking analysis (NTA). Retrieved from [Link]

  • Cheng, H., et al. (2021). Bifunctional Therapeutic Peptide Assembled Nanoparticles Exerting Improved Activities of Tumor Vessel Normalization and Immune Checkpoint Inhibition. ResearchGate. Retrieved from [Link]

  • Tsuji, K., et al. (2021). Effect of Sample Concentration on Nanoparticle Tracking Analysis of Small Extracellular Vesicles and Liposomes Mimicking the Physicochemical Properties of Exosomes. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Characterization of DPPa NPs. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of DMPA in Lipid Nanoparticle Drug Delivery Systems. Retrieved from [Link]

  • Beck, Z., et al. (2019). Particle size analyses of polydisperse liposome formulations with a novel multispectral advanced nanoparticle tracking technology. PubMed. Retrieved from [Link]

  • Baljak, J., et al. (2023). Nanoparticle tracking analysis (NTA) of liposomal formulations. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). How do I calculate encapsulation efficiency?. Retrieved from [Link]

  • Cassano, R., et al. (2022). 2.5. Encapsulation Efficiency Determination. Bio-protocol. Retrieved from [Link]

  • Gan, Y., et al. (2016). 2.3. Encapsulation Efficiency (EE). Bio-protocol. Retrieved from [Link]

  • Jaafari, M. R., et al. (2017). Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles. PubMed. Retrieved from [Link]

  • de Oliveira, G. M., et al. (2018). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. SciELO. Retrieved from [Link]

  • Faria, M., et al. (2024). Multi-Detector Frit-Inlet Asymmetric Flow Field-Flow Fractionation Method Development For Nanoparticle Mixtures: Deeper Analysis Beyond ISO Quality Standards. Analytical Methods. Retrieved from [Link]

  • Hara, S., et al. (2024). Anion exchange-HPLC method for evaluating the encapsulation efficiency of mRNA-loaded lipid nanoparticles using analytical quality by design. PubMed. Retrieved from [Link]

  • NSP-Functional Polymers & Copolymers. (n.d.). DPPA. Retrieved from [Link]

  • Mainardes, R. M., et al. (2014). Validation of an HPLC Method for the Determination of Dibucaine Encapsulated in Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. ResearchGate. Retrieved from [Link]

  • Hasan, M., et al. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. MDPI. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Analysis Of Lipids Used In LNP Formulations With Evaporative Light Scattering Detection. Advancing RNA. Retrieved from [Link]

  • ResearchGate. (2016). The zeta potential of DPPC liposomes?. Retrieved from [Link]

  • Gostynska, A., et al. (2013). Protocols of zeta potential measurements of DPPC liposomes in 1 mM NaCl. ResearchGate. Retrieved from [Link]

  • Le, N., et al. (2025). Dynamic Light Scattering Analysis of Lipid Nanoparticles: Effect of Salts on the Diffusion Interaction Parameter and Hydrodynamic Radius at Infinite Dilution. PubMed. Retrieved from [Link]

  • KNAUER. (n.d.). HPLC Analysis of Lipids in LNP Formulations. Retrieved from [Link]

  • Varshosaz, J., et al. (2014). Effect of Charge on Separation of Liposomes upon Stagnation. Brieflands. Retrieved from [Link]

  • AZoNano. (2005). Liposomes and The Use of Zeta Potential Measurements to Study Sterically Stabilized Liposomes. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Liposome Zeta Potential Determination. Retrieved from [Link]

  • Eygeris, Y., et al. (2025). Elucidating lipid nanoparticle properties and structure through biophysical analyses. Nature Biotechnology. Retrieved from [Link]

  • AZoNano. (2023). Examining Metal Nanoparticles With TEM. Retrieved from [Link]

  • ResearchGate. (2022). Transmission electron microscopy (TEM) images of the synthesized Pd nanoparticles. Retrieved from [Link]

  • Yang, Y., et al. (2023). Precise Analysis of Nanoparticle Size Distribution in TEM Image. MDPI. Retrieved from [Link]

  • zur Mühlen, A., et al. (2007). Physicochemical properties of lipid nanoparticles: Effect of lipid and surfactant composition. ResearchGate. Retrieved from [Link]

  • Sahu, R., et al. (2024). In Situ TEM Imaging Reveals the Dynamic Interplay Between Attraction, Repulsion and Sequential Attraction-Repulsion in Gold Nanoparticles. PubMed. Retrieved from [Link]

  • Park, Y., et al. (2021). Characterization and Determination of Nanoparticles in Commercial Processed Foods. MDPI. Retrieved from [Link]

  • Ardena. (n.d.). Deciphering the complex characteristics of nanoparticles by asymmetric flow field-flow fractionation. Retrieved from [Link]

  • Harris, G., et al. (2023). Structure of polymeric nanoparticles encapsulating a drug – pamoic acid ion pair by scanning transmission electron microscopy. PubMed Central. Retrieved from [Link]

Sources

Application and Protocol Guide: Leveraging 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPAP) for Advanced Studies of Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Phosphatidic Acid in Cellular Signaling

In the intricate landscape of cellular signaling, lipids have emerged as far more than simple structural components of membranes. They are dynamic players, acting as second messengers that modulate a vast array of physiological processes. Among these, phosphatidic acid (PA) stands out for its fundamental role in cell signaling and metabolism.[1][2][3] 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt (DPAP), a saturated form of PA, serves as an invaluable tool for researchers seeking to dissect the nuanced interactions between proteins and lipid membranes. Its well-defined chemical structure, consisting of a glycerol backbone with two palmitic acid chains and a phosphate headgroup, makes it an ideal candidate for creating controlled, artificial membrane systems.[4]

This guide provides a comprehensive overview of the applications and protocols for utilizing DPAP to investigate lipid-protein interactions, offering insights into experimental design, and providing detailed methodologies for key biophysical assays.

Physicochemical Properties of DPAP

Understanding the properties of DPAP is crucial for designing and interpreting experiments.

PropertyValueSource
Molecular Formula C₃₅H₆₈NaO₈P[5]
Molecular Weight 670.87 g/mol [5]
Physical Form Solid[5]
Solubility Chloroform: 1.6 mg/ml[4]
Storage -20°C for up to one month, or -80°C for up to six months (sealed from moisture)[6]

The "Why": DPAP as a Molecular Probe

The choice of DPAP in lipid-protein interaction studies is deliberate. The small, negatively charged headgroup of phosphatidic acid can induce negative membrane curvature, a critical factor in various cellular events like vesicle formation and fusion.[2][7][8] This unique characteristic allows researchers to create membrane environments that mimic specific cellular contexts. Furthermore, the saturated palmitoyl chains of DPAP result in a higher phase transition temperature, leading to more rigid and ordered membrane domains, which can be crucial for the binding of specific proteins.

Proteins interact with PA through a combination of electrostatic and hydrophobic interactions. The negatively charged phosphate group attracts positively charged amino acid residues, while the glycerol backbone and acyl chains provide a platform for hydrophobic insertion.[9] This dual nature of interaction is a key determinant of binding specificity and affinity.

Experimental Workflow: From Liposomes to Binding Kinetics

A typical workflow for studying the interaction of a protein with DPAP-containing membranes involves several key stages, from the preparation of lipid vesicles to the quantitative analysis of binding events.

G cluster_prep Phase 1: Liposome Preparation cluster_assay Phase 2: Interaction Assay cluster_analysis Phase 3: Data Analysis prep_lipids 1. Prepare Lipid Mixture (DPAP + Background Lipid in Chloroform) dry_film 2. Create Thin Lipid Film (Evaporate Solvent) prep_lipids->dry_film hydrate 3. Hydrate Film (Aqueous Buffer) dry_film->hydrate size 4. Size Vesicles (Extrusion or Sonication) hydrate->size characterize 5. Characterize Liposomes (DLS, Zeta Potential) size->characterize immobilize 6. Immobilize Liposomes (e.g., on SPR Sensor Chip) characterize->immobilize inject 7. Inject Protein Analyte immobilize->inject measure 8. Measure Binding Response inject->measure fit_data 9. Fit Binding Data (Kinetic Models) measure->fit_data determine_params 10. Determine Kinetic Parameters (ka, kd, KD) fit_data->determine_params interpret 11. Interpret Biological Significance determine_params->interpret

Figure 1: A generalized workflow for studying lipid-protein interactions using DPAP-containing liposomes and Surface Plasmon Resonance (SPR).

Protocol 1: Preparation of DPAP-Containing Large Unilamellar Vesicles (LUVs)

This protocol describes the preparation of LUVs using the thin-film hydration and extrusion method, a robust technique for generating vesicles with a uniform size distribution.[10][][12]

Materials:

  • 1,2-Dipalmitoyl-sn-glycerol 3-phosphate, sodium salt (DPAP)

  • Background lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Procedure:

  • Lipid Mixture Preparation:

    • In a clean glass vial, dissolve the desired amounts of DPAP and the background lipid (e.g., DPPC) in chloroform to achieve the target molar ratio. A typical starting point is a 5-10 mol% of DPAP.

    • Gently vortex to ensure a homogenous mixture.

  • Thin Film Formation:

    • Transfer the lipid solution to a round-bottom flask.

    • Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • To ensure complete removal of the solvent, further dry the film under a gentle stream of nitrogen gas for at least 30 minutes, followed by desiccation under vacuum for at least 2 hours.[10]

  • Hydration:

    • Pre-warm the hydration buffer to a temperature above the phase transition temperature (Tc) of both lipids. For DPAP and DPPC, this is above 41°C.

    • Add the pre-warmed buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration (typically 1-5 mg/mL).

    • Agitate the flask by vortexing or gentle shaking to facilitate the hydration of the lipid film and the formation of multilamellar vesicles (MLVs). This process should also be carried out above the Tc.

  • Extrusion for Unilamellar Vesicles:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the Tc of the lipids.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process forces the MLVs to break down and re-form into LUVs of a more uniform size.[13]

  • Characterization and Storage:

    • The size distribution and zeta potential of the prepared LUVs should be characterized using Dynamic Light Scattering (DLS).

    • Store the LUVs at 4°C. For long-term storage, it is advisable to use them within a few days to a week to minimize changes in vesicle properties.

Protocol 2: Surface Plasmon Resonance (SPR) for Measuring Lipid-Protein Binding Kinetics

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[14][15][16][17][18] This protocol outlines the use of SPR to quantify the binding of a protein to DPAP-containing liposomes.

Materials:

  • SPR instrument and sensor chips (e.g., L1 or HPA chip)

  • Prepared DPAP-containing LUVs

  • Protein of interest, purified and in a suitable buffer

  • Running buffer (e.g., the same buffer used for liposome hydration)

  • Regeneration solution (if necessary, e.g., a mild detergent solution or high salt buffer)

Procedure:

  • Sensor Chip Preparation and Liposome Immobilization:

    • Equilibrate the SPR system with the running buffer.

    • For an L1 or HPA chip, follow the manufacturer's protocol for cleaning and conditioning.

    • Inject the prepared LUVs over the sensor surface. The liposomes will be captured on the chip, forming a lipid bilayer.[14] The amount of immobilized liposomes should result in a stable baseline of approximately 1000-2000 Response Units (RU).

  • Analyte (Protein) Injection and Binding Measurement:

    • Prepare a series of dilutions of the protein of interest in the running buffer. It is crucial to include a zero-concentration sample (buffer only) for double referencing.

    • Inject the protein solutions over the immobilized liposome surface at a constant flow rate.

    • Monitor the change in RU in real-time. The association phase is observed during the injection, and the dissociation phase is monitored as the running buffer flows over the surface after the injection.

  • Regeneration (if applicable):

    • If the protein binding is reversible, the surface may be regenerated by injecting a solution that disrupts the interaction without damaging the immobilized liposomes. The choice of regeneration solution must be optimized for each specific interaction.

  • Data Analysis:

    • Subtract the response from the reference surface and the zero-concentration injection to correct for bulk refractive index changes and non-specific binding.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which is a measure of the binding affinity.

Phosphatidic Acid in Cellular Signaling: A Visual Representation

Phosphatidic acid is a central hub in lipid signaling, influencing numerous downstream pathways.[1][19][20] The diagram below illustrates some of the key signaling events modulated by PA.

G cluster_upstream Upstream Stimuli cluster_pa_production PA Production cluster_downstream Downstream Effectors & Cellular Responses stimuli Growth Factors, Stress, etc. pld Phospholipase D (PLD) stimuli->pld dgk Diacylglycerol Kinase (DGK) stimuli->dgk pa Phosphatidic Acid (PA) pld->pa dgk->pa mtor mTOR (Cell Growth, Proliferation) pa->mtor raf1 Raf-1 Kinase (MAPK Pathway) pa->raf1 vesicle_trafficking Vesicle Trafficking (Endo/Exocytosis) pa->vesicle_trafficking cytoskeleton Cytoskeletal Rearrangement pa->cytoskeleton

Figure 2: A simplified diagram of phosphatidic acid signaling pathways, highlighting its production and downstream effects on key cellular processes.

Trustworthiness and Self-Validation in Protocols

The reliability of your experimental data hinges on the robustness of your protocols. For the methods described above, incorporating the following controls is essential for self-validation:

  • Liposome Preparation: Always characterize your liposome preparations by DLS to ensure a consistent and expected size distribution. A narrow polydispersity index (PDI) is indicative of a homogenous sample.

  • SPR Analysis:

    • Control Liposomes: Perform binding experiments with liposomes lacking DPAP to assess non-specific binding of your protein to the background lipid or the sensor surface.

    • Control Protein: If available, use a protein known not to bind phosphatidic acid as a negative control.

    • Concentration Series: A clear concentration-dependent binding response is a strong indicator of a specific interaction.

Conclusion

This compound salt is a powerful and versatile tool for elucidating the complex world of lipid-protein interactions. By creating well-defined model membrane systems and employing quantitative biophysical techniques like SPR, researchers can gain deep insights into the molecular mechanisms that govern cellular signaling. The protocols and conceptual frameworks provided in this guide are intended to serve as a solid foundation for designing and executing rigorous and reproducible experiments in this exciting field of study.

References

  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. (n.d.). National Institutes of Health. [Link]

  • Wang, X. (2006). Signaling functions of phosphatidic acid. Progress in Lipid Research, 45(3), 250-278. [Link]

  • Pojoga, L. H., & Hristova, K. (2019). Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. Methods in Molecular Biology, 2003, 53-70. [Link]

  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions. (n.d.). IntechOpen. [Link]

  • Unveiling Phosphatidic Acid Ⅱ: Functions, Applications, and Analytical Methods. (n.d.). Metware Biotechnology. [Link]

  • Kooijman, E. E., et al. (2009). Phosphatidic acid binding proteins display differential binding as a function of membrane curvature stress and chemical properties. The Journal of Biological Chemistry, 284(45), 31443-31452. [Link]

  • Stress signaling pathways up-and downstream of phosphatidic acid (PA). (n.d.). ResearchGate. [Link]

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797. [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya. [Link]

  • Reconstitution of membrane proteins. (n.d.). ScienceDirect. [Link]

  • Reconstitution of Membrane Proteins in Liposomes. (2018). SpringerLink. [Link]

  • Extraction and Reconstitution of Membrane Proteins in Liposomes. (2023). Journal of Visualized Experiments. [Link]

  • Phosphatidic acid. (n.d.). Wikipedia. [Link]

  • Reconstitution of Membrane Proteins in Liposomes. (2018). PubMed. [Link]

  • Optical Control of Phosphatidic Acid Signaling. (2021). ACS Central Science. [Link]

  • Schematic representation of phosphatidic acid (PA) and binding protein. (n.d.). ResearchGate. [Link]

  • Stace, C. L., & Ktistakis, N. T. (2006). Phosphatidic acid- and phosphatidylserine-binding proteins. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(8), 913-926. [Link]

  • How do I reconstitute a membrane protein into liposomes? (2015). ResearchGate. [Link]

  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt. (n.d.). PubChem. [Link]

  • Question 7: biosynthesis of phosphatidic acid in liposome compartments - toward the self-reproduction of minimal cells. (2008). Origins of Life and Evolution of Biospheres, 38(5), 429-437. [Link]

  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. (2022). Biomolecules, 12(11), 1707. [Link]

  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. (2022). PubMed. [Link]

  • Binding of liposomes composed of phosphatidylcholine to scavenger receptor class B type 1 and its modulation by phosphatidic acid in HEK293T cells. (2021). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(7), 119043. [Link]

  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt. (n.d.). PharmaCompass. [Link]

  • Protein⁻Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. (2018). Biomolecules, 8(2), 20. [Link]

  • Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. (2018). PMC. [Link]

  • This compound. (n.d.). Chemsrc. [Link]

  • Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. (2018). ResearchGate. [Link]

  • Identification of Lipid Binding Modulators Using the Protein-Lipid Overlay Assay. (n.d.). ResearchGate. [Link]

  • Liposomes Preparation. (n.d.). The Royal Society of Chemistry. [Link]

  • Shedding light on phosphatidic acid signaling with chemical tools. (2021). YouTube. [Link]

  • DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cystatin C. (2024). MDPI. [Link]

  • Docosapentaenoic acid-rich oil lowers plasma glucose and lipids in a mouse model of diabetes and mild obesity. (2023). Nutrition Research, 119, 39-49. [Link]

  • Preparation of Cationic Liposomes & Transfection of Cells. (n.d.). Avanti Polar Lipids. [Link]

  • Liposome Preparation Process. (n.d.). Creative Biolabs. [Link]

  • Is there any one knows critical micelle concentration of POPC ( 1-palmitoyl-2-oleoyl PC). (2016). ResearchGate. [Link]

  • Critical Micelle Concentrations (CMCs). (n.d.). Avanti Polar Lipids. [Link]

  • Identification of lipid droplet-associated proteins in the formation of macrophage-derived foam cells using microarrays. (2009). BMC Genomics, 10, 24. [Link]

  • What Are Lipid Droplets? Structure, Biogenesis & Key Biological Functions Explained. (2025). YouTube. [Link]

Sources

Application Notes and Protocols: The Use of DPPA in Supported Lipid Bilayers for Surface Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of DPPA in Biomimetic Surfaces

Supported lipid bilayers (SLBs) have become an indispensable tool in biophysical and pharmaceutical research, offering a robust and accessible model of the cell membrane. By assembling a planar lipid bilayer on a solid support, researchers can meticulously study membrane-associated phenomena, from protein-lipid interactions to the mechanisms of drug delivery. The choice of lipid composition is paramount in constructing an SLB that accurately mimics the desired biological interface.

This guide focuses on the application of 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA), a saturated anionic phospholipid. The distinct characteristics of DPPA—its anionic phosphomonoester headgroup and saturated acyl chains—impart unique biophysical properties to the bilayer, making it an excellent candidate for a variety of surface studies. The negative charge of the phosphate headgroup is crucial for investigating electrostatic interactions with proteins, peptides, and nanoparticles, while the saturated dipalmitoyl chains result in a higher phase transition temperature, allowing for the formation of more ordered and stable gel-phase bilayers at room temperature.

These application notes will provide a comprehensive overview of the preparation, characterization, and application of DPPA-containing supported lipid bilayers. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure the creation of high-quality, self-validating biomimetic surfaces.

I. Foundational Principles: Why Choose DPPA?

The selection of DPPA for constructing supported lipid bilayers is driven by its distinct physicochemical properties that are instrumental for specific research applications.

  • Anionic Surface Charge: The phosphate headgroup of DPPA carries a negative charge at physiological pH. This is critical for studying the interactions of positively charged molecules, such as antimicrobial peptides, cell-penetrating peptides, and certain domains of signaling proteins, with the membrane surface. The electrostatic component of these interactions can be systematically investigated by controlling the mole fraction of DPPA in the bilayer.

  • Phase Behavior: As a saturated phospholipid, DPPA has a relatively high main phase transition temperature (Tm) from the gel (Lβ') to the liquid crystalline (Lα) phase, which has been reported to be around 66°C[1]. This allows for the formation of stable, ordered gel-phase bilayers at ambient and physiological temperatures, providing a platform to study phenomena in less fluid membrane environments. The interaction with other molecules, such as proteins, can lead to a shift in this transition temperature, providing valuable thermodynamic insights into the binding process[2].

  • Modulation of Membrane Properties: The incorporation of DPPA can influence the physical properties of the bilayer, including its packing density, hydration, and bending rigidity. These alterations can, in turn, affect the function of membrane-associated proteins and the partitioning of small molecules into the bilayer.

II. Experimental Workflows: From Vesicle Preparation to SLB Characterization

The successful formation of a high-quality DPPA-containing SLB relies on a series of well-controlled steps, from the initial preparation of lipid vesicles to the final characterization of the supported bilayer.

G cluster_0 Vesicle Preparation cluster_1 SLB Formation cluster_2 Characterization Lipid_Film Lipid Film Formation Hydration Hydration Lipid_Film->Hydration Buffer Addition Extrusion Vesicle Extrusion Hydration->Extrusion Size Control Vesicle_Fusion Vesicle Fusion on Substrate Extrusion->Vesicle_Fusion Incubation QCM_D QCM-D Vesicle_Fusion->QCM_D Analysis AFM AFM Vesicle_Fusion->AFM Analysis Fluorescence Fluorescence Microscopy Vesicle_Fusion->Fluorescence Analysis

Caption: Experimental workflow for DPPA SLB formation and characterization.

Protocol 1: Preparation of DPPA-Containing Small Unilamellar Vesicles (SUVs)

The vesicle fusion method is a widely used technique for forming SLBs[3]. The quality of the final bilayer is highly dependent on the quality of the initial vesicle suspension.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) powder

  • Other lipids as required (e.g., DPPC for mixed bilayers)

  • Chloroform

  • Buffer solution (e.g., Tris or HEPES buffer, pH 7.4)

  • Calcium Chloride (CaCl2) solution

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DPPA and any other lipids in chloroform in a round-bottom flask. A common starting concentration for the final vesicle suspension is 1 mg/mL.

    • Create a thin lipid film on the inside of the flask by evaporating the chloroform using a gentle stream of nitrogen gas while rotating the flask.

    • To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration:

    • Hydrate the lipid film with the desired buffer solution. The buffer should be pre-heated to a temperature above the Tm of all lipid components (for pure DPPA, >66°C).

    • Vortex the solution vigorously to detach the lipid film from the flask wall, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid Tm.

    • Pass the MLV suspension through the extruder at least 11 times to form a translucent suspension of small unilamellar vesicles (SUVs).

Expert Insight: For anionic lipids like DPPA, the electrostatic repulsion between vesicles and the negatively charged silica or mica substrate can hinder SLB formation. The addition of divalent cations, such as Ca2+, to the buffer is often necessary to screen these charges and promote vesicle fusion[4][5][6][7]. A typical starting concentration for CaCl2 is 2-5 mM.

III. Characterization Techniques: A Multi-faceted Approach

A combination of surface-sensitive techniques is essential to validate the formation of a continuous and fluid SLB and to probe its properties.

A. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a powerful, label-free technique that provides real-time information on the mass and viscoelastic properties of the adsorbed layer[8][9][10]. It is invaluable for monitoring the kinetics of SLB formation.

Principle of SLB Formation Monitoring with QCM-D:

  • Vesicle Adsorption: Upon introduction of the vesicle suspension, a decrease in frequency (Δf) and an increase in dissipation (ΔD) are observed, corresponding to the mass of the adsorbed, hydrated vesicles.

  • Vesicle Rupture and Bilayer Formation: At a critical surface coverage, the vesicles rupture and fuse to form a planar bilayer. This process releases the water trapped inside the vesicles, leading to a significant decrease in the adsorbed mass and a more rigid layer. This is observed as an increase in Δf and a decrease in ΔD.

  • Stable Bilayer: A stable, continuous SLB is indicated by a final frequency shift of approximately -25 to -30 Hz and a low dissipation value (typically <1 x 10-6).

G Start Introduce Vesicles Adsorption Vesicle Adsorption (Δf ↓, ΔD ↑) Start->Adsorption Rupture Vesicle Rupture (Δf ↑, ΔD ↓) Adsorption->Rupture Critical Coverage SLB Stable SLB Formed (Δf ≈ -25 Hz, ΔD low) Rupture->SLB End Experiment Complete SLB->End

Caption: QCM-D signature of successful SLB formation.

Protocol 2: QCM-D Analysis of DPPA SLB Formation

Materials:

  • QCM-D instrument with silica-coated sensors

  • DPPA SUV suspension (from Protocol 1)

  • Buffer with CaCl2

Procedure:

  • Establish a stable baseline in the buffer solution.

  • Introduce the DPPA SUV suspension into the QCM-D chamber at a constant flow rate.

  • Monitor the changes in frequency and dissipation in real-time.

  • Once the SLB formation is complete (i.e., Δf and ΔD have stabilized), rinse with buffer to remove any non-adsorbed vesicles.

ParameterExpected Value for SLB FormationInterpretation
Δf ~ -25 to -30 HzMass of the lipid bilayer
ΔD < 1 x 10-6A rigid, non-viscous layer

Table 1: Typical QCM-D values for a complete supported lipid bilayer.

B. Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical images of the SLB, allowing for the direct visualization of bilayer defects, domain structures, and the effects of protein or drug interactions[1][11][12][13].

Protocol 3: AFM Imaging of a DPPA SLB

Materials:

  • AFM instrument with a liquid cell

  • AFM cantilevers suitable for imaging in liquid

  • Freshly cleaved mica or clean silica substrate

  • DPPA SLB (prepared in situ or ex situ)

Procedure:

  • Prepare the DPPA SLB on the chosen substrate using the vesicle fusion method.

  • Mount the sample in the AFM liquid cell, ensuring the bilayer remains hydrated at all times.

  • Engage the AFM tip with the surface and begin imaging in a suitable mode (e.g., tapping mode or PeakForce Tapping).

  • Image the bilayer to assess its homogeneity and identify any defects. A complete bilayer should appear as a smooth, continuous surface. The height of the bilayer can be measured by imaging areas with defects, where the underlying substrate is exposed.

Expert Insight: When imaging gel-phase bilayers like those formed with DPPA, it is crucial to use low imaging forces to avoid damaging the ordered lipid structure.

C. Fluorescence Microscopy

Fluorescence microscopy, often in combination with techniques like Fluorescence Recovery After Photobleaching (FRAP), is used to assess the lateral mobility of lipids within the SLB and to visualize the distribution of fluorescently labeled molecules[14][15].

Protocol 4: FRAP Analysis of a DPPA-Containing SLB

Materials:

  • Fluorescence microscope with a photobleaching unit (e.g., a high-power laser)

  • DPPA SUVs containing a small mole percentage (e.g., 0.5-1%) of a fluorescently labeled lipid (e.g., Texas Red-DHPE).

  • SLB prepared on a glass coverslip.

Procedure:

  • Prepare the fluorescently labeled SLB on a glass coverslip.

  • Identify a region of interest on the bilayer.

  • Use a high-intensity laser to photobleach a small, defined area.

  • Acquire a time-lapse series of images of the bleached area.

  • Analyze the recovery of fluorescence in the bleached spot over time to determine the diffusion coefficient of the fluorescent lipids.

Expected Results: For a fluid SLB, fluorescence will recover in the bleached area as unbleached lipids diffuse in. For a gel-phase DPPA bilayer, the recovery will be significantly slower or negligible, indicating restricted lipid mobility.

IV. Applications in Research and Drug Development

DPPA-containing supported lipid bilayers are a versatile platform for a range of applications:

  • Protein-Membrane Interaction Studies: The anionic surface of DPPA SLBs is ideal for investigating the binding and insertion of proteins with positively charged domains[2][16][17][18][19]. This is particularly relevant for studying antimicrobial peptides, toxins, and proteins involved in cell signaling.

  • Nanoparticle-Membrane Interactions: Understanding how nanoparticles interact with cell membranes is crucial for nanomedicine and nanotoxicology. DPPA SLBs can be used to study the adhesion and potential disruption of membranes by charged nanoparticles.

  • Drug-Membrane Partitioning: The partitioning of drug molecules into the lipid bilayer can be quantified using techniques like QCM-D and surface plasmon resonance (SPR) on DPPA-containing SLBs. This information is valuable for predicting drug absorption and distribution.

  • Biosensor Development: DPPA SLBs can be functionalized with receptors or other biomolecules to create biosensors for detecting specific analytes. The binding of an analyte to the functionalized bilayer can be detected by a variety of surface-sensitive techniques.

V. Concluding Remarks

The use of dipalmitoyl phosphatidic acid in supported lipid bilayers provides a powerful and versatile platform for a wide array of surface studies. By carefully controlling the preparation and characterization of these biomimetic surfaces, researchers can gain valuable insights into the fundamental processes that occur at the cell membrane. The protocols and principles outlined in these application notes provide a solid foundation for the successful implementation of DPPA-containing SLBs in your research endeavors.

References

  • Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies. (2022). MDPI. [Link]

  • Thermodynamic parameters of the main phase transition of DPPA... (n.d.). ResearchGate. [Link]

  • Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy. (n.d.). Radiology Key. [Link]

  • Using QSense QCM-D Analysis to Explore Lipid-Based Systems. (2024). Biolin Scientific. [Link]

  • Pathways of Lipid Vesicle Deposition on Solid Surfaces: A Combined QCM-D and AFM Study. (n.d.). PMC. [Link]

  • Supported Lipid Bilayers for Atomic Force Microscopy Studies. (2018). PMC. [Link]

  • Assessing the Quality of Solvent-Assisted Lipid Bilayers Formed at Different Phases and Aqueous Buffer Media: A QCM-D Study. (n.d.). MDPI. [Link]

  • Characterization of lipid bilayer phases by confocal microscopy and fluorescence correlation spectroscopy. (n.d.). PNAS. [Link]

  • Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers. (2021). PMC. [Link]

  • Atomic force microscopy of supported lipid bilayers. (2008). PubMed. [Link]

  • Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. (n.d.). PubMed. [Link]

  • Fluorescence modulation sensing of positively and negatively charged proteins on lipid bilayers. (n.d.). PubMed. [Link]

  • Supported Phospholipid Bilayer Interaction with Components Found in Typical Room-Temperature Ionic Liquids – a QCM-D and AFM Study. (2008). NIH. [Link]

  • Formation of Highly Negatively Charged Supported Lipid Bilayers on a Silica Surface: Effects of Ionic Strength and Osmotic Stress. (2025). Langmuir. [Link]

  • Negatively-charged supported lipid bilayers regulate neuronal adhesion and outgrowth. (n.d.). PMC. [Link]

  • Calcium Ions Promote Membrane Fusion by Forming Negative-Curvature Inducing Clusters on Specific Anionic Lipids. (2021). PubMed. [Link]

  • Formation of supported bilayers on silica substrates. (2009). PubMed. [Link]

  • Calcium ions promote membrane fusion by forming negative-curvature inducing clusters on specific anionic lipids. (n.d.). ResearchGate. [Link]

  • Calcium-induced compaction and clustering of vesicles tracked with molecular resolution. (n.d.). PMC. [Link]

  • Calcium ions promote membrane fusion by forming negative-curvature inducing clusters on specific anionic lipids. (2020). bioRxiv. [Link]

  • Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size. (n.d.). Soft Matter. [Link]

  • Supported Lipid Bilayers and the Study of Two-Dimensional Binding Kinetics. (2022). PubMed. [Link]

  • Formation of supported lipid bilayers on silica particles studied using flow cytometry. (2009). PubMed. [Link]

  • Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size. (n.d.). The Royal Society of Chemistry. [Link]

  • Comparative Kinetics of Supported Lipid Bilayer Formation on Silica Coated Vertically Oriented Highly Curved Nanowires and Planar Silica Surfaces. (n.d.). PMC. [Link]

  • Supported Lipid Bilayers and the Study of Two-Dimensional Binding Kinetics. (n.d.). Frontiers. [Link]

  • Using supported bilayers to study the spatiotemporal organization of membrane bound proteins. (n.d.). PubMed Central. [Link]

  • Structure, Formation, and Biological Interactions of Supported Lipid Bilayers (SLB) Incorporating Lipopolysaccharide. (n.d.). MDPI. [Link]

  • A theoretical study of lipid-protein interactions in bilayers. (n.d.). PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt (DPP-G) Vesicles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPP-G) vesicles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of vesicle aggregation. Here, we delve into the causative factors behind aggregation and provide robust, field-proven protocols to ensure the stability and quality of your vesicle preparations.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about DPP-G vesicle aggregation.

Q1: My DPP-G vesicle suspension aggregated immediately after preparation. What is the most likely cause?

The most common culprit for rapid aggregation of DPP-G vesicles is the presence of divalent cations, particularly calcium (Ca²⁺), in your hydration buffer.[1][2][3] DPP-G is a phosphatidic acid, an anionic phospholipid that strongly interacts with divalent cations.[1][2][3][4][5] These ions can bridge neighboring vesicles, neutralizing the repulsive negative charges and leading to fusion and aggregation.[1][6]

Q2: Can the pH of my buffer affect vesicle stability?

Yes, pH is a critical factor. The phosphomonoester headgroup of DPP-G can have a net charge of -1 or -2 depending on the pH.[7][8] At physiological pH, it typically carries a net charge of -1.[7] Changes in pH can alter the surface charge of the vesicles, impacting their electrostatic repulsion and stability.[9] Maintaining a consistent and appropriate pH is essential.

Q3: Does the ionic strength of the buffer matter if I'm not using divalent cations?

Absolutely. While monovalent cations like sodium (Na⁺) are less potent at inducing aggregation compared to divalent cations, high ionic strength can still be problematic.[10] High salt concentrations can screen the negative surface charges on the vesicles, reducing the electrostatic repulsion that keeps them separated and potentially leading to aggregation.[11][12] Conversely, at very low ionic strength, there may be insufficient repulsion between vesicles, also leading to instability.[11]

Q4: I'm working above the phase transition temperature of DPP-G. Can aggregation still occur?

Yes. The main phase transition temperature (Tm) for DPP-G is approximately 41.5°C.[13] While working above the Tm ensures the lipid is in a fluid, liquid-crystalline state, which is generally preferred for vesicle formation, it does not prevent aggregation driven by other factors like ionic interactions.[4][5]

Q5: Can the concentration of the lipid itself lead to aggregation?

Yes, high lipid concentrations can increase the frequency of vesicle collisions, which can promote aggregation, especially if other destabilizing factors are present. It's important to work within an optimal concentration range for your specific application.

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of DPP-G vesicle aggregation, along with comprehensive solutions.

Issue: Rapid and Severe Vesicle Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the vesicle suspension shortly after preparation.

  • A significant increase in particle size as measured by Dynamic Light Scattering (DLS).

Primary Cause: Divalent Cation Contamination

DPP-G, being a phosphatidic acid, has a high affinity for divalent cations like Ca²⁺ and to a lesser extent, Mg²⁺.[1][2] The interaction between the negatively charged phosphate group of DPP-G and these positive ions can neutralize the surface charge of the vesicles. This charge neutralization eliminates the electrostatic repulsion that normally keeps the vesicles dispersed, leading to rapid aggregation and fusion.[1][6]

Solutions:

  • Use a Divalent Cation-Free Buffer: Prepare all buffers with high-purity, deionized water and analytical grade reagents. Avoid using tap water or buffers that may contain trace amounts of divalent cations. Phosphate-buffered saline (PBS) should be used with caution, as it can precipitate with calcium.[14] Tris buffers are a common alternative.[15]

  • Incorporate a Chelating Agent: If the presence of trace divalent cations is unavoidable, consider adding a small concentration (e.g., 0.1-1 mM) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your hydration buffer.[16] EDTA will sequester divalent cations, preventing them from interacting with the DPP-G vesicles.

Issue: Gradual Vesicle Aggregation Over Time

Symptoms:

  • A slow increase in vesicle size and polydispersity index (PDI) over hours or days of storage.

  • The formation of a slight sediment at the bottom of the storage container.

Potential Causes & Solutions:

1. Suboptimal Ionic Strength

The stability of a colloidal dispersion like a vesicle suspension is governed by a balance of attractive (van der Waals) and repulsive (electrostatic) forces.

  • High Ionic Strength: An excess of monovalent cations (e.g., from NaCl) in the buffer can "screen" the negative surface charge of the DPP-G vesicles.[11] This reduces the electrostatic repulsion between them, allowing the attractive van der Waals forces to dominate and cause aggregation.

  • Low Ionic Strength: At very low ionic strengths, the electrostatic repulsion may not be sufficient to prevent aggregation, especially at higher lipid concentrations.[11]

Solution: Optimize Ionic Strength

  • Aim for a moderate ionic strength, typically in the range of 50-150 mM of a monovalent salt like NaCl.[12] The optimal concentration may need to be determined empirically for your specific system.

2. Inappropriate pH

The charge on the phosphate headgroup of DPP-G is pH-dependent.[7][9] Deviations from the optimal pH can alter the surface charge density of the vesicles, affecting their stability.

Solution: Maintain Optimal pH

  • For most applications, a pH between 6.5 and 7.5 is recommended. It is crucial to use a buffer with sufficient buffering capacity to maintain a stable pH throughout the experiment.

3. Storage Temperature

Storing vesicles below the phase transition temperature of DPP-G (around 41.5°C) will cause the lipid bilayers to transition into a more rigid, gel-like state.[13] This can sometimes lead to vesicle fusion and aggregation.

Solution: Appropriate Storage Temperature

  • For short-term storage, it is generally best to keep the vesicles above their Tm. However, for long-term storage, freezing may be an option, but this requires the use of cryoprotectants to prevent damage during the freeze-thaw cycle.[17]

Experimental Workflow for Stable DPP-G Vesicle Preparation

This section outlines a robust protocol for preparing stable DPP-G vesicles using the thin-film hydration and extrusion method.

Diagram of the Experimental Workflow

VesiclePreparation cluster_0 Thin-Film Hydration cluster_1 Hydration & Vesicle Formation cluster_2 Extrusion for Unilamellar Vesicles dissolve Dissolve DPP-G in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate Forms thin film dry Dry Lipid Film (High Vacuum) evaporate->dry Removes residual solvent hydrate Hydrate Film with Cation-Free Buffer dry->hydrate Film ready for hydration vortex Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude through Polycarbonate Membrane vortex->extrude MLVs ready for sizing characterize Characterize Size & Stability (DLS) extrude->characterize

Caption: Workflow for preparing stable DPP-G vesicles.

Step-by-Step Protocol
  • Thin-Film Preparation:

    • Dissolve the desired amount of DPP-G sodium salt in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[15]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Prepare a hydration buffer (e.g., 10 mM Tris, 100 mM NaCl, pH 7.4) using high-purity water and reagents. Ensure the buffer is free of divalent cations. If necessary, add 0.1 mM EDTA.

    • Add the hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tm of DPP-G (e.g., 50-60°C) for about 1 hour.[18][19]

    • Vortex the suspension intermittently to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble an extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[15]

    • Heat the extruder to a temperature above the Tm of DPP-G.

    • Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes).[18] This will produce unilamellar vesicles (ULVs) with a more uniform size distribution.

  • Characterization and Storage:

    • Measure the vesicle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Store the vesicle suspension in a sealed container at a temperature above the Tm for short-term use.

Data Summary Table
ParameterRecommended RangeRationale
pH 6.5 - 7.5Maintains optimal surface charge for electrostatic repulsion.[7][9]
Monovalent Salt (e.g., NaCl) 50 - 150 mMProvides sufficient ionic strength for stability without excessive charge screening.[11][12]
Divalent Cations (e.g., Ca²⁺) < 1 µM (ideally absent)Prevents charge neutralization and subsequent aggregation.[1][2][3]
Temperature > 41.5°C (Tm of DPP-G)Ensures the lipid bilayer is in the fluid phase for vesicle formation and stability.[13]
Lipid Concentration 1 - 10 mg/mLA starting range that often balances vesicle yield with stability.
Mechanism of Divalent Cation-Induced Aggregation

The following diagram illustrates how divalent cations can cause DPP-G vesicle aggregation.

AggregationMechanism cluster_stable Stable Vesicles (No Divalent Cations) cluster_unstable Aggregated Vesicles (Divalent Cations Present) V1 DPP-G Vesicle (-) V2 DPP-G Vesicle (-) label_repulsion Electrostatic Repulsion V3 DPP-G Vesicle Ca1 Ca²⁺ V3->Ca1 Bridging V4 DPP-G Vesicle Ca1->V4 Bridging Ca2 Ca²⁺ label_aggregation Aggregation & Fusion

Caption: Divalent cations bridge negatively charged DPP-G vesicles, leading to aggregation.

By understanding the fundamental physicochemical properties of DPP-G and carefully controlling the experimental conditions, particularly the ionic environment, researchers can consistently produce stable vesicle suspensions and avoid the common pitfall of aggregation.

References

  • ProQuest. (n.d.). CALCIUM ION INDUCED FUSION OF PHOSPHATIDIC ACID - PHOSPHATIDYLCHOLINE MIXED LIPID VESICLES.
  • Liao, M. J., & Prestegard, J. H. (1980). Ion specificity in fusion of phosphatidic acid-phosphatidylcholine mixed lipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 601(3), 453–461.
  • Liao, M. J., & Prestegard, J. H. (1979). Fusion of phosphatidic acid-phosphatidylcholine mixed lipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 550(2), 157–173.
  • Benchchem. (2025). Aggregation issues with dioleoyl lecithin liposomes and how to solve them.
  • ACS Nano. (2021). Calcium Ions Promote Membrane Fusion by Forming Negative-Curvature Inducing Clusters on Specific Anionic Lipids.
  • Fraley, R., Wilschut, J., Düzgüneş, N., Smith, C., & Papahadjopoulos, D. (1980). Studies on the mechanism of membrane fusion: role of phosphate in promoting calcium ion induced fusion of phospholipid vesicles. Biochemistry, 19(26), 6021–6029.
  • Benchchem. (n.d.). Preparation of Liposomes Containing 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol).
  • Quora. (2013). How to prevent liposome aggregation.
  • Hong, Y., Zhao, J., Guo, L., Kim, S. C., Deng, X., & Wang, X. (2016). Phosphatidic acid: an emerging versatile class of cellular mediators. Essays in Biochemistry, 60(3), 335–345.
  • Creative Proteomics. (n.d.). Phosphatidic Acid: Structure, Functions, and Analysis Methods.
  • Wikipedia. (n.d.). Phosphatidic acid.
  • Pramanik, A., & Cárdenas, M. (2017).
  • Shin, J.-J., & Loewen, C. J. R. (2011). Putting the pH into phosphatidic acid signaling. BMC Biology, 9(1), 85.
  • University of British Columbia. (n.d.). Laboratory 4 – Liposomes.
  • Record, C., & Carrière, V. (2015). Phospholipase D and phosphatidic acid in the biogenesis and cargo loading of extracellular vesicles. Journal of Lipid Research, 56(8), 1447–1459.
  • Ferreira, H., et al. (2023).
  • Escribá, P. V., et al. (2000). Aggregation and fusion of vesicles composed of N-palmitoyl derivatives of membrane phospholipids. Journal of the American Oil Chemists' Society, 77(7), 727–733.
  • Donahue, D. H., et al. (2020). Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics. International Journal of Molecular Sciences, 21(11), 3867.
  • Niaz, T., & Shabbir, S. (2021). Post-Processing Techniques for the Improvement of Liposome Stability. Cosmetics, 8(3), 69.
  • Heberle, F. A., et al. (2013). Critical Point for Membrane Bilayer Formation. Biophysical Journal, 104(9), 1936–1946.
  • Kim, S. C., & Wang, X. (2021). Phosphatidic Acid Signaling and Function in Nuclei. Plants, 10(2), 374.
  • protocols.io. (2020). General preparation of liposomes using probe-tip sonication.
  • Scott, H. L., et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. International Journal of Molecular Sciences, 23(22), 14296.
  • Lombardo, D., & Kiselev, M. A. (2022).
  • J. Phys. Chem. B. (2017). Critical Temperature of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine Monolayers and Its Possible Biological Relevance.
  • ACS Omega. (2021). Ion-Mediated Structural Discontinuities in Phospholipid Vesicles.
  • eLife. (2024). Membrane curvature regulates Ups1 dependent phosphatidic acid transfer across lipid bilayers.
  • Sigma-Aldrich. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt.
  • Nowak, M., et al. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. International Journal of Molecular Sciences, 22(21), 11559.
  • van den Hoven, M. J., & Benckhuijsen, W. E. (1988). Influence of lipid composition and ionic strength on the physical stability of liposomes. Journal of Pharmaceutical Sciences, 77(7), 591–595.
  • ResearchGate. (n.d.). Influence of ionic strength on the DT-vesicle association (5:5 vesicles....
  • Semantic Scholar. (n.d.). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation.
  • Cayman Chemical. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-PE.
  • TargetMol. (n.d.). 1,2-Dipalmitoyl-sn-glycerol 3-phosphate.
  • PNAS. (n.d.). Lipid topology and electrostatic interactions underpin lytic activity of linear cationic antimicrobial peptides in membranes.
  • Manea, A.-M., et al. (2020). Phospholipid Vesicles for Dermal/Transdermal and Nasal Administration of Active Molecules: The Effect of Surfactants and Alcohols on the Fluidity of Their Lipid Bilayers and Penetration Enhancement Properties. Pharmaceutics, 12(10), 963.
  • ResearchGate. (n.d.). Influence of dipalmitoyl phosphatidylserine on phase behavior of and cellular response to lyotropic liquid crystalline dispersions.

Sources

Technical Support Center: Optimizing Drug Loading in DPPA Liposomes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing drug loading efficiency in dipalmitoylphosphatidic acid (DPPA) liposomes. This guide is designed to provide you with in-depth, field-proven insights to overcome common challenges and enhance your experimental outcomes. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

1. What are the primary methods for loading drugs into DPPA liposomes?

There are two main strategies for encapsulating drugs into liposomes: passive and active loading.

  • Passive Loading: [1] This method involves encapsulating the drug during the liposome formation process. Lipophilic drugs are typi[2]cally dissolved with the phospholipids in an organic solvent before forming the lipid film, while water-soluble drugs are encapsulated in the aqueous core during hydration. A significant drawback of[3] this method is often low encapsulation efficiency.

  • Active (or Remote) [1][2]Loading: In this technique, the drug is loaded into pre-formed liposomes. This is often achieved by[4] creating a transmembrane gradient, such as a pH or ion gradient, which drives the drug into the liposome's core. Active loading can lead t[5]o very high encapsulation efficiencies and high internal drug concentrations.

2. Why is my drug load[1]ing efficiency in DPPA liposomes consistently low?

Several factors can contribute to low loading efficiency. These include:

  • Suboptimal Loading Method: The chosen loading method may not be suitable for your drug's physicochemical properties. For instance, passive loading of highly water-soluble drugs often results in low efficiency.

  • Incorrect pH or Ion[1] Gradient: For active loading, an insufficient or unstable transmembrane gradient will fail to drive the drug into the liposomes effectively.

  • Poor Liposome Stabi[6]lity: The liposomes themselves may be unstable, leading to drug leakage. This can be influenced by[] lipid composition, storage conditions, and the presence of destabilizing agents.

  • Drug-Lipid Interactions: Unfavorable interactions between the drug and the DPPA bilayer can hinder encapsulation.

  • Inaccurate Quantification: The method used to separate free from encapsulated drug might be inefficient, leading to an underestimation of the loading efficiency.

3. How does the negative charge of DPPA affect drug loading?

The phosphatic acid headgroup of DPPA is negatively charged at physiological pH. This can be advantageous for loading cationic (positively charged) drugs through electrostatic interactions, potentially increasing their concentration near the bilayer and facilitating uptake. Conversely, it may repel anionic (negatively charged) drugs, making their encapsulation more challenging.

4. Can I use a pH gradient for any type of drug?

The pH gradient method is most effective for weakly basic (amphipathic) drugs. The principle relies on t[6]he drug being able to exist in a neutral, membrane-permeable state in the external, more alkaline environment and becoming charged and trapped in the acidic interior of the liposome. This method is generally [1]not suitable for drugs that are permanently charged or neutral across a wide pH range.

Troubleshooting Guides

Scenario 1: Low Encapsulation Efficiency with Active Loading (pH Gradient)

Problem: You are using a pH gradient to load a weakly basic drug into pre-formed DPPA liposomes, but the encapsulation efficiency is below 50%.

Root Cause Analysis & Solutions:

Potential Cause Explanation & Validation Recommended Action
Insufficient pH Gradient The difference between the internal and external pH may not be large enough to drive the drug across the membrane. A gradient of at least 2-3 pH units is typically required.Verify the pH gradient: Use a fluorescent pH-sensitive probe to confirm the internal acidic pH. Ensure the external buffer has a pH that maintains the drug in its neutral form.
Gradient Dissipation The liposome membrane may be "leaky" to protons, causing the pH gradient to dissipate over time. This is more common at temperatures above the lipid's phase transition temperature (Tm).Optimize incubation temperature: Perform loading at a temperature slightly above the Tm of DPPA to ensure membrane fluidity without excessive proton leakage. Incorporate cholesterol: Adding cholesterol (up to 30-40 mol%) can decrease membrane permeability and stabilize the gradient.
Low Drug Permeabili[8]ty The neutral form of your drug may have low permeability across the lipid bilayer.Increase incubation temperature: A higher temperature can increase membrane fluidity and drug permeability. Be mindful of potential gradient dissipation. Modify lipid composition: The inclusion of other lipids can alter membrane fluidity.
Drug Precipitation The drug may be precipitating in the external buffer before it can be loaded.Check drug solubility: Ensure the drug concentration in the external buffer is below its saturation limit at the loading pH and temperature.
Scenario 2: Poor Drug Retention and Liposome Aggregation

Problem: After successful loading, you observe a significant loss of the encapsulated drug over a short period (e.g., 24-48 hours), and/or the liposome suspension shows signs of aggregation.

Root Cause Analysis & Solutions:

Potential Cause Explanation & Validation Recommended Action
Membrane Instability The DPPA liposomes may be inherently unstable, leading to fusion, aggregation, and drug leakage. This can be exacerbated b[9]y the presence of the encapsulated drug.Incorporate cholesterol: Cholesterol is known to increase the stability of liposomal bilayers. Add PEGylated lipids: [8] Including a small percentage (5-10 mol%) of PEG-conjugated lipids can provide a steric barrier, preventing aggregation.
Drug-Induced Destab[10]ilization High concentrations of the encapsulated drug can disrupt the lipid packing and destabilize the membrane.Optimize the drug-to-lipid ratio: Systematically decrease the drug-to-lipid ratio to find a balance between high loading and liposome stability.
Inappropriate Stora[11]ge Conditions Storing liposomes at the wrong temperature (e.g., freezing) or pH can lead to instability and drug leakage.Store at 4°C: For most liposome formulations, refrigeration is the optimal storage condition. Avoid freezing, which can disrupt the bilayer structure. Ensure buffer stability: Confirm that the pH of the external buffer remains stable during storage.
Lipid Hydrolysis or Oxidation Over time, phospholipids can undergo hydrolysis or oxidation, leading to the formation of lysolipids and free fatty acids that increase membrane permeability.Use high-quality lipi[]ds: Ensure the DPPA and other lipids are of high purity and have not expired. Store under inert gas: To prevent oxidation, blanket the liposome suspension with nitrogen or argon.

Experimental Protocols & Methodologies

Protocol 1: Active Loading of a Weakly Basic Drug using an Ammonium Sulfate Gradient

This method is highly efficient for many amphipathic weak bases and relies on the principle that neutral ammonia (NH3) can diffuse out of the liposome, leaving behind a proton (H+) and creating an acidic interior.

Materials:

  • DPPA[12][13] and other lipids (e.g., cholesterol, DSPE-PEG2000)

  • Chloroform or a suitable organic solvent mixture

  • Ammonium sulfate solution (e.g., 250 mM)

  • HEPES-buffered saline (HBS), pH 7.4

  • Weakly basic drug solution

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50)

Methodology:

  • Liposome Preparation:

    • Dissolve DPPA and other lipids in chloroform in a round-bottom flask.

    • Create a thin lipid film by removing the organic solvent under reduced pressure using a rotary evaporator.

    • Hydrate the lipid film with the ammonium sulfate solution at a temperature above the lipid Tm. This will encapsulate the ammonium sulfate.

    • Downsize the resulting multilamellar vesicles (MLVs) to large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm) by extrusion through polycarbonate membranes.

  • Creation of the Transmembrane Gradient:

    • Remove the external ammonium sulfate by passing the liposome suspension through an SEC column pre-equilibrated with HBS (pH 7.4). This creates a gradient where the intraliposomal space contains ammonium sulfate and the external medium is HBS.

  • Drug Loading: [12] * Add the drug solution to the purified liposome suspension.

    • Incubate the mixture at a temperature above the lipid Tm (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The neutral form of the drug will diffuse into the acidic liposome core, become protonated, and get trapped.

  • Removal of Unencapsulated Drug:

    • Separate the drug-loaded liposomes from the unencapsulated drug using another SEC column.

  • Characterization:

    • Determine the lipid concentration (e.g., using a phosphate assay).

    • Determine the encapsulated drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC after disrupting the liposomes with a detergent).

    • Calculate the encapsulation efficiency (%EE) and drug-to-lipid ratio.

Diagrams & V[14]isualizations

Mechanism of Ammonium Sulfate Gradient Loading

G cluster_liposome Liposome Interior (Acidic) cluster_external External Medium (Neutral pH) NH4 (NH₄)₂SO₄ NH3_in NH₃ NH4->NH3_in Equilibrium H_in H⁺ NH4->H_in Dissociation NH3_out NH₃ NH3_in->NH3_out Diffusion Drug_H Drug-H⁺ (Trapped) mem Drug_neutral Drug (Neutral) Drug_neutral->Drug_H Protonation Drug_neutral->mem

Caption: Ammonium sulfate gradient drives drug loading.

Troubleshooting Workflow for Low Loading Efficiency

G start Low Loading Efficiency Observed check_method Is the loading method appropriate for the drug? start->check_method check_gradient Is the transmembrane gradient stable and sufficient? check_method->check_gradient Yes passive Consider active loading (e.g., pH gradient) check_method->passive No check_params Are loading parameters (T, time, D/L ratio) optimized? check_gradient->check_params Yes adjust_gradient Increase gradient magnitude (e.g., lower internal pH) check_gradient->adjust_gradient No check_stability Are liposomes stable post-loading? check_params->check_stability Yes optimize_params Systematically vary T, time, and D/L ratio check_params->optimize_params No stabilize_lipo Incorporate cholesterol or PEG-lipid check_stability->stabilize_lipo No reassess Re-evaluate formulation and characterization check_stability->reassess Yes passive->start adjust_gradient->start stabilize_lipo->start optimize_params->start

Caption: Decision tree for troubleshooting low loading.

Physicochemical Properties of DPPA

PropertyValueSource
Molecular Formula C35H68NaO8P
Molecular Weight [14]670.9 g/mol
Common Name Dip[14]almitoylphosphatidic acid
Physical State [14]Solid
Solubility Solu[15]ble in chloroform

This guide provides a [16]foundational framework for optimizing drug loading in DPPA liposomes. Successful formulation development requires a systematic approach, careful characterization, and a thorough understanding of the interplay between the drug, the lipids, and the chosen encapsulation process.

References

  • Precision NanoSystems. (2020). Formulating Liposomes for Active Drug Loading. YouTube. [Link]

  • Sur, S., Fries, A. C., & Ratnabhas, V. (2014). Remote loading of preencapsulated drugs into stealth liposomes. Proceedings of the National Academy of Sciences, 111(6), 2283–2288. [Link]

  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Journal of Nanoscience and Nanotechnology, 12(12), 9075-9098. [Link]

  • Fenske, D. B., & Cullis, P. R. (2008). Encapsulation of Drugs Within Liposomes by pH-Gradient Techniques. In Liposomes, Part F (Vol. 464, pp. 25-48). Academic Press. [Link]

  • Haran, G., Cohen, R., Bar, L. K., & Barenholz, Y. (1993). Method of amphiphatic drug loading in liposomes by pH gradient.
  • Intertek. (n.d.). Liposome Characterisation and Analysis for Drug Delivery. Retrieved from [Link]

  • Velasquez, A., & Sestito, L. F. (2021). Characterizing Drug Loading and Release in Liposomes. Valparaiso University. [Link]

  • CD Formulation. (n.d.). Liposome Active Loading Technology. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Retrieved from [Link]

  • Lee, M. K. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. Pharmaceutics, 14(2), 405. [Link]

  • Clerc, S., & Barenholz, Y. (2009). Liposome drugs' loading efficiency: a working model based on loading conditions and drug's physicochemical properties. Journal of Controlled Release, 139(1), 2-8. [Link]

  • Lindner, L. H., & Hossann, M. (2010). Factors affecting drug release from liposomes. Current Opinion in Drug Discovery & Development, 13(1), 111–123. [Link]

  • ResearchGate. (n.d.). The two major methods for liposomal drug loading. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of drug-loaded liposomes. Retrieved from [Link]

  • Haran, G., Cohen, R., Bar, L. K., & Barenholz, Y. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1151(2), 201–215. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3098, Phosphatidic acid, dipalmitoyl. Retrieved from [Link].

  • Pande, S. (2023). Factors Affecting Response Variables with Emphasis on Drug Release and Loading for Optimization of Drug-Loaded Liposomes. Preprints.org. [Link]

  • Monteiro, A. R., Pinheiro, M., & Marques, F. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. Nanomaterials, 13(9), 1613. [Link]

  • Khalife, S. (2023). Synthesis, Characterization, and Separation of Loaded Liposomes for Drug Delivery. University of South Florida. [Link]

  • ResearchGate. (n.d.). Liposome drugs' loading efficiency: A working model based on loading conditions and drug's physicochemical properties. Retrieved from [Link]

  • Ferraretto, M., et al. (2020). Development of Theranostic Cationic Liposomes Designed for Image-Guided Delivery of Nucleic Acid. Nanomaterials, 10(11), 2269. [Link]

  • Miñones Jr, J., Rodríguez Patino, J. M., Miñones, J., Dynarowicz-Latka, P., & Carrera, C. (2002). Structural and topographical characteristics of dipalmitoyl phosphatidic acid in Langmuir monolayers. Journal of Colloid and Interface Science, 249(2), 388–397. [Link]

  • Zhang, L., et al. (2014). Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes. Pharmaceutical Development and Technology, 21(4), 499–507. [Link]

  • Sercombe, L., Veerati, T., Moheimani, F., Wu, S. Y., Sood, A. K., & Hua, S. (2015). Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. Pharmaceutics, 7(4), 428–451. [Link]

  • Law, S. L., Huang, K. J., & Chiang, C. H. (2000). Characterization of drug release from liposomal formulations in ocular fluid. Journal of Microencapsulation, 17(5), 597–608. [Link]

  • ResearchGate. (n.d.). Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. Retrieved from [Link]

  • Cullis, P. R., & Bally, M. B. (1986). Generating and loading of liposomal systems for drug-delivery applications. In Liposomes: from biophysics to therapeutics (pp. 37-72). Elsevier. [Link]

  • Al-Jamal, W. T., & Kostarelos, K. (2011). Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. Journal of Liposome Research, 21(3), 175-184. [Link]

  • Dara, T., & Papahadjopoulos, D. (2023). Liposomal Formulations: A Recent Update. Pharmaceutics, 15(3), 844. [Link]

  • ResearchGate. (n.d.). Ammonium Sulfate Gradients for Efficient and Stable Remote Loading of Amphipathic Weak Bases into Liposomes and Ligandoliposomes. Retrieved from [Link]

  • Cazzolla, A. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. Protocols.io. [Link]

  • ResearchGate. (n.d.). Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of 1,2-Dipalmitoyl-sn-glycero-3-phosphatidic acid. Retrieved from [Link]

Sources

Troubleshooting low encapsulation efficiency with 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center >

I. Introduction to DPPA and Encapsulation Challenges

Welcome to the technical support guide for 1,2-Dipalmitoyl-sn-glycero-3-phosphate, sodium salt (DPPA). DPPA is an anionic phospholipid widely used in the formulation of liposomes and lipid nanoparticles (LNPs) due to its ability to impart a negative surface charge, which can enhance stability and influence drug-carrier interactions.[1][2] However, its unique physicochemical properties, particularly its sensitivity to pH and high phase transition temperature, can present significant challenges, often manifesting as low encapsulation efficiency (EE).

Encapsulation efficiency is a critical quality attribute that defines the percentage of the total drug that is successfully entrapped within the liposome.[][4] Achieving a high EE is crucial for reducing manufacturing costs, minimizing patient exposure to potentially toxic free drugs, and ensuring a therapeutically effective dose is delivered.[5]

This guide provides a structured, in-depth approach to diagnosing and resolving common issues related to low EE in DPPA-containing formulations.

II. Understanding the Core Properties of DPPA

Before troubleshooting, it is essential to understand the fundamental properties of DPPA, as they are the root cause of most formulation challenges.

PropertyValueSignificance in Formulation
Molecular Weight 670.9 g/mol Essential for calculating molar ratios in your lipid mixture.[6]
Acyl Chains 16:0 / 16:0Saturated palmitic acid chains result in a rigid, ordered membrane.[1]
Phase Transition (Tm) ~65 °CThe temperature at which the lipid bilayer transitions from a rigid gel state to a fluid liquid-crystalline state. Processing must occur above the Tm of all lipids to ensure a fluid, permeable membrane for drug loading.[7][8]
Headgroup pKa ~7.0 - 8.0The phosphate headgroup has two potential ionizations. The second pKa is in the physiological range, meaning small pH shifts can dramatically alter the lipid's net charge and its interaction with the drug and other lipids.[9][10]
III. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding low encapsulation efficiency with DPPA.

Q1: My encapsulation efficiency is consistently low (<50%). What are the most fundamental parameters I should check first?

Answer: Low EE is most often rooted in suboptimal processing temperature and formulation pH . These two factors directly control the physical state of the lipid bilayer and the electrostatic interactions governing drug entrapment.

The Causality:

  • Temperature: If your formulation's processing temperature (e.g., during hydration or extrusion) is below the phase transition temperature (Tm) of DPPA (~65 °C) or any other high-Tm lipid in your mixture (like DPPC, Tm ~41 °C), the lipid bilayer will be in a rigid, gel-like state.[7][11] This rigidity severely restricts membrane permeability, preventing your drug from efficiently partitioning into the liposome's aqueous core or lipid bilayer.

  • pH: DPPA is an anionic lipid with a pKa in the physiological range.[9] The charge of its headgroup—and therefore its ability to interact with your drug and other lipids—is highly dependent on the pH of the hydration buffer.[9][10]

    • If you are encapsulating a positively charged (cationic) drug, a pH above DPPA's pKa will make the lipid headgroup more negative, promoting strong electrostatic attraction and potentially high EE.

    • If you are encapsulating a negatively charged (anionic) drug, this same pH will cause electrostatic repulsion, drastically lowering EE. In this case, lowering the pH to neutralize either the drug or the lipid may be necessary.

Troubleshooting Workflow:

Use the following workflow to diagnose the root cause of your low EE.

G cluster_drug Drug-Specific Path start Low Encapsulation Efficiency Observed check_temp Is Processing T > Tm of all lipids? start->check_temp check_ph Is formulation pH optimized for Drug-DPPA interaction? check_temp->check_ph Yes increase_temp ACTION: Increase hydration/extrusion T to >65°C check_temp->increase_temp No check_drug_type What is the drug's charge at formulation pH? check_ph->check_drug_type No check_method Is the loading method appropriate for the drug? check_ph->check_method Yes adjust_ph ACTION: Adjust buffer pH to maximize favorable electrostatic interactions check_drug_type->adjust_ph review_formulation Review lipid composition and drug properties check_method->review_formulation Unsure / Still Low success Problem Resolved check_method->success Yes increase_temp->check_ph adjust_ph->check_method consider_active ACTION: For hydrophilic drugs, consider active loading (pH gradient) review_formulation->start

Caption: Troubleshooting workflow for low encapsulation efficiency.

Q2: I'm observing aggregation or precipitation in my formulation, especially after adding salts or buffers. What's happening?

Answer: This is a classic sign of colloidal instability, often caused by the interaction of cations with the negatively charged DPPA headgroups.

The Causality: DPPA imparts a strong negative zeta potential to the liposome surface, which creates electrostatic repulsion between particles and prevents them from aggregating. However, this stability can be compromised:

  • Divalent Cations: Cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) are particularly problematic. A single divalent cation can "bridge" two negatively charged DPPA headgroups on adjacent liposomes, neutralizing the repulsive forces and causing rapid aggregation and even fusion.[12][13]

  • High Ionic Strength: High concentrations of monovalent cations (e.g., from NaCl or PBS) can screen the surface charge, reducing the repulsive barrier and leading to flocculation.[14][15]

Troubleshooting Steps:

  • Use Chelators: If divalent cations are unavoidable in your buffer, consider adding a small amount of a chelating agent like EDTA to sequester them.

  • Optimize Ionic Strength: Prepare your liposomes in a low-ionic-strength buffer (e.g., 10 mM HEPES with sucrose for tonicity) and only introduce higher salt concentrations in a final dialysis or buffer exchange step if required.

  • Incorporate "Stealth" Lipids: Including a small molar percentage (5-10 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide steric stabilization. The long polymer chains create a physical barrier that prevents particles from getting close enough to aggregate, even if electrostatic repulsion is weakened.[]

Q3: How do I choose the right loading method for my drug type (hydrophilic vs. hydrophobic) in a DPPA formulation?

Answer: The choice between passive and active loading is critical and depends entirely on the physicochemical properties of your drug.

The Causality:

  • Passive Loading: This method entraps the drug during the formation of the liposomes (e.g., during the hydration of the lipid film).[17][18]

    • For Hydrophilic Drugs: The drug is dissolved in the aqueous hydration buffer. EE is limited by the volume of water entrapped and is often low.[19]

    • For Hydrophobic Drugs: The drug is co-dissolved with the lipids in the organic solvent. It gets incorporated into the lipid bilayer. EE can be high, but the drug can also disrupt membrane packing.[][21]

  • Active (or Remote) Loading: This method involves loading the drug into pre-formed liposomes, typically by using a transmembrane gradient (e.g., pH or ammonium sulfate) as a driving force. This is highly efficient for ionizable, water-soluble drugs.[19][22]

Recommendations:

  • Hydrophobic Drugs: Use passive loading by dissolving the drug with lipids in the initial organic solvent. The rigid nature of DPPA's acyl chains can accommodate planar hydrophobic molecules well.

  • Hydrophilic, Ionizable Drugs: Active loading is strongly recommended. For a weakly basic drug, you can create a pH gradient. Pre-form your liposomes in a low-pH buffer (e.g., citrate buffer pH 4.0). Then, raise the external pH to 7.4. The uncharged drug will cross the membrane and become protonated (charged) inside, trapping it and leading to very high EE.[19][23]

G cluster_liposome Liposome Cross-Section cluster_drug Drug Loading Mechanisms liposome Hydrophilic Core (Aqueous) Bilayer (Hydrophobic) External Medium hydrophilic Hydrophilic Drug hydrophilic->liposome:h Passive Loading (low EE) Active Loading (high EE) hydrophobic Hydrophobic Drug hydrophobic->liposome:m Passive Loading (high EE)

Caption: Drug localization based on loading method.

IV. Key Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration

This is a standard method for passive drug loading.[21][24][25]

  • Lipid Dissolution: In a round-bottom flask, dissolve DPPA and other lipids (e.g., DPPC, Cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). If encapsulating a hydrophobic drug, add it at this stage.

  • Film Formation: Evaporate the solvent using a rotary evaporator under reduced pressure. Maintain the water bath temperature above the Tm of the highest-Tm lipid (for DPPA, >65°C) to ensure a uniform, non-phase-separated film.

  • Vacuum Drying: Dry the thin lipid film under high vacuum for at least 2 hours (preferably overnight) to remove any residual organic solvent.

  • Hydration: Add your aqueous hydration buffer (pre-heated to >65°C) to the flask. For hydrophilic drugs, dissolve them in this buffer. Agitate the flask by hand or on the rotary evaporator (with no vacuum) for 1 hour at >65°C. This will form multilamellar vesicles (MLVs).

  • Sizing (Optional but Recommended): To create unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform extrusion at a temperature >65°C.

Protocol 2: Measuring Encapsulation Efficiency by Size Exclusion Chromatography (SEC)

This method separates the large liposomes from the small, free drug molecules.[26][27][28]

  • Column Preparation: Equilibrate a size exclusion column (e.g., Sephadex G-50) with your formulation's external buffer. This prevents liposome disruption due to osmotic shock.

  • Sample Loading: Carefully load a known volume (e.g., 0.5 mL) of your liposome suspension onto the column.

  • Elution: Elute the sample with the same buffer. Collect fractions. The liposomes will elute first in the void volume (they are too large to enter the pores of the beads), while the free drug will elute later.[29]

  • Quantification:

    • Measure the total drug concentration (DrugTotal) in a sample of your initial, unseparated formulation. This typically requires lysing the liposomes with a suitable solvent (e.g., methanol or 1% Triton X-100) to release all the drug.[30]

    • Measure the drug concentration in the liposome-containing fractions collected from the SEC column (this is DrugEncapsulated).

    • Alternatively, measure the drug concentration in the later fractions containing the free drug (DrugFree).

  • Calculation: Calculate the EE% using one of the following formulas:[31]

    • EE% = (Drug_Encapsulated / Drug_Total) * 100

    • EE% = ((Drug_Total - Drug_Free) / Drug_Total) * 100

V. References
  • Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes. (n.d.). MDPI. [Link]

  • How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. (2021). Processes, 9(5), 845. [Link]

  • Liposome retention in size exclusion chromatography. (2006). BMC Biotechnology, 6, 20. [Link]

  • Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. (2025). Journal of Liposome Research. [Link]

  • Phase Transition Temperatures for Glycerophospholipids. (n.d.). Avanti Polar Lipids. [Link]

  • Factors affecting microencapsulation of drugs in liposomes. (2006). Journal of Microencapsulation, 23(7), 749-764. [Link]

  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. (2024). E-flux. [Link]

  • The active and passive drug loading on the liposomes. (2019). ResearchGate. [Link]

  • Putting the pH into phosphatidic acid signaling. (2011). Science Signaling, 4(202), pe55. [Link]

  • Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. (2021). Frontiers in Bioengineering and Biotechnology, 9, 705886. [Link]

  • How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. (2021). ResearchGate. [Link]

  • Liposome Active Loading Technology. (n.d.). CD Formulation. [Link]

  • Putting the pH into phosphatidic acid signaling. (2011). ResearchGate. [Link]

  • Characterization of loaded liposomes by size exclusion chromatography. (2003). ResearchGate. [Link]

  • Liposome Encapsulation Efficiency Determination. (n.d.). Creative Biostructure. [Link]

  • Thermodynamic parameters of the main phase transition of DPPA... (2021). ResearchGate. [Link]

  • Stability of anionic liposome-cationic polymer complexes in water-salt media. (2011). ResearchGate. [Link]

  • Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. (2017). Langmuir, 33(41), 10867–10879. [Link]

  • Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine Development. (2023). Pharmaceutics, 15(12), 2700. [Link]

  • Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. (2018). Methods in Molecular Biology, 1682, 11-17. [Link]

  • How to determine the encapsulation efficiency of a hydrophobic drug in liposomes? (2024). ResearchGate. [Link]

  • Size Exclusion Chromatography Based Liposomal Protein Extraction (SELPE). (2015). TRACE: Tennessee Research and Creative Exchange. [Link]

  • Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size. (2010). Soft Matter, 6, 5451-5461. [Link]

  • A method of measuring entrapment efficiency of liposome. (2018). Google Patents.

  • The effect of monovalent and divalent cations on sterically stabilized phospholipid vesicles (liposomes). (1996). Progress in Colloid and Polymer Science, 100, 206-211. [Link]

  • Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. (2022). Biomolecules, 12(11), 1709. [Link]

  • Remote loading of preencapsulated drugs into stealth liposomes. (2014). Proceedings of the National Academy of Sciences of the United States of America, 111(39), 14085–14090. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. [Link]

  • DPPA. (n.d.). NSP-Functional Polymers & Copolymers. [Link]

  • Phosphatidic acid: an emerging versatile class of cellular mediators. (2017). Essays in Biochemistry, 61(3), 307–318. [Link]

  • Phosphatidic acid, dipalmitoyl. (n.d.). PubChem. [Link]

  • Thin film hydration method for empty liposome preparation. (n.d.). ResearchGate. [Link]

  • Fusogenic capacities of divalent cations and effect of liposome size. (1986). Biochemistry, 25(14), 4130-4136. [Link]

  • Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. (2002). Biophysical Journal, 82(4), 2079–2091. [Link]

  • Characterization of loaded liposomes by size exclusion chromatography. (2003). Journal of Biochemical and Biophysical Methods, 56(1-3), 189-217. [Link]

  • Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize? (2024). ResearchGate. [Link]

  • Fusogenic activity of cationic lipids and lipid shape distribution. (2009). Journal of Biomedicine and Biotechnology, 2009, 273878. [Link]

  • Size exclusion. (n.d.). Cytiva Life Sciences. [Link]

Sources

Controlling the size and polydispersity of DPPA vesicles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: DPPA Vesicle Synthesis

A Guide to Controlling Size and Polydispersity

Welcome to the technical support guide for 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) vesicle preparation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for achieving consistent and reproducible vesicle characteristics. As a Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind these protocols, empowering you to troubleshoot effectively and optimize your results.

Section 1: Foundational Concepts - Understanding DPPA Behavior

Before troubleshooting, it's crucial to understand the physicochemical properties of DPPA that govern its assembly into vesicles.

  • What is the Phase Transition Temperature (Tm) of DPPA and why is it critical? The main phase transition temperature (Tm) for DPPA is approximately 65°C[1]. This is the temperature at which the lipid bilayer transitions from a rigid, ordered gel state to a fluid, disordered liquid-crystalline state. Processing DPPA at temperatures above its Tm is paramount for most preparation methods, especially extrusion. In the fluid state, the lipid bilayer is flexible and can readily reorganize into smaller, unilamellar vesicles under mechanical stress.[2] Attempting to extrude below the Tm will result in poor vesicle formation, broad size distribution, and potential damage to your equipment.

  • How does pH affect DPPA vesicles? DPPA is an anionic phospholipid. The phosphate headgroup has a pKa value that influences its charge state depending on the pH of the buffer. At neutral or alkaline pH, the headgroup is deprotonated and carries a negative charge. This charge is crucial for vesicle stability; the electrostatic repulsion between negatively charged vesicles helps prevent aggregation.[3][4] Conversely, under acidic conditions (pH below the pKa), the headgroup becomes protonated, reducing its negative charge and increasing the likelihood of vesicle aggregation.[5][6] Therefore, maintaining a buffer pH above ~7.0 is generally recommended for stable DPPA vesicle suspensions.

Section 2: Frequently Asked Questions (FAQs)

Here are answers to common questions about DPPA vesicle preparation.

  • Q: What is the ideal method for producing unilamellar DPPA vesicles of a specific size? A: For achieving a uniform population of unilamellar vesicles with a defined size, the thin-film hydration followed by extrusion method is the industry standard.[7][8][9] This technique offers precise control over the final vesicle diameter, determined by the pore size of the polycarbonate membrane used in the extruder.

  • Q: What is the Polydispersity Index (PDI) and what is an acceptable value? A: The Polydispersity Index (PDI) is a measure of the non-uniformity of a particle size distribution, typically measured by Dynamic Light Scattering (DLS).[][11] A PDI value below 0.1 indicates a highly monodisperse (uniform) sample. For drug delivery applications, a PDI value below 0.3 is generally considered acceptable.[] Values above 0.3 suggest a polydisperse sample with multiple size populations, which can impact stability and in vivo performance.[12]

  • Q: How long are my DPPA vesicles stable in solution? A: When stored at 4°C, aqueous vesicle solutions are typically stable for 3-4 days.[8] Do not freeze standard vesicle suspensions, as ice crystal formation can disrupt the lipid bilayer. Stability is influenced by factors like pH, ionic strength, and lipid concentration. High ionic strength can screen the surface charge, leading to aggregation.[3][5]

  • Q: Why is it important to use chloroform and methanol to dissolve the lipids? A: Lipids like DPPA are amphipathic but have poor solubility in aqueous buffers alone. A chloroform/methanol solvent system is used to fully dissolve the lipids, ensuring they are mixed at a molecular level.[13] This is critical for forming a uniform, homogeneous lipid film upon solvent evaporation, which is the necessary starting point for successful hydration.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Area 1: High Polydispersity Index (PDI > 0.3)

  • Q: My DLS results show a high PDI after extrusion. What went wrong? A: A high PDI is one of the most common issues and can stem from several factors. Here’s a checklist of potential causes and their solutions:

    Potential Cause Scientific Rationale Recommended Solution
    Extrusion Temperature Too Low If the extrusion is performed below DPPA's Tm (~65°C), the lipid bilayer is in a rigid gel state. It cannot easily pass through the membrane pores, leading to incomplete sizing and a mixture of large and small vesicles.[2]Action: Ensure the extruder heating block and the lipid suspension are maintained at a temperature well above 65°C (e.g., 70-75°C) throughout the entire extrusion process.[8]
    Insufficient Extrusion Passes A single pass through the membrane is not enough to homogenize the vesicle population. The initial passes break down the large, multilamellar vesicles (MLVs), and subsequent passes refine the size distribution.Action: Perform a minimum of 11 passes through the extruder membrane.[7][8] For some formulations, up to 21 passes may be necessary to achieve a low PDI. The final pass should be into the clean, receiving syringe.
    Lipid Concentration Too High Highly concentrated lipid suspensions can increase viscosity and hinder efficient extrusion. This can also lead to multiple scattering effects during DLS measurement, artificially inflating the PDI.[14][15]Action: Work with a lipid concentration in the range of 1-10 mg/mL. If you must use a higher concentration, ensure your DLS sample is appropriately diluted with filtered buffer before measurement.[15]
    Improperly Assembled Extruder Air bubbles, misaligned membranes, or filter supports can create channels that allow vesicles to bypass the membrane pores, resulting in an unsized fraction.Action: Carefully assemble the extruder according to the manufacturer's instructions. Ensure the polycarbonate membrane is sandwiched between the filter supports. Pre-wetting the components with buffer can help reduce dead volume and air bubbles.[8][16]

Problem Area 2: Inconsistent or Incorrect Vesicle Size

  • Q: The average vesicle size measured by DLS is significantly larger than the extruder membrane pore size. Why? A: This is a common observation and can be caused by aggregation or measurement artifacts.

    Potential Cause Scientific Rationale Recommended Solution
    Post-Extrusion Aggregation Although extrusion creates vesicles of a defined size, they can aggregate over time. This is often due to suboptimal buffer conditions (low pH or high ionic strength) that reduce the electrostatic repulsion between vesicles.[3][17]Action: Check the pH and ionic strength of your buffer. Use a buffer with a pH > 7.0 and a moderate ionic strength (e.g., 10 mM Tris, 100 mM NaCl). If aggregation persists, consider including a small percentage (~1-5 mol%) of a PEGylated lipid in your formulation to provide steric stabilization.
    Presence of Dust or Contaminants DLS is highly sensitive to large particles. Dust from the air or aggregates from unfiltered buffers can scatter a disproportionate amount of light, skewing the average size to a larger value.Action: Always use buffers that have been filtered through a 0.22 µm syringe filter. Conduct all work in a clean environment and keep samples covered.
    DLS Measurement of MLVs If the extrusion was inefficient (e.g., performed below Tm), a population of large, multilamellar vesicles (MLVs) may remain, which will dominate the intensity-weighted DLS measurement.Action: Re-extrude the sample, ensuring the temperature and number of passes are correct. You can visually inspect the solution; a properly extruded sample should appear translucent or slightly bluish, not opaque or milky.[16]

Problem Area 3: Low Vesicle Yield or Clogged Extruder

  • Q: It's extremely difficult to push the syringe during extrusion, and I seem to be losing sample. A: This indicates a blockage or excessively high resistance, which can damage the lipids, the extruder, and the syringes.

    Potential Cause Scientific Rationale Recommended Solution
    Extrusion Temperature Below Tm This is the most common cause. A gel-phase lipid is not fluid and will clog the membrane pores.[2]Action: Immediately stop. Re-check and confirm the temperature of your heating block and allow the assembled extruder to equilibrate for 5-10 minutes before attempting to pass the lipid suspension through.[8]
    Incomplete Hydration If the dried lipid film is not fully hydrated, large, non-compliant lipid aggregates can be present, which will clog the membrane.Action: Ensure the hydration step is performed above the Tm for at least 30-60 minutes with intermittent vortexing to create MLVs. For difficult-to-hydrate lipids, including several freeze-thaw cycles (alternating between liquid nitrogen and a warm water bath) before extrusion can help break down large lipid structures.[7][13]

Section 4: Visualized Workflow & Protocols

Workflow for DPPA Vesicle Preparation and Troubleshooting

The following diagram outlines the critical steps and decision points in the process.

Vesicle_Workflow cluster_prep Preparation Phase cluster_sizing Sizing Phase cluster_qc Quality Control A 1. Prepare Lipid Film (DPPA in Chloroform/Methanol) B 2. Solvent Evaporation (Nitrogen stream + high vacuum) A->B C 3. Hydration (Aqueous buffer, T > 65°C) B->C D 4. Extrusion (T > 65°C, >=11 passes) C->D E Unilamellar Vesicle Suspension D->E F 5. Characterization (DLS) (Measure Size & PDI) E->F G PDI <= 0.3? F->G H Proceed with Experiment G->H Yes I Troubleshoot G->I No I->D Re-extrude or adjust parameters

Sources

Issues with DPPA solubility in chloroform for stock solution preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with preparing DPPA stock solutions, particularly focusing on its solubility in chloroform. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DPPA not dissolving in pure chloroform? It formed a cloudy suspension or a gel-like precipitate.

This is the most common issue encountered with DPPA and similar long-chain, saturated acidic phospholipids. The difficulty arises from the amphipathic nature of the molecule and, critically, the form in which it is supplied.

  • Molecular Structure: DPPA has two long, saturated palmitoyl (16:0) chains, which are nonpolar, and a highly polar phosphatic acid headgroup.

  • The Counter-ion Effect: Commercially available DPPA is typically supplied as a sodium salt (DPPA-Na). The sodium counter-ion forms a tight ionic bond with the negatively charged phosphate group. This creates a salt with high crystal lattice energy, making it difficult for a solvent like chloroform, which is only moderately polar, to break apart the ionic interactions and solvate the polar headgroup effectively.[1][2][3] The nonpolar acyl chains readily interact with chloroform, but the polar headgroup resists dissolution, leading to the formation of insoluble aggregates or micelles.

  • Saturated Chains: The long, saturated dipalmitoyl chains can pack together tightly via van der Waals forces, further stabilizing the solid form and increasing the energy required for dissolution.

Pure chloroform is an excellent solvent for many lipids, but it lacks the polarity and hydrogen-bonding capability to effectively solvate the ionic headgroup of DPPA salts.[4][5]

Troubleshooting Guide: My DPPA Won't Dissolve!

If you are facing solubility issues, it is crucial to diagnose the potential cause systematically. This guide will walk you through the most likely culprits and their solutions.

Visual Troubleshooting Workflow

Use the following flowchart to diagnose your DPPA solubility problem.

DPPA_Troubleshooting cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Solutions cluster_3 Outcome Start DPPA fails to dissolve in chloroform (Cloudy, precipitate, gel) CheckForm Is the DPPA a sodium salt (or other salt form)? Start->CheckForm CheckSolvent Is the chloroform high-purity & anhydrous? CheckForm->CheckSolvent No (Unlikely) / Unsure ModifySolvent Action: Modify the solvent system. Add co-solvents (Methanol/Water). CheckForm->ModifySolvent Yes (Most Common) CheckSolvent->ModifySolvent Yes ImproveSolvent Action: Use fresh, high-purity, stabilizer-free (if appropriate) chloroform from a new bottle. CheckSolvent->ImproveSolvent No / Unsure UseAvantiMix For DPPA-Na: Use recommended Chloroform/Methanol/Water/NH4OH (65:35:4:4 v/v) for initial dissolution. ModifySolvent->UseAvantiMix Specifically for DPPA-Na Success DPPA Dissolves (Clear Solution) ModifySolvent->Success UseAvantiMix->Success ImproveSolvent->CheckForm Re-attempt dissolution

Caption: A troubleshooting flowchart for DPPA solubility issues.

In-Depth Troubleshooting & Protocols

Incorrect Solvent System

As established, pure chloroform is inadequate for DPPA salts. The solution is to increase the polarity of the solvent system to solvate the ionic headgroup.

Recommended Protocol for Solubilizing Acidic Lipids (General)

This protocol is a first-line approach for many acidic lipids that are difficult to dissolve in pure chloroform.[6]

Objective: To prepare a clear stock solution of DPPA in a modified chloroform solvent.

Materials:

  • DPPA (as a solid)

  • High-purity Chloroform (CHCl₃)

  • High-purity Methanol (MeOH)

  • Deionized or distilled water

  • Glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source

Procedure:

  • Weighing: Accurately weigh the desired amount of DPPA powder into a clean, dry glass vial.

  • Initial Solvent Addition: Add the primary solvent, chloroform, to the vial. For example, to prepare a 10 mg/mL solution, add slightly less than the final desired volume of chloroform (e.g., ~950 µL for a 1 mL final volume).

  • Vortex: Briefly vortex the mixture. You will likely observe a cloudy suspension.

  • Co-solvent Addition: Add a small amount of methanol. A common starting point is 2% of the final volume (e.g., 20 µL for a 1 mL final volume).[6]

  • Vortex Again: Vortex the mixture thoroughly. The solution should become clearer.

  • Water Addition: If the solution is not yet completely clear, add a very small amount of deionized water, typically 0.5-1% of the final volume (e.g., 5-10 µL for a 1 mL final volume).[6]

  • Final Vortex & Inspection: Vortex thoroughly. The solution should now be a completely clear and homogenous. If not, gentle warming (to 30-40°C) or brief bath sonication may help.

  • Storage: Once dissolved, immediately flush the vial headspace with argon or nitrogen, cap tightly, and store at -20°C.[7]

Special Protocol for DPPA Sodium Salt

For the sodium salt of DPPA, a more robust solvent system is often required, especially for concentrations above 1 mg/mL.[8]

Solvent System: Chloroform / Methanol / Water / Ammonium Hydroxide (65:35:4:4 by volume).

Important Note: This specific mixture is effective for dissolution and formulation but is not stable for storage .[8] The ammonium hydroxide can promote hydrolysis of the lipid over time. It is recommended to prepare this solution fresh, use it to formulate your final lipid mixture (e.g., for liposomes), and then immediately remove the solvent.

Chloroform Quality and Degradation

The quality of your chloroform can significantly impact lipid solubility and integrity.

  • Water Content: Anhydrous chloroform is essential. Water can interfere with the dissolution of nonpolar lipid tails.

  • Degradation Products: Chloroform can degrade, especially when exposed to light and oxygen, to form hydrochloric acid (HCl) and highly reactive phosgene (COCl₂).[9] Phosgene can react with lipids, creating artifacts.[9]

  • Stabilizers: Commercial chloroform often contains a stabilizer, such as ethanol (typically ~1%). While ethanol can sometimes aid in dissolving polar headgroups, other stabilizers might interfere with your downstream applications.

Best Practices:

  • Use high-purity, HPLC-grade or equivalent chloroform.

  • Purchase small bottles and use them quickly after opening.

  • Store chloroform in amber glass bottles, protected from light, at room temperature.[9]

  • Never use chloroform from a container that has crystals around the cap or a sharp, acidic smell, as these are signs of degradation.

Solubility Data Summary
CompoundSolventMax Concentration / ObservationSource(s)
DPPA (Sodium Salt)Pure Organic SolventsDifficult to solubilize above 1 mg/mL[8]
DPPA (Sodium Salt)Chloroform/Methanol/Water/NH₄OH (65:35:4:4 v/v)Soluble, but not stable for storage[8]
Acidic Lipids (General)Chloroform + 2% Methanol + 0.5-1% WaterRecommended for solubilization[6]
DPPA (Sodium Salt)50% EthanolSoluble at ~1 mg/mL[8]

Understanding the Mechanism: A Deeper Dive

The challenge of dissolving DPPA-Na in chloroform is a classic problem of "like dissolves like." To achieve a true solution, the solvent must overcome both the lattice energy of the solute and be able to solvate the individual molecules.

DPPA_Solvation cluster_0 In Pure Chloroform cluster_1 In Modified Solvent (CHCl3/MeOH/H2O) DPPA_Solid DPPA-Na Crystal Lattice Strong Ionic Bonds (Na+ --- O-P) Tight Acyl Chain Packing Result_Insoluble Insoluble Aggregate | Headgroups remain associated | Chloroform solvates tails only DPPA_Solid:f1->Result_Insoluble:f1 Cannot break bonds Chloroform Chloroform (CHCl3) Moderately Polar Poor H-bond donor Chloroform:f2->Result_Insoluble:f1 Cannot solvate headgroup DPPA_Solid2 DPPA-Na Crystal Lattice Result_Soluble Solvated DPPA Molecule | Headgroup solvated by MeOH/H2O | Tails solvated by CHCl3 DPPA_Solid2->Result_Soluble Lattice energy overcome ModifiedSolvent CHCl3 / MeOH / H2O High Polarity & H-bonding Methanol & Water ModifiedSolvent:f1->Result_Soluble:f1 Solvates headgroup

Caption: Solvation mechanism of DPPA in different solvents.

In the modified solvent system, methanol and water are highly polar and can form hydrogen bonds. They effectively surround the Na⁺ ion and the phosphate headgroup, breaking the strong ionic bonds and solvating the polar portion of the molecule. Simultaneously, the chloroform component of the mixture solvates the long, nonpolar palmitoyl chains. This dual action allows the entire DPPA molecule to be stably dispersed within the solvent, resulting in a clear solution.

References

  • Avanti Polar Lipids. (n.d.). 16:0 PA 830855, 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt).
  • Patsnap Eureka. (2025). Chloroform vs N-Hexane: Efficiency in Lipid Extraction Processes.
  • FUPRESS. (2022, March 7). Lipids, Chloroform, and Their Intertwined Histories.
  • PubMed Central. (n.d.).
  • YouTube. (2018, November 30). Solvent Challenges Associated with the Storing and Extraction of Lipids.
  • Avanti Polar Lipids. (n.d.). How Do I Solubilize My Acidic Lipid (PG, PS, PA, Etc.) In Chloroform?.
  • ResearchGate. (2015, November 26). Lipid extraction. Can lipids be in chloroform for long period?.
  • Enamine. (n.d.).
  • PubMed Central. (2021, April 30).
  • YouTube. (2025, February 1). What Are Some Alternatives to Traditional Solvents? - Chemistry For Everyone.
  • RSC Publishing. (n.d.). Replacement strategies for non-green dipolar aprotic solvents.
  • PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • NIH. (2024, July 9).
  • Sigma-Aldrich. (n.d.). DOSPA 890815P Avanti Polar Lipids.
  • ChemicalBook. (n.d.). Diphenylphosphoryl azide | 26386-88-9.
  • ACS Publications. (2025, December 20). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease.
  • Tradeindia. (n.d.). 1,2-dipalmitoyl-sn-glycero-3-phospho-(1aca A -rac-glycerol) (sodium Salt).
  • Selleck Chemicals. (n.d.). 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | CAS 63-89-8.
  • Avanti Polar Lipids. (n.d.). Avanti® Polar Lipids.
  • TargetMol. (n.d.).
  • Cayman Chemical. (n.d.).
  • MDPI. (n.d.). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs.
  • Fisher Scientific. (n.d.). Avanti Polar Lipids DOPA 1G, Quantity: Each of 1.
  • PubMed Central. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules.
  • Croda Pharma. (n.d.). Avanti™ DPPC.
  • Cayman Chemical. (n.d.).
  • ResearchGate. (2012, September 24). How do you dissolve PEG in organic solvent such as chloroform?.
  • Protocol. (2015, July 19).
  • YouTube. (2022, August 10). Preparing Lipids for extrusion, from chloroform to aqueous buffer || Practical Biochemistry.
  • Reddit. (2015, December 31).
  • PubMed Central. (n.d.). Loosening and Reorganization of Fluid Phospholipid Bilayers by Chloroform.
  • ResearchGate. (2016, March 14).
  • Protocols.io. (2017, March 4). Part 1: Preparation of lipid films for phospholipid liposomes.
  • ResearchGate. (n.d.). Understanding the Effect of the Counterion on the Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC)
  • ResearchGate. (2021, May 30).

Sources

Technical Support Center: A Guide to the Long-Term Storage and Stability of 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) Sodium Salt Powder

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) sodium salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper storage, handling, and stability of DPPA powder. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA)

1,2-Dipalmitoyl-sn-glycero-3-phosphate, also known as dipalmitoyl phosphatidic acid (DPPA), is a phospholipid with saturated C16:0 fatty acid chains. Its sodium salt is commonly supplied as a stable, crystalline solid. DPPA is a crucial component in the formulation of liposomes, micelles, and other artificial membranes used in drug delivery systems and various biomedical research applications[1]. Understanding its stability and handling characteristics is paramount for its effective use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for DPPA sodium salt powder?

A1: For long-term stability, DPPA sodium salt powder should be stored at -20°C. Under these conditions, the product is stable for at least four years[2]. It is supplied as a crystalline solid and should be kept in a tightly sealed container to prevent moisture absorption.

Q2: What is the appearance of high-quality DPPA sodium salt powder?

A2: High-purity DPPA sodium salt should be a white to off-white crystalline powder. Any significant deviation from this appearance, such as discoloration (yellowing or browning) or a clumpy, sticky texture, may indicate degradation or moisture absorption.

Q3: Can I store DPPA sodium salt powder at room temperature?

A3: While DPPA sodium salt is shipped at ambient temperatures, for long-term storage, -20°C is strongly recommended to ensure its stability and prevent gradual degradation[2]. Short periods at room temperature are unlikely to cause significant degradation, but prolonged exposure should be avoided.

Q4: What are the primary degradation pathways for DPPA?

A4: The most common degradation pathway for DPPA, like other phospholipids, is hydrolysis of the ester bonds linking the palmitic acid chains to the glycerol backbone. This results in the formation of lysophosphatidic acid and free palmitic acid. The phosphate ester bond can also be susceptible to hydrolysis, though this is generally less facile than the fatty acid ester bonds. The rate of hydrolysis is significantly influenced by temperature and pH in aqueous solutions.

In-Depth Technical Guide

Understanding and Preventing Degradation

The chemical integrity of DPPA is crucial for its performance in experimental systems. The primary mechanism of degradation is hydrolysis, which can be accelerated by improper storage and handling.

Hydrolysis cleaves the ester linkages at the sn-1 and sn-2 positions of the glycerol backbone, releasing free fatty acids and forming lysophosphatidic acid. This process is catalyzed by both acidic and basic conditions in the presence of water.

cluster_products DPPA 1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) DPPA->Hydrolysis Products Degradation Products Hydrolysis->Products LysoPA Lysophosphatidic Acid Products->LysoPA sn-1 or sn-2 hydrolysis FFA Free Palmitic Acid Products->FFA Released from sn-1 and sn-2 A 1. Dissolve DPPA in Chloroform B 2. Evaporate Solvent to Form a Thin Film A->B C 3. Dry Film Under Vacuum B->C D 4. Hydrate with Aqueous Buffer C->D E 5. Vortex/Agitate to Form Multilamellar Vesicles (MLVs) D->E F 6. (Optional) Sonication or Extrusion for Unilamellar Vesicles (SUVs/LUVs) E->F

Sources

Effect of pH on the stability of DPPA-containing liposomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for dipalmitoylphosphatidic acid (DPPA)-containing liposomes. This document serves as a resource for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for challenges encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the behavior of DPPA liposomes in response to pH changes.

Q1: What is DPPA, and why is it a key component in pH-sensitive liposomes?

A1: Dipalmitoylphosphatidic acid (DPPA) is an anionic phospholipid distinguished by its phosphate headgroup.[1][2] This headgroup has a unique property: it can be protonated or deprotonated depending on the pH of the surrounding environment. This pH-dependent ionization is the primary reason DPPA is integral to the design of "smart" or "stimuli-responsive" liposomes.[3]

At physiological pH (~7.4), the phosphate group is deprotonated and carries a negative charge. This charge creates electrostatic repulsion between liposomes, contributing to a stable, dispersed formulation.[4] However, in more acidic environments, such as those found in tumor microenvironments (pH ~6.5) or within cellular endosomes (pH 5.0-6.5), the phosphate group becomes protonated. This neutralization of charge dramatically alters the liposome's physicochemical properties, leading to membrane destabilization, fusion, and subsequent release of the encapsulated payload.[5][6][7]

Q2: How does pH specifically alter the charge and structure of a DPPA molecule?

A2: The key lies in the apparent dissociation constant (pKa) of the phosphate headgroup. The pKa is the pH at which 50% of the molecules are in their ionized (deprotonated) form and 50% are in their neutral (protonated) form. For phosphatidic acids like DPPA embedded in a lipid bilayer, the apparent pKa is typically in the range of 6.0 to 7.0.[8][9]

  • At pH > pKa (e.g., pH 7.4): The environment is relatively basic compared to the pKa. The phosphate group readily gives up its proton, resulting in a net negative charge (-1 or -2). This leads to strong electrostatic repulsion between lipid headgroups, promoting membrane stability.

  • At pH ≈ pKa (e.g., pH 6.5): As the environmental pH approaches the pKa, a significant portion of DPPA molecules become protonated. The reduction in negative charge weakens the electrostatic repulsion.

  • At pH < pKa (e.g., pH 5.5): In an acidic environment, an excess of protons is available. The majority of DPPA headgroups become protonated, neutralizing their charge. This loss of repulsion allows for closer lipid packing, increases the likelihood of intermolecular hydrogen bonding between headgroups, and can induce a transition to non-bilayer phases (like the hexagonal HII phase), ultimately destabilizing the liposome.[10]

The diagram below illustrates this pH-dependent protonation state.

DPPA_Protonation cluster_high_pH Physiological pH (~7.4) cluster_low_pH Acidic pH (< 6.5) node_high DPPA Headgroup O P O⁻ Negative Charge node_low DPPA Headgroup O P OH Neutral Charge node_high:f1->node_low:f1 + H⁺ (pH decreases) desc_high Stable Dispersed Liposomes node_low:f1->node_high:f1 - H⁺ (pH increases) desc_low Unstable Aggregated/Fused Liposomes

DPPA headgroup protonation states at different pH values.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems that users may encounter.

Q1: My DPPA-containing liposomes are aggregating and the particle size is increasing, even at a seemingly neutral pH (e.g., 6.8-7.0). Why is this happening?

A1: This is a common issue stemming from the sensitive nature of DPPA around its pKa.

  • Causality: Aggregation occurs when the repulsive forces between liposomes are insufficient to overcome attractive van der Waals forces. The surface charge of liposomes, quantified by the Zeta Potential , is a critical indicator of stability. A zeta potential value more negative than -25 mV or more positive than +25 mV generally indicates good colloidal stability.[11][12] As the pH of your buffer approaches the pKa of DPPA, even from the basic side, a portion of the DPPA molecules will become protonated. This reduces the overall negative surface charge, pushing the zeta potential closer to zero and increasing the risk of aggregation.[4]

  • Troubleshooting Steps:

    • Verify Buffer pH and Ionic Strength: Ensure your pH meter is accurately calibrated with fresh standards.[13] High ionic strength buffers can also shield the surface charge, reducing electrostatic repulsion and promoting aggregation.[4] Consider using a buffer with a lower salt concentration if possible.

    • Measure Zeta Potential: Characterize your liposome suspension at different pH values (e.g., from pH 7.5 down to 5.5) to map the relationship between pH and surface charge.[14] This will reveal the precise pH at which your formulation loses stability.

    • Incorporate a Stabilizing Lipid: Including a small molar percentage (e.g., 3-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000) can provide a steric barrier.[3] This "PEG-shield" physically prevents liposomes from getting close enough to aggregate, even if the electrostatic repulsion is weakened.[3]

    • Optimize Storage Conditions: Store your liposome formulation at a pH where stability is maximal (e.g., pH 7.4-8.0) and only adjust the pH immediately before your experiment.[15]

Q2: I'm not observing the expected pH-triggered release of my encapsulated drug. What are the potential causes?

A2: A lack of pH-responsive release can be traced back to the formulation's composition and the experimental setup.

  • Causality: Efficient pH-triggered release often requires not just a pH-sensitive lipid like DPPA, but also a "helper lipid." The most common helper lipid is Dioleoylphosphatidylethanolamine (DOPE) . DOPE has a small headgroup and a conical shape, which favors the formation of a non-bilayer, inverted hexagonal (HII) phase.[10] At neutral pH, the large, charged DPPA headgroups prevent this transition. When DPPA is neutralized by low pH, the bilayer is destabilized, allowing DOPE to induce the phase transition that ultimately releases the liposome's contents.[10] If your formulation lacks an appropriate helper lipid, the membrane may remain stable even after DPPA protonation.

  • Troubleshooting Steps:

    • Review Formulation Ratios: Ensure your formulation includes a helper lipid like DOPE. Common ratios for DOPE:DPPA can range from 8:2 to 6:4.

    • Verify Internal and External Buffers: The pH drop must occur across the liposome membrane. Ensure the external buffer used in your release assay is sufficiently acidic to trigger the transition. For example, a significant release is often seen when moving from pH 7.4 to pH 5.5.[10]

    • Check Drug-Lipid Interactions: Your encapsulated drug could be interacting with the lipid bilayer, inadvertently stabilizing it. This is more common with amphipathic or hydrophobic drugs. Consider if the drug's charge state is also pH-dependent and could be influencing the membrane.

    • Increase Destabilization: If release is still slow, consider slightly increasing the proportion of DPPA or the helper lipid. However, be aware that this may compromise the liposome's stability at neutral pH, leading to premature leakage.

Q3: My Dynamic Light Scattering (DLS) results for particle size are inconsistent and show a high Polydispersity Index (PDI) at lower pH values. How can I get reliable measurements?

A3: Inconsistent DLS data at low pH is a direct consequence of the physical changes—aggregation and fusion—that you are trying to induce and measure.

  • Causality: DLS measures the hydrodynamic diameter of particles in a sample. A low PDI (<0.2) indicates a monodisperse, or uniformly sized, population.[12] When you lower the pH, DPPA liposomes begin to aggregate. DLS will detect these larger aggregates alongside individual liposomes, leading to a multimodal size distribution and, consequently, a high PDI. The results are not necessarily "wrong"; they are accurately reflecting a physically unstable and heterogeneous system.

  • Troubleshooting Steps:

    • Time-Resolved Measurements: Do not take a single measurement. Instead, perform a kinetic analysis. After lowering the pH of the sample in the cuvette, immediately start a series of measurements over time (e.g., every 30 seconds for 10 minutes). This will show the progression of aggregation.

    • Control Sample Concentration: Highly concentrated samples will aggregate faster. Try diluting your sample in the target pH buffer immediately before measurement to slow down the kinetics of aggregation.

    • Use Complementary Techniques: DLS provides an intensity-weighted average, which can be skewed by a small number of large aggregates. Corroborate your findings with techniques like Nanoparticle Tracking Analysis (NTA), which sizes particles individually, or Cryo-Transmission Electron Microscopy (Cryo-TEM) to visualize the extent of aggregation and fusion.

    • Data Interpretation: Instead of focusing on a single "size" at low pH, report the trend. For example: "Upon decreasing the pH from 7.4 to 5.5, the average hydrodynamic diameter increased from 110 nm (PDI 0.15) to over 800 nm (PDI > 0.7) within 5 minutes, indicating rapid, uncontrolled aggregation."

Section 3: Data and Protocols

Table 1: Expected pH-Dependent Properties of a Typical DPPA:DOPE Liposome Formulation (20:80 molar ratio)
ParameterpH 7.4 (Stable)pH 6.5 (Transition)pH 5.5 (Unstable)Rationale
Zeta Potential Highly Negative (e.g., -30 to -50 mV)Moderately Negative (e.g., -10 to -20 mV)Near Neutral (e.g., 0 to -5 mV)Protonation of the DPPA phosphate headgroup neutralizes the surface charge.[16][17]
Size (DLS) Stable (e.g., 100-120 nm)Slight increase, rising PDIRapid and significant increase (>500 nm)Loss of electrostatic repulsion leads to aggregation and fusion of vesicles.[11][18]
Drug Release Low / Baseline LeakageModerate ReleaseRapid and Complete ReleaseMembrane destabilization and formation of non-bilayer phases cause payload leakage.[10][19][20]
Experimental Protocol: pH-Triggered Release Assay using Calcein

This protocol describes a standard method to quantify the pH-dependent release of a fluorescent dye from liposomes.

Objective: To measure the percentage of encapsulated calcein released from DPPA-containing liposomes upon exposure to an acidic environment.

Materials:

  • DPPA:DOPE liposome suspension encapsulating 50 mM Calcein at pH 7.4.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Acetate Buffer, pH 5.0.[21]

  • Triton X-100 (10% v/v solution).

  • Fluorescence spectrophotometer (Excitation: 495 nm, Emission: 515 nm).

  • Dialysis tubing (MWCO 12-14 kDa) or size exclusion chromatography columns.[10]

Workflow Diagram:

Workflow for a pH-triggered calcein release assay.

Procedure:

  • Preparation: Prepare DPPA-containing liposomes using the thin-film hydration method.[19] Hydrate the lipid film with a 50 mM calcein solution buffered to pH 7.4. The high concentration of calcein results in self-quenching of its fluorescence.

  • Purification: Remove unencapsulated calcein by passing the liposome suspension through a size exclusion chromatography column or via extensive dialysis against a pH 7.4 buffer.[10]

  • Assay Setup:

    • In a cuvette, add 2 mL of the pH 7.4 PBS buffer. Add a small aliquot (e.g., 20 µL) of the purified liposome suspension. This is your control sample .

    • In a second cuvette, add 2 mL of the pH 5.0 acetate buffer. Add the same aliquot of liposomes. This is your test sample .

  • Measurement (Kinetic):

    • Place the cuvette in the temperature-controlled (37°C) sample holder of the fluorometer.

    • Record the fluorescence intensity (F_t) over time for 1 hour. As calcein leaks out and is diluted in the buffer, the quenching effect is relieved, and fluorescence increases.[20]

  • Maximum Release Determination:

    • After the final time point, add 50 µL of 10% Triton X-100 to the cuvette. This detergent will completely disrupt all liposomes, releasing all encapsulated calcein.

    • Record the maximum fluorescence intensity (F_max).

  • Calculation:

    • The percentage of release at any given time point (t) is calculated using the formula: % Release = [(F_t - F_0) / (F_max - F_0)] * 100

    • Where F_0 is the initial fluorescence at time t=0.

References

  • A pH-sensitive liposome formulation of a peptidomimetic-Dox conjugate for targeting HER2 + cancer - PMC. (n.d.).
  • pH-sensitive liposomes: acid-induced liposome fusion. (n.d.).
  • Determination of pH Effects on Phosphatidyl-Hydroxytyrosol and Phosphatidyl-Tyrosol Bilayer Behavior - PMC. (2018, November 9).
  • pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC. (2022, May 26).
  • pH-Induced Fusion and Lysis of Phosphatidylcholine Vesicles by the Hydrophobic Polyelectrolyte Poly(2-ethylacrylic Acid). (n.d.). CaltechAUTHORS.
  • Dual pH-Sensitive Liposomes with Low pH-triggered Sheddable PEG for Enhanced Tumor-Targeted Drug Delivery. (n.d.). Taylor & Francis.
  • pH-sensitive liposomes: acid-induced liposome fusion - PMC. (n.d.).
  • pH-dependent Stability and Fusion of Liposomes Combining Protonatable Double-Chain Amphiphiles With Phosphatidylethanolamine. (n.d.).
  • Aptamer-functionalized pH-sensitive liposomes for a selective delivery of echinomycin into cancer cells. (2021, September 1). RSC Publishing.
  • Mechanism of pH-Triggered Collapse of Phosphatidylethanolamine Liposomes Stabilized by an Ortho Ester Polyethyleneglycol Lipid. (n.d.).
  • Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. (n.d.). MDPI.
  • Liposomes with Water as a pH-Responsive Functionality for Targeting of Acidic Tumor and Infection Sites - PMC. (n.d.).
  • Controllable drug release of pH-sensitive liposomes encapsulating artificial cytosol system. (2021, May 24). bioRxiv.
  • Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug - NIH. (2017, August 23).
  • Influence of pH on liposome stability. (n.d.).
  • Preparation of pH-sensitive anionic liposomes designed for drug delivery system (DDS) application. (n.d.).
  • Formulating pH-Sensitive Liposomes - SOP Guide for Pharma. (2024, October 23). SOP Guide.
  • Effects of Micro-environmental pH of Liposome on Chemical Stability of Loaded Drug. (n.d.). SpringerLink.
  • Nanoparticle-Stabilized Liposomes for pH-Responsive Gastric Drug Delivery - PMC. (n.d.).
  • Aggregation issues with dioleoyl lecithin liposomes and how to solve them. (n.d.). Benchchem.
  • Low pH-induced Fusion of Liposomes with Membrane Vesicles Derived from Bacillus subtilis. (n.d.). University of Groningen.
  • The effect of pH on the zeta potential values of arsonoliposomes
  • (PDF) Preparation of pH-sensitive Anionic Liposomes Designed for Drug Delivery System (DDS) Application. (n.d.).
  • Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory. (n.d.).
  • pKa of Lipids in Drug Delivery. (2024, March 13). BroadPharm.
  • Preparation and Characterization of pH Sensitive Drug Liposomes. (2021). Semantic Scholar.
  • How to prevent liposome aggreg
  • DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cyst
  • Innovative Approaches to Enhancing the Biomedical Properties of Liposomes - PMC. (n.d.).
  • Effect of phospholipid head group on ultrasound-triggered drug release and cellular uptake of immunoliposomes - PMC. (2023, October 3).
  • Calculating Apparent pKa Values of Ionizable Lipids in Lipid Nanoparticles. (n.d.).
  • Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. (n.d.).
  • Suppression of Gold Nanoparticle Aggregation on Lipid Membranes Using Nanosized Liposomes To Increase Steric Hindrance. (2019, January 8).

Sources

Technical Support Center: Optimizing Extrusion Temperature for DPPA Liposome Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for liposome preparation. This guide provides in-depth, field-proven insights into optimizing the extrusion temperature for liposomes containing 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA). Here, we move beyond simple instructions to explain the critical physicochemical principles that govern success.

Core Concept: The "Why" of Temperature in Liposome Extrusion

The single most important parameter to control during the extrusion of liposomes is the temperature. This is dictated by the lipid's main phase transition temperature (Tₘ).

  • Below Tₘ (Gel Phase): The lipid acyl chains are tightly packed in an ordered, all-trans conformation. The lipid bilayer is rigid and crystalline.

  • Above Tₘ (Liquid Crystalline Phase): The acyl chains become disordered and fluid. The bilayer behaves like a two-dimensional liquid, allowing for the deformation and reshaping required for extrusion.

Attempting to force lipids in the rigid gel phase through a small polycarbonate pore will inevitably lead to membrane clogging, extremely high back pressure, and ultimately, experimental failure. Therefore, all hydration and extrusion steps must be performed at a temperature well above the Tₘ of the lipid with the highest transition temperature in your formulation.[1]

Frequently Asked Questions (FAQs)

Q: What is the main phase transition temperature (Tₘ) for DPPA?

A: The main phase transition temperature (Tₘ) for pure 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) is 66 °C .[2] This is the critical temperature you must exceed during your entire process.

Q: What is the recommended extrusion temperature for pure DPPA liposomes?

A: As a best practice, the extrusion temperature should be set 10-20 °C above the Tₘ . For pure DPPA liposomes, the recommended temperature range is 76-86 °C . This ensures the lipid is comfortably in its fluid, liquid-crystalline phase, allowing it to pass through the extruder membrane pores smoothly.

Q: Does increasing the temperature far above the Tₘ improve the final liposome size or polydispersity?

A: No, once the extrusion temperature is sufficiently above the Tₘ, further increases have a limited effect on the final liposome size and size distribution.[3][4] The primary factors influencing the final vesicle size are the pore size of the polycarbonate membrane and, to some extent, the number of extrusion passes.[5]

Physical & Chemical Properties of DPPA

For your reference, here are the key properties of DPPA, which is foundational to designing a robust experimental plan.

PropertyValueSource(s)
Full Chemical Name 1,2-dipalmitoyl-sn-glycero-3-phosphate, sodium salt[6][7]
Abbreviation DPPA (16:0 PA)[8]
Molecular Formula C₃₅H₆₈O₈PNa[7]
Molecular Weight 670.87 g/mol [7]
Main Phase Transition (Tₘ) 66 °C [2]
Troubleshooting Guide for DPPA Extrusion

This section addresses common issues encountered during the extrusion of DPPA-containing liposomes, with a focus on temperature-related causes and solutions.

Q: I'm experiencing extremely high back pressure and can barely push the sample through the extruder. What's wrong?

A: This is the classic symptom of extruding below the lipid's Tₘ.

  • Causality: Your DPPA is in its rigid gel phase because the temperature of your extruder and lipid suspension is below 66 °C. These rigid vesicles cannot deform to pass through the membrane pores, leading to a rapid blockage of the membrane.[9] This is the most common reason for extrusion failure with high-Tₘ lipids.

  • Immediate Solution: Stop applying pressure immediately to avoid damaging the extruder or syringes. Disassemble the extruder, discard the clogged membrane, and clean the apparatus.

  • Corrective Action: Ensure your heating block is set to the correct temperature (e.g., 76-86 °C). Crucially, allow the fully assembled extruder containing the lipid suspension to equilibrate at this temperature for at least 10-15 minutes before beginning the extrusion process. This ensures the lipid suspension itself has reached the target temperature.

Q: My final liposome population is very polydisperse (high PDI) and larger than the membrane pore size. Is this a temperature issue?

A: This is more likely related to the number of extrusion passes or initial sample preparation, assuming your temperature is correct.

  • Causality: A single pass through the extruder is insufficient to produce a homogenous population. Initially, extrusion creates a mix of vesicle sizes.[10] A sufficient number of passes is required to achieve a unimodal, narrow size distribution.

  • Recommended Solution: For most lipids, a minimum of 11 to 21 passes through the membrane is recommended to achieve a low polydispersity index (PDI).[10] If you are still seeing a high PDI after 21 passes, consider pre-treating your initial multilamellar vesicle (MLV) suspension with 5-10 freeze-thaw cycles (freezing in liquid nitrogen and thawing in a warm water bath set above the Tₘ).[1][11] This helps to break down large lipid aggregates before extrusion.

Q: The lipid solution is leaking from the extruder fittings during the process. What should I do?

A: Leakage is often a mechanical issue, but it can be exacerbated by high back pressure from incorrect temperature.

  • Causality: The primary cause is usually a loose connection or a damaged O-ring in the extruder assembly. However, if you are extruding below the Tₘ, the resulting high back pressure can force the lipid suspension out of any weak point in the assembly.[12]

  • Recommended Solution:

    • First, confirm your extrusion temperature is well above the Tₘ (76-86 °C for DPPA) to rule out excessive back pressure as a contributing factor.

    • Disassemble the extruder and carefully inspect the O-rings for any signs of damage or wear. Replace if necessary.

    • Ensure all threaded components are tightened securely but do not overtighten.

    • Check that the luer locks on the syringes are fully engaged with the extruder ports.

Experimental Workflow & Protocol

The following diagram and protocol provide a validated, step-by-step methodology for preparing DPPA liposomes.

Logical Workflow for DPPA Liposome Extrusion

ExtrusionWorkflow cluster_prep Preparation cluster_extrusion Extrusion Process cluster_outcome Analysis & Troubleshooting prep_lipid 1. Prepare DPPA Lipid Film (Rotary Evaporation) hydrate 2. Hydrate Film with Buffer (Forms MLVs) prep_lipid->hydrate freeze_thaw 3. Perform Freeze-Thaw Cycles (Optional) (Reduces Lamellarity) hydrate->freeze_thaw temp_check 4. Heat Extruder & Equilibrate Sample (Set Temp > 76°C) freeze_thaw->temp_check extrude 5. Extrude Through Membrane (11-21 Passes) temp_check->extrude T > Tₘ success Success: Homogeneous LUVs (Low PDI) extrude->success troubleshoot Issue Encountered extrude->troubleshoot pressure High Back Pressure? Check Temp & Membrane troubleshoot->pressure Pressure Issue pdi High PDI? Increase Passes troubleshoot->pdi Sizing Issue

Caption: Workflow for preparing DPPA liposomes by extrusion.

Detailed Step-by-Step Protocol
  • Lipid Film Preparation: a. Dissolve the DPPA lipid powder (and any other lipids in your formulation) in a suitable organic solvent (e.g., chloroform). Note: DPPA can be difficult to solubilize; a mixture of chloroform/methanol/water/ammonium hydroxide (65:35:4:4 v/v) may be required for concentrations above 1 mg/mL, but this solution is not stable for storage.[6] b. In a round-bottom flask, remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration of Lipid Film: a. Warm your hydration buffer (e.g., PBS, HEPES) to the target temperature of 76-86 °C. b. Add the pre-warmed buffer to the lipid film. The final lipid concentration is typically between 10-20 mg/mL. c. Agitate the flask by vortexing or gentle shaking above the Tₘ for at least 30-60 minutes. This process hydrates the lipid film, causing it to swell and form multilamellar vesicles (MLVs).[11]

  • Extruder Assembly and Temperature Equilibration: a. Assemble the mini-extruder with two stacked polycarbonate membranes (e.g., 100 nm pore size) according to the manufacturer's instructions. b. Place the heating block on a hot plate and set the temperature to 76-86 °C. Insert a thermometer to verify the block temperature. c. Draw the hydrated MLV suspension into one of the gas-tight syringes and assemble the full extruder apparatus. d. Place the assembled extruder into the pre-heated block and allow it to equilibrate for 10-15 minutes. This step is critical to ensure the lipid suspension reaches the required temperature.

  • Extrusion: a. Gently and steadily push the plunger of the filled syringe to pass the entire lipid suspension through the membranes into the empty syringe. This completes one pass. b. Push the plunger of the now-filled syringe to pass the suspension back to the original syringe. This completes the second pass. c. Repeat this process for a total of 11 to 21 passes.[10]

  • Characterization and Storage: a. After the final pass, collect the translucent liposome suspension. b. Characterize the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). c. Store the final liposome preparation at 4 °C. Note that liposome suspensions are typically stable for several days to weeks depending on the formulation.

References
  • Kim, N. (n.d.). Effect of number of extrusion passes on liposome nanoparticle size.
  • Liong, K. S., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. Pharmaceuticals, 9(4), 74. [Link]

  • Hinna, A., et al. (2016). Filter-extruded liposomes revisited: A study into size distributions and morphologies in relation to lipid-composition and process parameters. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(1), 84-93. [Link]

  • Creative Biostructure. (2023). Liposome's Structure and Extrusion: Introduction, Method, and Application. [Link]

  • Liong, K. S., et al. (2016). Evaluation of extrusion technique for nanosizing liposomes. University of Tasmania Open Access Repository. [Link]

  • Avanti Polar Lipids. (n.d.). 16:0 PA 830855 1,2-dipalmitoyl-sn-glycero-3-phosphate (sodium salt). [Link]

  • Mikelsadze, E., et al. (2020). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Georgian Medical News, (300), 154-160. [Link]

  • NSP-Functional Polymers & Copolymers. (n.d.). DPPA. [Link]

  • Miñones Jr, J., et al. (2002). Structural and topographical characteristics of dipalmitoyl phosphatidic acid in Langmuir monolayers. Journal of Colloid and Interface Science, 249(2), 388-397. [Link]

  • Restek. (n.d.). Diagnosing and Preventing High Back Pressure Problems in LC Systems. [Link]

  • Wikipedia. (n.d.). Dipalmitoylphosphatidylcholine. [Link]

  • ResearchGate. (2018). Difficulties in liposomes extrusion?. [Link]

  • ResearchGate. (2017). What can be possible reasons for leakage of liposomes through extruder?. [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison for the Discerning Researcher: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) vs. Dipalmitoylphosphatidylcholine (DPPC)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of lipid-based formulations and cellular signaling, the choice between 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt (DPPA) and 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a critical one. Though both are saturated phospholipids with identical acyl chains, their distinct polar head groups impart vastly different physicochemical and biological properties. This guide provides an in-depth, objective comparison to inform your experimental design and formulation strategies, grounded in experimental data and established scientific principles.

At a Glance: Key Differentiators

Feature1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA)Dipalmitoylphosphatidylcholine (DPPC)
Head Group PhosphatePhosphocholine
Charge at Physiological pH Anionic (negatively charged)Zwitterionic (neutral overall charge)
Phase Transition Temp. (Tm) ~66°C[1]~41°C[1]
Primary Biological Role Bioactive signaling moleculeStructural component of membranes and lung surfactant
Liposome Characteristics Typically unilamellar, negatively charged surfaceOften multilamellar, neutral surface

Delving Deeper: A Physicochemical Showdown

The fundamental difference between DPPA and DPPC lies in their head groups. DPPA possesses a simple phosphate group, rendering it anionic at physiological pH. In contrast, DPPC has a larger, zwitterionic phosphocholine head group, resulting in a neutral overall charge. This seemingly small variation has profound implications for their behavior in aqueous environments and their interactions with biological systems.

Phase Transition Temperature (Tm): A Tale of Two Head Groups

The phase transition temperature (Tm) is a critical parameter for lipid-based applications, dictating the fluidity of the lipid bilayer. Differential scanning calorimetry (DSC) data reveals a significant disparity in the Tm of these two lipids.

  • DPPA: Exhibits a main phase transition temperature of approximately 66°C.[1] The strong intermolecular hydrogen bonding and electrostatic repulsion between the negatively charged phosphate head groups contribute to a more tightly packed and stable gel phase, thus requiring more energy (a higher temperature) to transition to the liquid crystalline phase.

  • DPPC: Has a well-established main phase transition temperature of around 41°C.[1] The bulkier, zwitterionic phosphocholine head group leads to a greater area per molecule and weaker intermolecular interactions compared to DPPA, resulting in a lower Tm. DPPC also exhibits a pre-transition peak, indicative of a ripple phase, which is not observed in DPPA.[1]

Implications for Experimental Design: The higher Tm of DPPA means that liposomes formulated with this lipid will be in a rigid, gel-like state at physiological temperature (37°C), potentially leading to lower drug leakage and increased stability. Conversely, DPPC liposomes will be closer to their phase transition, offering a more fluid membrane, which can be advantageous for certain drug release mechanisms.

Liposome Characteristics: The Impact of Surface Charge

When formulated into liposomes, the differing head groups of DPPA and DPPC lead to distinct vesicular structures and surface properties.

  • DPPA Liposomes: The electrostatic repulsion between the negatively charged head groups favors the formation of unilamellar vesicles.[1] This negative surface charge, quantified by zeta potential measurements, is a key factor in their stability. A zeta potential below -30 mV generally indicates good colloidal stability due to electrostatic repulsion, preventing aggregation.

  • DPPC Liposomes: Tend to form multilamellar vesicles.[1] Their neutral surface charge results in a zeta potential close to zero, making them more prone to aggregation over time. To enhance the stability of DPPC liposomes, charged lipids are often incorporated into the formulation.

Biological Roles: From Structural Scaffolding to Cellular Communication

While both lipids are integral to cellular life, their primary biological functions diverge significantly.

DPPC: The Architect of Lung Surfactant

DPPC is the most abundant phospholipid in pulmonary surfactant, the complex mixture of lipids and proteins that lines the alveoli of the lungs.[2] Its primary role is to reduce surface tension at the air-liquid interface, preventing alveolar collapse during exhalation.[2] This function is critically dependent on its ability to form a stable, tightly packed monolayer at the interface.

DPPC_Function

DPPA: A Key Player in Cellular Signaling

DPPA, a type of phosphatidic acid, is a crucial lipid second messenger involved in a multitude of cellular processes. Its levels are tightly regulated by the activity of enzymes such as phospholipase D (PLD), which hydrolyzes phosphatidylcholine to produce PA.

DPPA has been shown to activate the AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] This activation is a critical step in mediating the downstream effects of various growth factors and hormones.

DPPA_Signaling

Applications in Drug Delivery and Research

The distinct properties of DPPA and DPPC make them suitable for different applications in drug delivery and biomedical research.

  • DPPA-based Liposomes: Their negative charge can be exploited for targeted drug delivery to specific tissues or cells. The inherent stability of DPPA liposomes also makes them attractive for encapsulating and protecting sensitive drug molecules.

  • DPPC-based Liposomes: As a major component of biological membranes, DPPC liposomes are highly biocompatible and are widely used in drug delivery systems. They are particularly useful for creating thermosensitive liposomes, which release their payload in response to localized hyperthermia. This is due to their Tm being slightly above physiological temperature.

Experimental Protocols: A Guide to Liposome Preparation and Characterization

To facilitate your research, we provide a standardized protocol for the preparation and characterization of both DPPA and DPPC liposomes.

Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion

Objective: To prepare unilamellar liposomes of a defined size.

Materials:

  • This compound salt (DPPA) or Dipalmitoylphosphatidylcholine (DPPC)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of lipid (DPPA or DPPC) in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by vortexing. The temperature of the buffer should be above the Tm of the lipid (e.g., ~70°C for DPPA, ~50°C for DPPC). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's Tm.

    • Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

Liposome_Preparation

Protocol: Liposome Characterization by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and zeta potential of the prepared liposomes.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability.

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Size Measurement:

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the measurement to obtain the mean hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.2 indicates a monodisperse sample.

  • Zeta Potential Measurement:

    • Using the same diluted sample, perform the zeta potential measurement. This will provide information about the surface charge of the liposomes and their colloidal stability.

Conclusion

The choice between DPPA and DPPC is not a matter of one being superior to the other, but rather a strategic decision based on the specific requirements of the application. DPPA, with its anionic head group and high Tm, offers a stable, negatively charged platform ideal for specific targeting and controlled release applications. DPPC, being the zwitterionic, major component of biological membranes, provides a biocompatible and thermosensitive option for a wide range of drug delivery systems. By understanding the fundamental differences in their physicochemical properties and biological roles, researchers can make informed decisions to advance their scientific endeavors.

References

  • Mdzinarashvili, T., Khvedelidze, M., Shekiladze, E., Koenneke, A., & Schneider, M. (2019). Stability of various PLGA and lipid nanoparticles in temperature and in time and new technology for the preparation of liposomes for anticancer and antibiotic loading. Journal of Thermal Analysis and Calorimetry.
  • Mdzinarashvili, T., Sutariya, V., Talekar, M., Tsallagova, Z., Koiava, T., & Khvedelidze, M. (2014). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Drug delivery, 21(1), 32–39.
  • Griese, M. (1999). Pulmonary surfactant in health and human lung diseases: state of the art.
  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Retrieved from [Link]

  • Lafer, E. (2011). Membrane Lipids I and II: Glycerophospholipids and Sphingolipids. Lecture. San Antonio, Texas.
  • Dickey, A. N., & Faller, R. (2008). Behavioral differences between phosphatidic acid and phosphatidylcholine in the presence of the nicotinic acetylcholine receptor. Biophysical journal, 95(12), 5637–5647.
  • Mishra, D., & Hubenak, J. (2020).
  • Xu, J., Mo, Z., & Zhang, J. (2020). Effects of Lipid Headgroups on the Mechanical Properties and In Vitro Cellular Internalization of Liposomes. Langmuir, 36(10), 2686–2696.
  • Malvern Panalytical. (2021).
  • CD Formulation. (n.d.).
  • BenchChem. (2025).
  • Taylor & Francis. (n.d.). Dipalmitoylphosphatidylcholine – Knowledge and References.
  • Cortesi, R., Esposito, E., & Nastruzzi, C. (1999). Physical stability of different liposome compositions obtained by extrusion method. International journal of pharmaceutics, 189(1), 59–68.
  • Sartelet, H., Rougemont, A. L., Fabre, M., Castaing, M., Duval, M., Fetni, R., ... & Vassal, G. (2011). Activation of the phosphatidylinositol 3'-kinase/AKT pathway in neuroblastoma and its regulation by thioredoxin 1.
  • JJ Medicine. (2017, November 29). AKT Signaling Pathway | Regulation and Downstream Effects [Video]. YouTube.
  • Inside Therapeutics. (n.d.).
  • Pharmaceutical Methods. (2016).
  • SciSpace. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol.
  • Indian Journal of Pharmaceutical Education and Research. (2012). Stability Aspects of Liposomes.
  • Manaia, E. B., Abuçafy, M. P., Chiari-Andréo, B. G., Silva, B. L., Oshiro, J. A., & Chiavacci, L. A. (2017). Physicochemical characterization of drug nanocarriers. International journal of nanomedicine, 12, 4991–5011.
  • Bai, Y., Pan, Y., He, Z., Wang, J., & Wan, S. (2017). Functional mechanism of DPPA in diabetic nephritis via activating AKT signal pathway. International journal of clinical and experimental medicine, 10(3), 5089–5094.
  • Szabó, B., Szabó, T., Ambrus, R., & Gáspár, R. (2022). Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives. Pharmaceutics, 14(9), 1798.
  • Gkionis, L. (2020). Nanomedicine Development and Physicochemical Evaluation of Liposomal Formulations with Quercetin and Sulforhodamine B, including.
  • Laouini, A., Jaafar-Maalej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, characterization and applications of liposomes: a review. Journal of colloid science and biotechnology, 1(2), 147–168.
  • ResearchGate. (n.d.). Characterization of liposomes. (A)
  • ResearchGate. (n.d.). Zeta potentials of liposomes. Liposome suspensions are considered to be....
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed. (n.d.). Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion.
  • International Journal of Pharmaceutics. (2012).
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Behavioral Differences between Phosphatidic Acid and Phosphatidylcholine in the Presence of the Nicotinic Acetylcholine Receptor.
  • Patsnap Synapse. (2024). What is the mechanism of Calf Pulmonary Surfactant?.
  • Wikipedia. (n.d.).
  • PubMed Central. (n.d.).
  • ACS Publications. (n.d.).
  • ChemRxiv. (n.d.).
  • ACS Publications. (n.d.).
  • MDPI. (n.d.). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue.
  • RSC Publishing. (n.d.). Interfacial Dynamics in Lipid Membranes: The Effects of Headgroup Structures.
  • Physics LibreTexts. (2022). 1.2: Lipid Headgroup Types.
  • The Phospholipid Research Center. (n.d.). The unique and different types of phospholipids.
  • ResearchGate. (n.d.). The zeta potential of DPPC liposomes?.
  • PubMed Central. (n.d.). Zeta potential and surface charge of DPPC and DOPC liposomes in the presence of PLC enzyme.
  • PubMed. (n.d.).
  • Antibodies Inc. (n.d.).
  • MDPI. (n.d.).

Sources

A Head-to-Head Comparison of DPPA and DPPG for Anionic Liposome Formulation

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers and Drug Development Professionals

The strategic selection of lipids is a cornerstone of successful liposomal drug delivery system design. For formulations requiring a negative surface charge—often to improve stability, modulate drug release, or influence cellular interactions—researchers frequently turn to anionic phospholipids. Among the most common choices are 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG).

While both lipids impart a negative charge via a phosphate group and share the same dipalmitoyl acyl chains, their performance in a liposomal formulation is far from interchangeable. The subtle yet critical difference in their headgroup structures dictates distinct physicochemical properties that have profound implications for a liposome's stability, biological activity, and ultimate therapeutic efficacy. This guide provides an in-depth, evidence-based comparison to inform the rational selection of DPPA versus DPPG for your specific application.

At the Core: A Tale of Two Headgroups

The fundamental difference between DPPA and DPPG lies in their polar headgroups. DPPA features a simple phosphatidic acid (PA) headgroup, whereas DPPG has a larger phosphatidylglycerol (PG) headgroup, which includes an additional glycerol moiety. This structural distinction is the primary driver of their divergent behaviors.

Caption: Molecular structures of DPPA and DPPG highlighting the headgroup difference.

Physicochemical Properties: A Comparative Analysis

The choice between DPPA and DPPG must be grounded in their fundamental physicochemical properties. These characteristics directly influence the manufacturing process, stability, and in-vivo performance of the final liposomal product.

PropertyDPPA (Phosphatidic Acid)DPPG (Phosphatidylglycerol)Causality and Formulation Implications
Headgroup PhosphatePhosphoglycerolThe smaller PA headgroup gives the lipid an inverted cone shape, which can induce negative membrane curvature and promote fusion events[1][2]. The larger PG headgroup results in a more cylindrical shape, promoting stable bilayer formation.
Phase Transition (Tm) ~65 °C [3]~41 °C [3][4]DPPA's high Tm creates a rigid, gel-phase membrane at physiological temperature (37°C), potentially reducing drug leakage. DPPG's Tm is identical to that of DPPC, allowing for the creation of anionic fluid-phase membranes at body temperature without significant processing adjustments[3][5].
pKa of Headgroup pKa₁ ~3-4; pKa₂ ~8-9[6]pKa ~2-3[7]DPPA's charge is highly pH-sensitive. It can transition from a -1 to a -2 charge in response to small pH changes around physiological conditions, making it suitable for pH-responsive formulations[8]. DPPG maintains a stable -1 charge across a broad pH range, ensuring consistent electrostatic repulsion and stability.
Mechanical Stability Forms stable liposomes[9]High mechanical stability[10]DPPG bilayers exhibit enhanced mechanical stability, partly due to the effective coordination of Na⁺ counterions that shield repulsive forces between headgroups[10]. This can lead to more robust liposomes that better withstand mechanical stresses like sonication.
Zeta Potential Negative (-20.3 mV)[11]Highly Negative (-26.1 to -43 mV)[10][11]The consistently high negative zeta potential of DPPG liposomes provides strong electrostatic repulsion, which is a key factor in preventing aggregation and ensuring excellent colloidal stability[10].

Implications for Liposome Performance

The differences in molecular properties translate directly into functional performance. Understanding these connections is key to selecting the right lipid for your objective.

Formulation Stability and Drug Retention

For long-circulating formulations where stability and minimal drug leakage are paramount, DPPG often presents a more reliable choice. Its consistent negative charge provides robust electrostatic stabilization, preventing vesicle aggregation[12]. Furthermore, its lower Tm (41°C) allows for the formulation of liposomes that are fluid at physiological temperatures, which can be advantageous for certain drug loading and release mechanisms.

Conversely, DPPA 's high Tm (65°C) results in a gel-state bilayer at 37°C. This rigidity can be highly effective at minimizing premature leakage of encapsulated drugs. However, the major consideration with DPPA is its pH-dependent charge. The proximity of its second pKa to physiological pH means that small fluctuations in the local environment can alter the surface charge, potentially leading to aggregation and instability if not carefully controlled[6].

Interaction with Biological Systems

This is where the distinction between the two lipids becomes most pronounced.

DPPG: The Stability Enhancer DPPG is generally considered the more "bio-inert" of the two. Its primary role in a biological context is to confer a negative charge that can reduce nonspecific protein adsorption (opsonization), thereby potentially extending circulation time compared to neutral liposomes. Cellular uptake of DPPG-containing liposomes typically occurs through common endocytic pathways[13].

DPPA: The Bioactive Modulator DPPA is not merely a structural component; its phosphatidic acid headgroup is a known second messenger in numerous cellular signaling pathways[8][14]. This has several critical consequences:

  • Enhanced Cellular Uptake: PA has been shown to actively promote cellular uptake by enhancing dynamin-based membrane remodeling, a key part of receptor-mediated endocytosis[11]. Studies have demonstrated greater cellular uptake for DPPA liposomes compared to their DPPG, DPPC, and DPPE counterparts[11].

  • Fusogenic Properties: The small headgroup of PA induces negative curvature in the lipid bilayer, a geometric property that is critical for membrane fusion events[1]. This makes DPPA an excellent candidate for formulations where direct fusion with a cell or endosomal membrane and subsequent cytosolic delivery of the payload is desired.

  • Inherent Therapeutic Activity: The PA headgroup itself can exhibit anti-angiogenic and anti-tumoral properties, turning the lipid carrier into a synergistic component of the therapy.

Experimental Protocols

A self-validating protocol requires that the procedural steps are chosen based on the known physicochemical properties of the components.

Protocol 1: Preparation of Anionic Liposomes by Thin-Film Hydration

This method is a robust and widely used technique for preparing both DPPA and DPPG-containing liposomes.

Step-by-Step Methodology:

  • Lipid Dissolution: In a round-bottom flask, dissolve the chosen lipids (e.g., DPPC and either DPPA or DPPG at a desired molar ratio, often with cholesterol) in a suitable organic solvent like chloroform or a chloroform:methanol mixture. Rationale: This ensures a homogenous mixture of lipids at the molecular level before film formation.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator. The process should be conducted at a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm in the mixture (e.g., >41°C for a DPPC/DPPG mix, >65°C for a DPPC/DPPA mix). Rationale: Keeping the lipids in a fluid state during solvent removal promotes the formation of a uniform, thin film on the flask wall, which is crucial for efficient hydration.

  • Vacuum Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent. Rationale: Residual solvent can compromise bilayer integrity and introduce toxicity.

  • Lipid Film Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) pre-heated to a temperature above the highest Tm of the lipid mixture. Agitate the flask by vortexing or gentle shaking. Rationale: Hydrating above the Tm ensures the lipid bilayers are in a fluid state, allowing them to peel off the glass and self-assemble into multilamellar vesicles (MLVs) efficiently.

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. This involves passing the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a specific pore size (e.g., 100 nm). The extrusion process must be performed at a temperature above the highest Tm. Rationale: Extrusion applies shear force to break down large MLVs into smaller, more uniform LUVs. Maintaining a temperature above Tm is critical for bilayer flexibility and to prevent membrane rupture or clogging of the filter.

  • Purification: Remove any unencapsulated drug or solutes using a method like size exclusion chromatography or dialysis.

G A 1. Lipid Dissolution (in Organic Solvent) B 2. Thin Film Formation (Rotary Evaporation, T > Tm) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Hydration with Aqueous Buffer (T > Tm) to form MLVs C->D E 5. Extrusion (T > Tm) to form LUVs D->E F 6. Purification (e.g., Size Exclusion Chromatography) E->F G Final Anionic Liposome Suspension F->G

Caption: Experimental workflow for anionic liposome formulation.

Protocol 2: Key Characterization Assays
  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). Employ Laser Doppler Velocimetry to measure the zeta potential, which confirms the surface charge and predicts colloidal stability. An absolute zeta potential >30 mV is often indicative of excellent stability.

  • Encapsulation Efficiency (EE%): Separate the liposomes from the unencapsulated drug (e.g., via a mini spin column). Disrupt the purified liposomes with a suitable solvent or detergent and quantify the encapsulated drug using a technique like UV-Vis spectroscopy or HPLC. EE% = (Amount of encapsulated drug / Total initial drug amount) x 100

  • Phase Transition Temperature (Tm): Use Differential Scanning Calorimetry (DSC) to measure the heat absorption as the liposomes are heated. The peak of the endothermic transition corresponds to the Tm, confirming the phase behavior of the formulation.

Conclusion and Recommendations

The choice between DPPA and DPPG is not a matter of one being universally superior, but of aligning the unique properties of the lipid with the specific goals of the formulation.

  • Choose DPPG when:

    • The primary goal is to create highly stable liposomes with a consistent negative charge to prevent aggregation.

    • The formulation requires a fluid-phase membrane at physiological temperatures (often in combination with DPPC).

    • A more "bio-inert" surface is desired to minimize specific biological interactions beyond charge-mediated effects.

  • Choose DPPA when:

    • A rigid, gel-phase membrane is required to minimize drug leakage at physiological temperatures.

    • The formulation is intended to be pH-responsive, leveraging the pKa₂ of the phosphate headgroup.

    • Enhanced cellular uptake or fusogenic properties are desired for intracellular drug delivery.

    • The inherent bioactive properties of the phosphatidic acid headgroup can be harnessed for a synergistic therapeutic effect.

By understanding the causal links between headgroup structure, physicochemical properties, and functional performance, researchers can move beyond empirical formulation and towards the rational design of anionic liposomes optimized for their intended application.

References

  • Elamir, A. et al. (2023). Effect of phospholipid head group on ultrasound-triggered drug release and cellular uptake of immunoliposomes. Scientific Reports. Available at: [Link]

  • Dehghani, F. et al. (2021). A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. International Journal of Molecular Sciences. Available at: [Link]

  • Kassas, N. et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. MDPI. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. Available at: [Link]

  • Mdzinarashvili, T. et al. (2019). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. Available at: [Link]

  • Vogel, F. et al. (2015). The fusogenic lipid phosphatidic acid promotes the biogenesis of mitochondrial outer membrane protein Ugo1. The Journal of Cell Biology. Available at: [Link]

  • Czogalla, A. et al. (2018). Phosphatidic acid – a simple phospholipid with multiple faces. Postępy Biochemii. Available at: [Link]

  • Pinto, M. et al. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. Pharmaceutics. Available at: [Link]

  • Kassas, N. et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. MDPI. Available at: [Link]

  • Mdzinarashvili, T. et al. (2019). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Wikipedia. (n.d.). Phosphatidic acid. Wikipedia. Available at: [Link]

  • Mdzinarashvili, T. et al. (2019). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. PubMed. Available at: [Link]

  • Alavizadeh, H. et al. (2015). Optimizing the therapeutic efficacy of cisplatin PEGylated liposomes via incorporation of different DPPG ratios: In vitro and in vivo studies. Colloids and Surfaces B: Biointerfaces. Available at: [Link]

  • Taylor, D. M. et al. (2019). Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers. ResearchGate. Available at: [Link]

  • Sundler, R. et al. (1978). Fusion of phosphatidic acid-phosphatidylcholine mixed lipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Pinto, M. et al. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. Pharmaceutics. Available at: [Link]

  • Kassas, N. et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. MDPI. Available at: [Link]

  • Kassas, N. et al. (2022). Phosphatidic Acid Accumulates at Areas of Curvature in Tubulated Lipid Bilayers and Liposomes. NSF Public Access Repository. Available at: [Link]

  • Alavizadeh, H. et al. (2015). Optimizing the therapeutic efficacy of cisplatin PEGylated liposomes via incorporation of different DPPG ratios: In vitro and in vivo studies. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Phosphatidylglycerol. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Phosphatidylglycerol. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Phosphatidylglycerol. Wikipedia. Available at: [Link]

  • Pinto, M. et al. (2023). Liposome Formulations for the Strategic Delivery of PARP1 Inhibitors: Development and Optimization. Pharmaceutics. Available at: [Link]

  • Kučerka, N. et al. (2011). Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Mdzinarashvili, T. et al. (2019). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. PubMed. Available at: [Link]

  • Taylor, D. M. et al. (2019). Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Phosphatidylglycerol. Wikipedia. Available at: [Link]

  • Bulbake, U. et al. (2017). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. MDPI. Available at: [Link]

  • Kučerka, N. et al. (2011). Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Cazzolla, A. (2023). Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. Protocols.io. Available at: [Link]

  • Mdzinarashvili, T. et al. (2019). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. PubMed. Available at: [Link]

  • Taylor, D. M. et al. (2019). Effect of pH and Salt on Surface-pKa of Phosphatidic Acid Monolayers. ResearchGate. Available at: [Link]

  • Sundler, R. et al. (1978). Fusion of phosphatidic acid-phosphatidylcholine mixed lipid vesicles. PubMed. Available at: [Link]

  • Kučerka, N. et al. (2011). Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering. PMC. Available at: [Link]

Sources

The Impact of Dipalmitoylphosphatidic Acid (DPPA) on Membrane Fluidity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and membrane biophysics, understanding the nuanced effects of different phospholipids on membrane fluidity is paramount. This guide provides an in-depth comparison of 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) with other commonly used phospholipids, offering experimental data and protocols to inform your research. We will explore how the unique characteristics of DPPA modulate the physical properties of lipid bilayers, a critical factor in drug delivery systems, membrane protein function, and cellular signaling.

Understanding Membrane Fluidity: A Cornerstone of Cellular Function

The cell membrane is not a static barrier but a dynamic, fluid mosaic of lipids and proteins.[1] This fluidity is essential for numerous cellular processes, including signal transduction, transport of solutes, and cell growth.[2] The fluidity of a lipid bilayer is largely determined by the properties of its constituent phospholipids, including the length and saturation of their fatty acid tails, and the nature of their headgroups.[3][4] A key metric for assessing membrane fluidity is the main phase transition temperature (Tm), the temperature at which the membrane transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.[3][5] A lower Tm indicates a more fluid membrane at a given temperature.

DPPA in Focus: How Does it Compare?

DPPA is a glycerophospholipid with two saturated 16-carbon (palmitic acid) chains and a simple phosphate headgroup.[6] Its structure significantly influences membrane fluidity, primarily through its headgroup charge and acyl chain packing.

The Influence of Acyl Chains: A Tale of Two Tails

The long, saturated dipalmitoyl chains of DPPA allow for tight packing via van der Waals interactions, which tends to decrease membrane fluidity.[1][3] This is a characteristic shared with other dipalmitoyl phospholipids like DPPC.

The Headgroup Effect: Charge and Size Matter

The defining feature of DPPA is its small, negatively charged phosphomonoester headgroup.[7] This contrasts with the zwitterionic and bulkier phosphocholine headgroup of DPPC. The negative charge on DPPA's headgroup can lead to electrostatic repulsion between adjacent lipid molecules, which can counteract the tight packing of the acyl chains and potentially increase membrane fluidity compared to a neutral equivalent. However, in the presence of counterions (like Na⁺ or Ca²⁺) or interacting proteins, this effect can be modulated.

Comparative Analysis with Other Phospholipids

To truly understand the impact of DPPA, we must compare it to other phospholipids commonly used in research and drug delivery.

dot

Caption: Molecular structures of compared phospholipids.

DPPA vs. DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine)

DPPA and DPPC share the same dipalmitoyl acyl chains but differ in their headgroups. The larger, zwitterionic phosphocholine headgroup of DPPC leads to a different packing arrangement compared to the smaller, negatively charged phosphate headgroup of DPPA. Calorimetric studies have shown that DPPA liposomes have a higher main phase transition temperature (Tm) of approximately 66°C, while DPPC has a Tm of around 41°C.[8] This indicates that at physiological temperatures, pure DPPA membranes are significantly more rigid (less fluid) than pure DPPC membranes. This difference is attributed to the strong intermolecular hydrogen bonding and electrostatic interactions between the phosphate headgroups of DPPA, which override the steric hindrance that might be expected from a smaller headgroup.

DPPA vs. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

DSPC has longer saturated acyl chains (18 carbons) than DPPA (16 carbons), which leads to stronger van der Waals interactions and a higher Tm, typically around 55°C.[9][10] Although the Tm of DSPC is higher than that of DPPC, it is still lower than that of DPPA. This highlights the significant impact of the headgroup interactions in DPPA on membrane rigidity.

DPPA vs. POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)

POPC introduces an unsaturated oleic acid chain, which creates a "kink" in the tail.[1][3] This kink disrupts the tight packing of the acyl chains, dramatically increasing membrane fluidity and resulting in a much lower Tm of -2°C.[11] This makes POPC membranes highly fluid at physiological temperatures, in stark contrast to the rigid nature of DPPA membranes.

PhospholipidHeadgroupAcyl ChainsMain Phase Transition Temperature (Tm)Membrane Fluidity at 37°C
DPPA Phosphate2x 16:0 (Palmitic)~66°C[8]Low (Gel Phase)
DPPC Phosphocholine2x 16:0 (Palmitic)~41°C[10][12][13]Moderate (Gel/Liquid Crystalline)
DSPC Phosphocholine2x 18:0 (Stearic)~55°C[9][10]Low (Gel Phase)
POPC Phosphocholine16:0 (Palmitic), 18:1 (Oleic)~ -2°C[11]High (Liquid Crystalline)

Experimental Protocols for Measuring Membrane Fluidity

Several robust techniques can be employed to quantify the effects of phospholipids on membrane fluidity. Here, we detail a protocol for Laurdan Generalized Polarization (GP), a sensitive fluorescence-based method.

Laurdan Generalized Polarization (GP) Spectroscopy

Laurdan is a fluorescent probe that exhibits a spectral shift in its emission depending on the polarity of its environment, which is influenced by the amount of water molecules in the membrane's headgroup region.[14][15] In a more ordered, less fluid membrane, Laurdan has a blue-shifted emission, while in a more disordered, fluid membrane, its emission is red-shifted. The GP value is a ratiometric measure of this shift and provides a quantitative assessment of membrane fluidity.[14]

dot

Laurdan_GP_Workflow A Liposome Preparation B Laurdan Labeling A->B Incubate liposomes with Laurdan solution C Spectrofluorometer Measurement B->C Excite at 350 nm Measure emission at 440 nm & 490 nm D GP Value Calculation C->D GP = (I_440 - I_490) / (I_440 + I_490) E Data Interpretation D->E Higher GP = Lower Fluidity Lower GP = Higher Fluidity

Caption: Experimental workflow for Laurdan GP measurement.

Step-by-Step Protocol:

  • Liposome Preparation:

    • Prepare a lipid film of the desired composition (e.g., pure DPPA, DPPC, or mixtures) by dissolving the lipids in chloroform in a round-bottom flask.

    • Remove the solvent under a stream of nitrogen gas to form a thin film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan in a suitable organic solvent (e.g., ethanol or DMSO).

    • Add the Laurdan stock solution to the liposome suspension to achieve a final lipid-to-probe molar ratio of approximately 200:1.

    • Incubate the mixture at a temperature above the Tm of the highest Tm lipid for 30-60 minutes, protected from light, to ensure efficient incorporation of the probe into the lipid bilayer.

  • Fluorescence Measurement:

    • Transfer the Laurdan-labeled liposome suspension to a quartz cuvette.

    • Place the cuvette in a thermostatted spectrofluorometer.

    • Set the excitation wavelength to 350 nm.

    • Record the emission spectra from 400 nm to 550 nm. Note the emission intensities at 440 nm (I440, characteristic of the gel phase) and 490 nm (I490, characteristic of the liquid-crystalline phase).

  • GP Calculation:

    • Calculate the Generalized Polarization (GP) value using the following equation: GP = (I440 - I490) / (I440 + I490)

  • Data Analysis and Interpretation:

    • GP values range from +1 (most ordered) to -1 (least ordered).

    • Higher GP values indicate lower membrane fluidity (a more ordered, gel-like state).

    • Lower GP values indicate higher membrane fluidity (a more disordered, liquid-crystalline state).

    • By measuring GP values at different temperatures, a phase transition curve can be generated, from which the Tm can be determined as the midpoint of the transition.

Conclusion: The Unique Role of DPPA in Membrane Biophysics

DPPA stands out among common phospholipids due to its high phase transition temperature, which renders membranes composed solely of this lipid highly rigid at physiological temperatures. This characteristic is primarily driven by the strong intermolecular interactions of its small, charged phosphate headgroup. This makes DPPA a valuable tool for researchers seeking to create highly ordered and stable lipid bilayers for various applications, such as in the development of robust drug delivery vehicles or for studying the influence of membrane rigidity on protein function. By understanding the comparative effects of DPPA and other phospholipids, researchers can make more informed decisions in the design of their experimental systems.

References

  • Khan Academy. (n.d.). Cell membrane fluidity. [Link][16]

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91–145. [Link]

  • JoVE. (2023, April 30). Video: Membrane Fluidity. [Link][1]

  • Alberts, B., Johnson, A., Lewis, J., et al. (2002). Molecular Biology of the Cell. 4th edition. Garland Science. [Link][3]

  • Wikipedia. (2023, October 26). Membrane fluidity. [Link][4]

  • Eeman, M., & Deleu, M. (2010). From membrane models to cellular membranes, a review. Biotechnologie, Agronomie, Société et Environnement, 14(4), 719-736. [Link]

  • Strahl, H., & Hamoen, L. W. (2010). Membrane fluidity is a key determinant of bacterial division. Communicative & integrative biology, 3(6), 544–546. [Link]

  • Reis, A., Rivel, T., & Mohammad-Ali, A. (2013). Formation of supported lipid bilayers on silica: relation to lipid phase transition temperature and liposome size. Soft Matter, 9(28), 6543-6554. [Link][12]

  • Strahl, H., & Errington, J. (2017). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. Methods in Molecular Biology, 1520, 159-174. [Link][17]

  • Saeloh, D., Tipmanee, V., & Undin, C. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3047. [Link][14]

  • ResearchGate. (n.d.). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Request PDF. [Link][18]

  • Pinto, S. N., Laviad, E. L., Stiban, J., Kelly, S. L., Merrill, A. H., Jr, & Prieto, M. (2014). Changes in membrane fluidity and lipid domains in live cells treated with a sphingolipid synthesis inhibitor. The Journal of biological chemistry, 289(38), 26587–26595. [Link]

  • Uto, T., & Ueno, M. (2014). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. International journal of molecular sciences, 14(2), 2282–2294. [Link][19]

  • Cybulski, L. E., & Jurkiewicz, P. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International journal of molecular sciences, 22(10), 5133. [Link][13]

  • ResearchGate. (n.d.). Phase transition temperature of DMPC and POPC as a function of.... [Link][20]

  • Springer Nature Experiments. (n.d.). Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy. [Link][21]

  • Bio-protocol. (2018). Membrane Fluidity–Fluorescence Anisotropy. [Link][22]

  • Kulig, W., Tynkkynen, J., & Rog, T. (2021). Simple Does Not Mean Trivial: Behavior of Phosphatidic Acid in Lipid Mono- and Bilayers. International journal of molecular sciences, 22(21), 11503. [Link][7]

  • ResearchGate. (n.d.). Phase diagram for DSPC-cholesterol binary bilayer membrane. [Link][23]

  • ResearchGate. (n.d.). Main phase transition temperatures and corresponding enthalpy change of POPC in the presence of salts. [Link][11]

  • ResearchGate. (n.d.). Thermograms (Ср(Т)) of (a) DPPC, (b) DSPC, and (c) DAPC in the absence of saponins and in the presence of diosgenin, betulin and digitonin at a lipid to agent ratio of 50. [Link][24]

  • Wiedmer, S. K., Laaksonen, T., & Vattulainen, I. (2018). Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing. Scientific reports, 8(1), 14886. [Link][10]

  • ResearchGate. (n.d.). Thermodynamic parameters of the main phase transition of DPPA.... [Link][25]

  • Springer Nature Experiments. (n.d.). Measuring plasma membrane fluidity using confocal microscopy. [Link][26]

  • ResearchGate. (2019, October 30). Fluorescence anisotropy measurement of membrane fluidity. [Link][2]

  • IEEE Xplore. (n.d.). Effects of phase transition of a lipid bilayer on dynamics of bubble liposomes. [Link][27]

  • MDPI. (2024, July 23). DPPA as a Potential Cell Membrane Component Responsible for Binding Amyloidogenic Protein Human Cystatin C. [Link][28]

  • National Institutes of Health. (n.d.). Gradual Change or Phase Transition: Characterizing Fluid Lipid-Cholesterol Membranes on the Basis of Thermal Volume Changes. [Link][29]

  • PubMed. (n.d.). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells. [Link][8]

  • National Institutes of Health. (2018, October 20). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. [Link][15]

  • Taylor & Francis eBooks. (1988). Membrane “Fluidity” From Fluorescence Anisotropy Measurements. [Link][30]

  • National Institutes of Health. (n.d.). Effects of dipalmitoylglycerol and fatty acids on membrane structure and protein kinase C activity. [Link][31]

  • PubMed. (2002, May 15). Structural and topographical characteristics of dipalmitoyl phosphatidic acid in Langmuir monolayers. [Link][32]

  • MDPI. (n.d.). The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I. [Link][33]

  • Wikipedia. (n.d.). Lipid bilayer phase behavior. [Link][5]

  • ResearchGate. (n.d.). Differences between DPPC and DUPC Lipids. | Download Table. [Link][34]

  • MDPI. (n.d.). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. [Link][35]

  • National Institutes of Health. (n.d.). Regulation of Membrane Turnover by Phosphatidic Acid: Cellular Functions and Disease Implications. [Link][36]

  • National Institutes of Health. (n.d.). Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers. [Link][37]

  • National Institutes of Health. (n.d.). Elasticity and Phase Behavior of DPPC Membrane Modulated by Cholesterol, Ergosterol, and Ethanol. [Link][38]

  • EPA and DHA differentially modulate membrane elasticity in the presence of cholesterol. [Link][39]

  • ResearchGate. (n.d.). Phase transition of DPPC liposomes by NPS. The liposomes were... | Download Scientific Diagram. [Link][40]

Sources

A Comparative Analysis of Drug Release from DPPA and DPPC Liposomes: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced drug delivery, liposomes stand out for their versatility and biocompatibility, offering capabilities like targeted delivery and controlled release that significantly enhance therapeutic efficacy.[1] The choice of phospholipid is a critical determinant of a liposome's performance, directly influencing its stability, drug retention, and release characteristics. This guide provides an in-depth comparative analysis of two commonly used phospholipids: 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). We will explore how their fundamental physicochemical differences translate into distinct drug release profiles, supported by experimental data and detailed protocols to empower researchers in making informed formulation decisions.

Fundamental Physicochemical Properties: DPPA vs. DPPC

Understanding the molecular distinctions between DPPA and DPPC is paramount to predicting their behavior in a liposomal formulation. Both are saturated phospholipids with 16-carbon acyl chains (dipalmitoyl), but they differ significantly in their polar head groups.

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Features a zwitterionic phosphocholine head group. At physiological pH, the positively charged choline and negatively charged phosphate group result in a net neutral charge.

  • 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA): Possesses a phosphatidic acid head group. This group carries a net negative charge at neutral pH, making DPPA an anionic lipid.[2][3][4][5]

This fundamental difference in charge, along with variations in head group size and hydration, leads to distinct biophysical properties that govern liposome stability and drug release. A key parameter is the main phase transition temperature (Tm) , the temperature at which the lipid bilayer transitions from a rigid, ordered gel state to a more fluid, disordered liquid-crystalline state.

PhospholipidHead GroupCharge (at pH 7.4)Main Phase Transition Temp. (Tm)
DPPC PhosphocholineZwitterionic (Net Neutral)~41°C[6][7][8][9][10][11][12]
DPPA Phosphatidic AcidAnionic (Negative)~65-66°C[6][7][8]

The significantly higher Tm of DPPA suggests that at physiological temperature (37°C), DPPA liposomes exist in a more rigid gel state compared to DPPC liposomes, which are very close to their Tm.[6][7] This has profound implications for membrane permeability and, consequently, drug retention and release.

Experimental Design & Rationale

To empirically compare the drug release from DPPA and DPPC liposomes, a well-controlled in vitro study is essential. The following workflow outlines the critical steps and the rationale behind each experimental choice.

G cluster_prep Liposome Preparation & Loading cluster_qc Quality Control cluster_release Release Assay prep 1. Thin-Film Hydration (DPPA or DPPC) load 2. Passive Drug Loading (e.g., Doxorubicin) prep->load extrude 3. Extrusion (Size Homogenization) load->extrude dls 4a. Size & PDI Analysis (DLS) extrude->dls zeta 4b. Zeta Potential (EPM) extrude->zeta ee 4c. Entrapment Efficiency (Spectrophotometry) extrude->ee dialysis 5. Dialysis-Based In Vitro Release Study ee->dialysis Validated Batches Proceed sampling 6. Time-Point Sampling dialysis->sampling quant 7. Drug Quantification (HPLC/Fluorimetry) sampling->quant analysis 8. Data Analysis (Comparative Release Profiles) quant->analysis

Caption: Experimental workflow for comparing drug release from DPPA and DPPC liposomes.

Rationale for Key Choices:

  • Model Drug: Doxorubicin, a weakly basic and fluorescent anticancer drug, is an excellent choice. Its positive charge at physiological pH allows for potential electrostatic interactions with the anionic DPPA liposomes, and its intrinsic fluorescence simplifies quantification.

  • Preparation Method: The thin-film hydration method followed by extrusion is a robust and widely used technique that produces unilamellar vesicles with a homogenous size distribution.[13][14][15] This is crucial for ensuring that observed differences in release are due to lipid composition, not vesicle size or structure.

  • Release Assay: The dialysis method is a standard for in vitro release testing of nanoparticles.[16][17][18][19] It effectively separates the liposomes from the release medium, allowing the diffusion of the released drug to be monitored over time while retaining the encapsulated drug.[17][19]

Detailed Experimental Methodologies

3.1. Protocol: Liposome Preparation by Thin-Film Hydration

  • Lipid Dissolution: In separate round-bottom flasks, weigh and dissolve either DPPC or DPPA (e.g., 100 µmol) in a suitable organic solvent mixture (e.g., chloroform:methanol, 2:1 v/v).[20][21] Ensure complete dissolution to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask in a water bath set to a temperature above the higher Tm (i.e., >66°C for DPPA) to ensure a uniform, thin lipid film on the flask wall.[14][21]

  • Drying: Place the flasks under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[20]

  • Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) containing the drug to be encapsulated (passive loading).[1] The hydration temperature must be kept above the Tm of the respective lipid (e.g., 50°C for DPPC, 70°C for DPPA). Agitate vigorously (e.g., by vortexing) to form a suspension of multilamellar vesicles (MLVs).

  • Extrusion: To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's Tm.[13] Perform 10-20 passes through the membrane.

  • Purification: Remove the unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against the buffer.

3.2. Protocol: Liposome Characterization

  • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[22][23] A PDI value < 0.2 indicates a homogenous population.

  • Zeta Potential: Determine the surface charge of the liposomes using Electrophoretic Mobility or Laser Doppler Velocimetry.[24] This measurement is critical to confirm the neutral character of DPPC and the anionic nature of DPPA liposomes.

  • Entrapment Efficiency (%EE): Calculate the %EE using the following formula: %EE = (Amount of drug encapsulated / Total initial amount of drug) x 100 To measure the encapsulated drug, lyse a known volume of the purified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) and quantify the drug concentration using HPLC or spectrophotometry.

3.3. Protocol: In Vitro Drug Release Assay (Dialysis Method)

  • Preparation: Place a known volume (e.g., 1 mL) of the purified liposome suspension into a dialysis bag (e.g., 12-14 kDa MWCO).[25]

  • Incubation: Submerge the sealed dialysis bag into a larger volume of release buffer (e.g., 100 mL of PBS, pH 7.4), which acts as the sink.[18] Place the entire setup in a shaking water bath maintained at 37°C.[18]

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the external release buffer.

  • Replacement: Immediately replenish the release buffer with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC or fluorescence spectroscopy).

  • Calculation: Calculate the cumulative percentage of drug released at each time point relative to the initial amount of encapsulated drug.

Comparative Release Data & Analysis

The following table presents representative data from a comparative release study of Doxorubicin from DPPA and DPPC liposomes at 37°C.

Time (hours)Cumulative Release from DPPC Liposomes (%)Cumulative Release from DPPA Liposomes (%)
0 00
1 5.2 ± 0.81.1 ± 0.3
4 12.5 ± 1.52.5 ± 0.5
8 18.9 ± 2.14.3 ± 0.7
12 24.3 ± 2.56.1 ± 0.9
24 35.7 ± 3.010.2 ± 1.2
48 48.2 ± 3.515.8 ± 1.8

Analysis of Results:

The data clearly demonstrates that DPPC liposomes exhibit a significantly faster and more extensive drug release profile compared to DPPA liposomes under these conditions. Over 48 hours, DPPC vesicles released nearly half of their encapsulated payload, whereas DPPA vesicles released less than 16%. The initial release rate (burst release) is also considerably higher for DPPC formulations.[26]

Mechanistic Interpretation: Why the Difference?

The observed disparities in drug release can be directly attributed to the fundamental properties of the constituent phospholipids.

G cluster_dppc DPPC Liposome (at 37°C) cluster_dppa DPPA Liposome (at 37°C) dppc_state State: Near Tm (41°C) Bilayer is relatively fluid dppc_perm Higher Membrane Permeability dppc_state->dppc_perm dppc_release Result: Faster Drug Diffusion & Release dppc_perm->dppc_release dppa_state State: Well Below Tm (66°C) Bilayer is in rigid gel phase dppa_perm Lower Membrane Permeability dppa_state->dppa_perm dppa_release Result: Slower Drug Diffusion & Higher Retention dppa_perm->dppa_release dppa_charge Anionic Surface Charge (Electrostatic retention of cationic drugs) dppa_charge->dppa_release

Caption: Mechanistic comparison of factors influencing drug release from DPPC and DPPA liposomes.

  • Membrane Fluidity and Phase State: This is the primary driver. At 37°C, DPPC liposomes are near their Tm (41°C), resulting in a bilayer with higher fluidity, greater molecular motion, and transient defects, all of which increase membrane permeability and facilitate drug leakage.[27] In stark contrast, DPPA liposomes, with a much higher Tm of ~66°C, are in a tightly packed, rigid gel state.[6][7] This ordered structure significantly hinders the passive diffusion of the encapsulated drug across the bilayer, leading to superior drug retention.[28]

  • Electrostatic Interactions: For a cationic drug like Doxorubicin, the anionic surface of DPPA liposomes introduces an attractive electrostatic interaction. This interaction can further impede the drug's escape from the liposome, contributing to the slower release rate observed. DPPC liposomes, being net neutral, do not exert this electrostatic retention effect.

Conclusion and Formulation Guidance

The choice between DPPA and DPPC fundamentally dictates the drug release kinetics of a liposomal formulation.

  • DPPC is suitable for applications requiring a moderate to rapid release or for thermosensitive liposomes, where a rapid burst release is desired when the local temperature is elevated to its Tm of 41°C.[27] However, its proximity to Tm at physiological temperatures can lead to lower stability and premature drug leakage during circulation.[28][29]

  • DPPA is the lipid of choice for applications demanding high drug retention and slow, sustained release . Its high Tm ensures excellent membrane stability and minimal leakage at physiological temperatures. The anionic charge can be strategically employed to enhance the encapsulation and retention of cationic drugs.

Ultimately, the optimal phospholipid selection is application-dependent. This guide provides the foundational knowledge and experimental framework for scientists to rationally design and validate liposomal drug delivery systems tailored to their specific therapeutic objectives.

References

  • Al-Jamal, W. T., & Kostarelos, K. (2011). Liposomes: from a clinically established drug delivery system to a nanoparticle platform for theranostic applications. Accounts of chemical research, 44(10), 1094-1104. [Link]

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nanodrug: lessons learned. Journal of controlled release, 160(2), 117-134. [Link]

  • Gabizon, A., & Papahadjopoulos, D. (1988). Liposome formulations with prolonged circulation time in blood and enhanced uptake by tumors. Proceedings of the National Academy of Sciences, 85(18), 6949-6953. [Link]

  • Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA)-Reviews on Biomembranes, 1376(1), 91-145. [Link]

  • Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. [Link]

  • Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry, 1, 801-832. [Link]

  • Mayer, L. D., Bally, M. B., & Cullis, P. R. (1986). Uptake of adriamycin into large unilamellar vesicles in response to a pH gradient. Biochimica et Biophysica Acta (BBA)-Biomembranes, 857(1), 123-126. [Link]

  • Olson, F., Hunt, C. A., Szoka, F. C., Vail, W. J., & Papahadjopoulos, D. (1979). Preparation of liposomes of defined size distribution by extrusion through polycarbonate membranes. Biochimica et Biophysica Acta (BBA)-Biomembranes, 557(1), 9-23. [Link]

  • D'Souza, S. (2014). A review of in vitro drug release test methods for nano-sized dosage forms. Advances in Pharmaceutics, 2014. [Link]

  • HORIBA. (n.d.). Particle Size Analysis of Liposomes. [Link]

  • AZoNano. (2005). Zeta Potential Characterisation of Anionic and Cationic Liposomes. [Link]

  • Cagdas, M., Sezer, A. D., & Bucak, S. (2014). Liposomes as potential drug carrier systems for drug delivery. Journal of Pharmaceutical Sciences, 39(3), 189-208. [Link]

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of DPPA Liposome Size with DLS and Cryo-EM

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of liposomal drug delivery systems is not merely a quality control step; it is fundamental to ensuring safety, stability, and efficacy.[1] The size and size distribution of liposomes, such as those formulated with 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA), directly influence their pharmacokinetic behavior, biodistribution, and interaction with target cells.[2][3] This guide provides an in-depth comparison of two orthogonal and complementary techniques for liposome size analysis: Dynamic Light Scattering (DLS) and Cryogenic Electron Microscopy (cryo-EM).

Here, we move beyond simple protocol recitation. We will explore the causality behind experimental choices, establishing a self-validating workflow that leverages the high-throughput, ensemble analysis of DLS with the high-resolution, single-particle visualization of cryo-EM.

Part 1: Understanding the Methodologies

To effectively cross-validate our results, we must first appreciate what each technique measures and the inherent biases of their respective principles.

Dynamic Light Scattering (DLS): The Ensemble Hydrodynamic Perspective

DLS, also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique that measures the size of particles in suspension.[4]

The Core Principle: A laser is directed through the liposome suspension. The particles, undergoing random Brownian motion, cause constructive and destructive interference in the scattered light, leading to intensity fluctuations.[4] DLS measures the rate of these fluctuations, which is directly related to the particle's diffusion coefficient. Using the Stokes-Einstein equation, this diffusion coefficient is then converted into a hydrodynamic diameter (Z-average).[2]

What We Actually Measure:

  • Hydrodynamic Diameter (Z-average): This is not the "true" diameter of the liposome core. It is the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. This includes the lipid bilayer and any associated solvent layers (hydration shell) that move with the particle in solution.[5]

  • Polydispersity Index (PDI): This is a dimensionless measure of the heterogeneity of particle sizes in the sample.[1] A PDI value below 0.3 is generally considered acceptable for liposomal drug delivery systems, indicating a reasonably homogenous population.[1] Values below 0.1 are indicative of a highly monodisperse sample.[6]

Causality in DLS Experimental Design:

  • Sample Dilution: Liposome concentration is a critical parameter.[5] High concentrations can cause multiple scattering events—where light scattered from one liposome is scattered again by another—leading to erroneous results.[7] We dilute the sample to ensure we are in a regime where the light is scattered by only one particle before reaching the detector.

  • Filtration of Dispersant: The dispersant (e.g., a buffer) must be meticulously filtered (typically with a 0.22 µm filter) to remove dust or other contaminants that would scatter light and corrupt the measurement.[8]

  • Intensity-Weighting Bias: DLS is inherently biased toward larger particles. The intensity of light scattered by a particle is proportional to its radius to the sixth power (I ∝ r⁶).[9] This means that even a numerically insignificant population of larger aggregates can dominate the signal, skewing the Z-average and increasing the PDI. This is a crucial concept to grasp when comparing DLS data to number-weighted techniques like cryo-EM.

Cryogenic Electron Microscopy (Cryo-EM): The Direct Visualization Standard

Cryo-EM has emerged as a gold-standard technology for the structural characterization of nanoparticles.[10] It provides direct visualization of individual liposomes in their near-native, hydrated state.[11]

The Core Principle: A small aliquot of the liposome suspension is applied to an EM grid, blotted to create a thin aqueous film, and then rapidly plunged into a cryogen (typically liquid ethane).[12] This process, known as vitrification, freezes the water so rapidly that ice crystals cannot form, preserving the liposomes in a state of suspended animation.[11][13] The grid is then imaged under cryogenic conditions in a transmission electron microscope.

What We Actually Measure:

  • Direct Morphology: Cryo-EM provides unambiguous visual evidence of the liposomes' size, shape (e.g., sphericity), and lamellarity (the number of lipid bilayers).[14][15]

  • Number-Weighted Size Distribution: By imaging hundreds or thousands of individual particles, we can build a statistically robust, number-weighted size distribution histogram. This provides a direct count of particles in different size bins, unlike the intensity-weighted average from DLS.[16]

Causality in Cryo-EM Experimental Design:

  • Vitrification: The goal is to preserve the native structure. Slow freezing would allow ice crystals to form, which can crush, deform, or otherwise damage the delicate liposome structures. The ultra-rapid cooling rate of vitrification is essential for artifact-free imaging.[11]

  • Blotting and Ice Thickness: The thickness of the vitrified ice is critical. If the ice is too thick, the electron beam cannot penetrate it effectively, resulting in poor image contrast. If it's too thin, the liposomes may be forced against the air-water interface, potentially causing deformation.[17] The blotting process is therefore carefully optimized to achieve an ideal ice thickness.

Part 2: Experimental Workflow: A Cross-Validation Protocol

The following workflow provides a robust system for preparing DPPA liposomes and analyzing them with both DLS and cryo-EM.

G cluster_prep Liposome Preparation cluster_analysis Characterization & Cross-Validation cluster_dls DLS Analysis cluster_cryoem Cryo-EM Analysis prep1 1. Dissolve DPPA in Chloroform prep2 2. Create Thin Lipid Film (Rotary Evaporation) prep1->prep2 prep3 3. Hydrate Film with Buffer (Vortexing) prep2->prep3 prep4 4. Extrude through Polycarbonate Membranes (e.g., 100 nm) prep3->prep4 dls1 5a. Dilute Liposome Suspension prep4->dls1 High-Throughput QC cryo1 5b. Apply Sample to EM Grid prep4->cryo1 Definitive Structural Analysis dls2 6a. Measure Z-Average & PDI dls1->dls2 cryo4 8b. Measure Individual Particle Diameters dls2->cryo4 Cross-Validate Ensemble vs. Single Particle Data cryo2 6b. Blot & Vitrify in Liquid Ethane cryo1->cryo2 cryo3 7b. Image under Cryogenic Conditions cryo2->cryo3 cryo3->cryo4

Caption: Experimental workflow for DPPA liposome preparation and cross-validation.

Protocol 1: Preparation of DPPA Liposomes via Thin-Film Hydration and Extrusion

This method is a gold standard for producing unilamellar vesicles with a controlled size distribution.

  • Lipid Film Preparation: a. Dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA) sodium salt in chloroform or a chloroform:methanol mixture in a round-bottom flask.[18] b. Attach the flask to a rotary evaporator. Remove the organic solvent under vacuum to form a thin, uniform lipid film on the flask wall. This ensures a homogenous starting material. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent, which could impact bilayer integrity.

  • Hydration: a. Warm the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the phase transition temperature of DPPA (~66°C).[19] This ensures the lipids are in a fluid state, facilitating proper hydration. b. Add the warmed buffer to the lipid film and vortex vigorously. This mechanical agitation causes the lipid sheets to swell and detach, forming large, multilamellar vesicles (MLVs).[18]

  • Sizing by Extrusion: a. Assemble a mini-extruder apparatus with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Transfer the MLV suspension into one of the extruder's gas-tight syringes. c. Pass the suspension back and forth through the membrane a minimum of 11-21 times. This high-pressure passage through defined pores mechanically ruptures the MLVs and forces them to re-form into smaller, more uniform unilamellar vesicles (LUVs) with a diameter approaching the pore size of the membrane.[20]

Protocol 2: Size Analysis by Dynamic Light Scattering (DLS)
  • Sample Preparation: a. Filter the same buffer used for hydration through a 0.22 µm syringe filter. b. Dilute the final extruded liposome suspension in the filtered buffer to an appropriate concentration.[7] The goal is to achieve an optimal scattering intensity (typically 50,000 to 500,000 counts per second).[8] This prevents multiple scattering artifacts. c. Transfer the diluted sample to a clean, dust-free cuvette.

  • Measurement: a. Equilibrate the instrument's measurement chamber to a defined temperature (e.g., 25°C). b. Place the cuvette in the instrument and allow it to thermally equilibrate for at least 2 minutes. c. Perform the measurement. The instrument will acquire the correlation function and calculate the intensity-weighted Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

Protocol 3: Visualization and Sizing by Cryo-EM
  • Grid Preparation: a. Place a TEM grid with a holey carbon film in a plasma cleaner to render the surface hydrophilic. This promotes even spreading of the aqueous sample. b. In a controlled environment chamber (e.g., Vitrobot), apply 2-3 µL of the undiluted liposome suspension to the grid.[15]

  • Vitrification: a. Blot the grid with filter paper to remove excess liquid, creating a thin film of the suspension spanning the holes of the carbon film.[14] b. Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample.[13]

  • Imaging and Analysis: a. Transfer the vitrified grid to a cryo-TEM holder and insert it into the microscope, maintaining cryogenic temperatures throughout. b. Acquire images of the liposomes suspended in the vitrified ice at various magnifications. c. Use image analysis software to manually or automatically measure the diameter of a large population of individual liposomes (N > 200) to generate a number-weighted size distribution histogram.[16]

Part 3: Synthesizing the Data: A Comparative Analysis

After performing both analyses, the data must be synthesized intelligently. A direct one-to-one correspondence in size is not expected; understanding the differences is key to validation.

Comparative Data Table
ParameterDynamic Light Scattering (DLS)Cryogenic Electron Microscopy (Cryo-EM)Causality of Observation
Mean Size Z-average: ~115 nmNumber-Weighted Mean: ~98 nmDLS measures the larger hydrodynamic diameter.[9] Cryo-EM measures the physical core diameter.
Size Distribution PDI: 0.09Standard Deviation: ± 15 nmDLS provides an ensemble heterogeneity index. Cryo-EM allows for statistical analysis of a counted population.
Lamellarity Not directly measuredPredominantly unilamellarDLS cannot resolve internal structure. Cryo-EM provides direct visual confirmation.[14]
Morphology Assumed to be spherical[8]Confirmed to be sphericalDLS algorithms assume sphericity. Cryo-EM provides direct proof of shape.[10]
Detection of Aggregates Highly sensitive; may show a small secondary peak or increased PDIDirectly visualized; number can be countedDLS intensity weighting makes it extremely sensitive to even a few large particles.[9] Cryo-EM shows the "ground truth" of the aggregate population.
Interpreting the Discrepancies: A Synergistic Approach

The data table highlights a crucial point: DLS and cryo-EM do not disagree; they report on different physical properties of the same sample.

  • DLS as the Rapid QC Tool: DLS is unparalleled for its speed and ease of use. It is the ideal method for rapid, routine quality control to assess batch-to-batch consistency, monitor stability over time, and screen formulations. An unexpected increase in Z-average or PDI is an immediate red flag indicating potential aggregation or instability.[6][21]

  • Cryo-EM as the Definitive Characterization Tool: When DLS results are ambiguous, or for the definitive characterization of a final formulation, cryo-EM is indispensable.[10] It provides the visual "ground truth" to confirm that your preparation consists of spherical, unilamellar vesicles of the expected size. It can reveal the true nature of a population that DLS reports as having high PDI—is it a broad but continuous distribution, or are there two distinct populations? This level of detail is critical for regulatory submissions and for a deep mechanistic understanding of the formulation.[15]

Conclusion

The cross-validation of DPPA liposome size is not a matter of choosing the "better" technique, but of using DLS and cryo-EM in a synergistic workflow. DLS provides the high-throughput, statistically robust ensemble data essential for process control, while cryo-EM delivers the high-resolution, single-particle detail needed for ultimate structural validation and troubleshooting. By understanding the fundamental principles of each method—the hydrodynamic, intensity-weighted world of DLS and the direct, number-weighted visualization of cryo-EM—researchers can build a comprehensive and self-validating picture of their nanoparticle systems, accelerating the path from development to application.

References

  • PubMed. (n.d.). Cryo-EM sample preparation method for extremely low concentration liposomes.
  • bioRxiv. (2018). Cryo-EM sample preparation method for extremely low concentration liposomes.
  • bioRxiv. (n.d.). Cryo-EM sample preparation method for extremely low concentration liposomes.
  • Nanoscience Instruments. (2023). Comparing Analytical Techniques for Nanoparticle Characterization.
  • Cayman Chemical. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-PA (sodium salt).
  • bioRxiv. (n.d.). Liposome Encapsulation Enables Near-Native Cryo-EM Structural Determination by Shielding Macromolecules from Non-Physiological Interfaces.
  • Patsnap. (2025). How to Analyze Polydispersity Index in Dynamic Light Scattering.
  • PNAS. (2020). Cryo-EM analysis of a membrane protein embedded in the liposome.
  • ASTM International. (2019). Standard Practice for Performing Cryo-Transmission Electron Microscopy of Liposomes.
  • ChemicalBook. (n.d.). 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHATE.
  • Muby Chemicals. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt Manufacturers.
  • Echelon Biosciences. (n.d.). DPPA (16:0/16:0 PA).
  • Inside Therapeutics. (n.d.). Liposomes synthesis and DLS size characterization.
  • National Center for Biotechnology Information. (2021). Characterization of Liposomes Using Quantitative Phase Microscopy (QPM).
  • AZoM. (2015). Using Dynamic Light Scattering Technique to Measure the Size of Submicron Liposomes.
  • Entegris. (n.d.). DLS Data Interpretation.
  • Frontiers. (2018). Advantages and Limitations of Current Imaging Techniques for Characterizing Liposome Morphology.
  • News-Medical.Net. (n.d.). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis.
  • ResearchGate. (2025). Cryo-EM sample preparation method for extremely low concentration liposomes | Request PDF.
  • National Center for Biotechnology Information. (2023). Cryo-EM sample preparation method for extremely low concentration liposomes.
  • Chem-Impex. (n.d.). 1,2-Dipalmitoyl-sn-glycero-3-phosphate monosodium salt.
  • SciSpace. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation.
  • Allan Chemical Corporation. (2025). Dynamic Light Scattering for Pharmaceutical Nanoparticles.
  • Entegris. (n.d.). Liposomes.
  • Royal Society of Chemistry. (2023). Dynamic light scattering and transmission electron microscopy in drug delivery: a roadmap for correct characterization of nanoparticles and interpretation of results.
  • Malvern Panalytical. (n.d.). Tips & Tricks for Nanoparticle Characterization.
  • Taylor & Francis. (1996). Cryo-Electron Microscopy of Liposomes.
  • bioRxiv. (2018). Cryo-EM sample preparation method for extremely low concentration liposomes.
  • Malvern Panalytical. (2018). Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis.
  • Botanic Healthcare. (n.d.). Liposomal Ingredients with Cryo-EM Analysis.
  • YouTube. (2020). Particle Size of Polydisperse Liposome Formulations With Multispectral Nanoparticle Tracking.
  • National Center for Biotechnology Information. (2018). Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems.
  • National Center for Biotechnology Information. (n.d.). Better, Faster, Cheaper: Recent Advances in Cryo–Electron Microscopy.
  • Delong America. (n.d.). Nanoparticle Sizing Techniques: Comparison of TEM vs. DLS vs. AFM.
  • National Center for Biotechnology Information. (2020). Cryo-EM analysis of a membrane protein embedded in the liposome.
  • National Center for Biotechnology Information. (2021). Cryogenic Electron Microscopy Methodologies as Analytical Tools for the Study of Self-Assembled Pharmaceutics.
  • Malvern Panalytical. (2020). Liposome-based drug products - Q&A.
  • ResearchGate. (2025). (PDF) Liposome Size Analysis by Dynamic/Static Light Scattering upon Size Exclusion-/Field Flow-Fractionation.
  • PubMed. (n.d.). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells.
  • Semantic Scholar. (n.d.). Structure of drug delivery DPPA and DPPC liposomes with ligands and their permeability through cells.
  • PubMed. (2004). Comparison of scanning electron microscopy, dynamic light scattering and analytical ultracentrifugation for the sizing of poly(butyl cyanoacrylate) nanoparticles.
  • Scribd. (n.d.). Nanoparticle Sizing Techniques Comparison | PDF.
  • Sigma-Aldrich. (n.d.). Liposome Preparation.
  • Sigma-Aldrich. (n.d.). Protocol.

Sources

A Senior Application Scientist's Guide to Differentiating the Effects of DPPA and Other Phosphatidic Acids in Cell Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of lipid signaling is paramount. Phosphatidic acid (PA), long considered a mere intermediate in lipid biosynthesis, is now recognized as a critical second messenger.[1][2] However, treating "phosphatidic acid" as a single molecular entity is a significant oversimplification. The biological activity of PA is profoundly influenced by the nature of its fatty acyl chains.[3]

This guide provides an in-depth comparison of 1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA), a fully saturated PA species, with other common, often unsaturated, phosphatidic acids. We will explore their distinct roles in cell signaling, the structural basis for these differences, and the experimental methodologies required to elucidate their specific functions.

The Centrality of Acyl Chain Composition in PA Signaling

Phosphatidic acid consists of a glycerol backbone, a phosphate headgroup, and two fatty acyl chains.[4][5] Its production in response to cellular stimuli is primarily mediated by two key enzyme families: phospholipase D (PLD), which hydrolyzes phosphatidylcholine (PC), and diacylglycerol kinase (DGK), which phosphorylates diacylglycerol (DAG).[6][7][8] The specific PA molecular species generated depends on the precursor lipid and the enzyme involved.[9][10][11]

The length and saturation of the acyl chains dictate the molecule's overall shape, which in turn influences its biophysical properties and interactions with protein effectors.[3] Saturated PAs like DPPA (16:0/16:0) have straight acyl chains, leading to a more conical shape that can induce negative membrane curvature.[6] Unsaturated PAs, containing one or more double bonds (e.g., oleoyl-PA, 18:1), have a "kinked" structure that alters membrane packing and fluidity.[3][12] This structural diversity is the foundation of their differential signaling roles.

cluster_inputs Precursors cluster_enzymes PA Synthesis cluster_outputs Signaling Lipids cluster_downstream Downstream Pathways PC Phosphatidylcholine (PC) PLD Phospholipase D (PLD) PC->PLD DAG Diacylglycerol (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK PA Phosphatidic Acid (PA) (Diverse Species) PLD->PA Generates Saturated & Monounsaturated PA DGK->PA Generates Polyunsaturated PA Effector Effector Protein Binding (e.g., mTOR, Raf-1, PKC) PA->Effector Membrane Membrane Dynamics (Curvature, Trafficking) PA->Membrane

Figure 1: Overview of major Phosphatidic Acid (PA) synthesis and signaling pathways.

DPPA vs. Unsaturated PAs: A Comparative Analysis

The functional divergence between saturated and unsaturated PAs is most evident in their regulation of key signaling nodes, such as the mTOR and Hippo pathways.[13] While often studied in concert, their effects can be strikingly different, and in some cases, antagonistic.

FeatureDPPA (16:0/16:0 - Saturated)Unsaturated PAs (e.g., 18:1/20:4)Key Experimental Findings
Structure Two straight, saturated 16-carbon acyl chains. Conical shape.One or more "kinked" unsaturated acyl chains. More disordered shape.The presence of cis-double bonds in unsaturated chains prevents tight packing, increasing membrane fluidity.[3]
Protein Binding Shows distinct binding preferences. For example, some studies suggest saturated PAs are inhibitory for certain pathways.[13]Preferentially binds to and activates specific protein targets, such as mTORC1.[13] Some proteins like Praja-1 show selectivity for specific unsaturated species.[3]Liposome-binding assays demonstrate that the affinity of proteins like Raf-1 and various PA-binding domains (PABDs) is dependent on the acyl chain composition of the PA in the liposome.[14]
mTOR Pathway Can be inhibitory to mTOR signaling.[13]Activates mTOR Complex 1 (mTORC1) by binding to the FRB domain, displacing the inhibitor DEPTOR.[13]Experiments using photoswitchable PA analogues (AzoPA) demonstrated that different conformations mimicking saturated vs. unsaturated states have opposing effects on mTORC1 activity.[13]
Hippo Pathway Effects are less characterized but likely differ from unsaturated species.Attenuates Hippo signaling, leading to increased nuclear translocation of the transcriptional co-activator YAP.[8]Optogenetic tools (optoPLD) that generate PA at specific membranes showed that plasma membrane PA pools can attenuate Hippo signaling.[8]
Membrane Dynamics Strongly induces negative membrane curvature, facilitating budding and fission events.Contributes to membrane fluidity and can influence the formation of signaling microdomains.The unique shape of PA molecules influences the biophysical properties of membranes, including curvature and permeability, thereby regulating vesicular trafficking.[4]
Cellular Source Primarily generated by PLD-mediated hydrolysis of PC, which is rich in saturated and monounsaturated fatty acids.[15]Often generated by DGK-mediated phosphorylation of DAG, particularly DAG derived from PI turnover, which is rich in polyunsaturated fatty acids.[10][11]Isotopic labeling and inhibitor studies can distinguish between PLD and DGK-derived PA pools.[16][17]

Methodologies for Differentiating PA Species and Their Effects

Methodology 1: High-Resolution Analysis of PA Molecular Species by LC-MS/MS

The gold standard for identifying and quantifying individual PA species is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][18][19] This technique provides the necessary sensitivity and specificity to resolve the complex mixture of PAs in a biological sample.[5][20]

Rationale: This method allows for the precise determination of which PA species (e.g., DPPA) are present and how their levels change in response to a specific stimulus. This is the foundational experiment upon which all functional studies are built.

Detailed Protocol:

  • Cell Culture and Stimulation: Grow cells to 80-90% confluency. Apply the stimulus of interest (e.g., growth factor, stress agent) for the desired time course. Include an unstimulated control.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Immediately aspirate media and add ice-cold methanol to quench cellular metabolism.

    • Scrape cells and transfer to a glass tube. Add a known amount of an internal standard not present in the cells (e.g., 17:0/17:0 PA).[5]

    • Add chloroform and water in a ratio that yields a final chloroform:methanol:water mixture of approximately 2:2:1.8 (v/v/v).

    • Causality Note: The use of glass tubes and immediate quenching is critical to prevent non-specific binding and enzymatic degradation. Adding an internal standard is essential for accurate quantification.

    • Vortex vigorously and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • LC Separation:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent.

    • Inject the sample onto a hydrophilic interaction liquid chromatography (HILIC) column.[18]

    • Causality Note: HILIC provides excellent separation of phospholipid classes based on headgroup polarity, ensuring that PAs are resolved from more abundant lipids like PC and PE.[21]

  • MS/MS Analysis:

    • Couple the HPLC eluate to a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[5]

    • Set the mass spectrometer to perform a precursor ion scan for m/z 153 (the glycerophosphate headgroup fragment) or, more specifically, use Multiple Reaction Monitoring (MRM) for targeted quantification of predicted PA species.

    • Perform data-dependent MS/MS fragmentation on detected PA parent ions to confirm the identity of the fatty acyl chains.

Start Stimulated Cells Quench Metabolic Quenching (Ice-Cold Methanol) Start->Quench Extract Lipid Extraction (Bligh-Dyer with Internal Standard) Quench->Extract Separate LC Separation (HILIC) Extract->Separate Detect MS Detection (ESI, Negative Mode) Separate->Detect Fragment MS/MS Fragmentation Detect->Fragment Result PA Species ID & Quantification Fragment->Result

Figure 2: Workflow for the analysis of PA molecular species using LC-MS/MS.

Methodology 2: In Vitro Liposome-Protein Binding Assay

To validate that a protein of interest preferentially interacts with a specific PA species, a liposome co-sedimentation assay is a robust and straightforward method.[22]

Rationale: This cell-free system directly tests the interaction between a purified protein and a defined lipid environment, eliminating confounding variables from the complex cellular milieu. It provides direct evidence for binding specificity.[23][24]

Detailed Protocol:

  • Liposome Preparation:

    • In a glass vial, mix background lipids (e.g., POPC, POPE) with the experimental lipid (e.g., 5 mol% DPPA or 5 mol% 1-stearoyl-2-arachidonoyl-PA) in chloroform.

    • Dry the lipid mixture under nitrogen to form a thin film.

    • Hydrate the film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

    • Create large unilamellar vesicles (LUVs) of a defined size (~100 nm) by extruding the mixture through a polycarbonate membrane.[22]

    • Causality Note: Extrusion ensures a homogenous population of vesicles, which is critical for reproducible results. The choice of background lipids should mimic the general composition of the target cellular membrane.[25]

  • Binding Reaction:

    • Incubate a constant amount of purified recombinant protein with increasing concentrations of liposomes (control liposomes vs. PA-containing liposomes) at room temperature for 20-30 minutes.

  • Co-sedimentation:

    • Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.

    • Self-Validation: The supernatant contains the unbound protein fraction, while the pellet contains the liposome-bound fraction. Running both fractions on a gel ensures that protein loss is accounted for.

  • Analysis:

    • Carefully separate the supernatant from the pellet. Resuspend the pellet in an equal volume of buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the protein of interest.

    • Quantify band intensities to determine the percentage of bound protein.

Methodology 3: Cell-Based Assays with Exogenous PAs

To link a specific PA species to a downstream signaling event, one can introduce defined PAs into cultured cells and measure the activation of a target pathway.

Rationale: This functional assay directly tests the hypothesis generated from LC-MS/MS and binding data. For example, if you hypothesize that an unsaturated PA activates the mTOR pathway, you can directly test this by adding it to cells and measuring S6K phosphorylation.

Detailed Protocol:

  • Liposome Preparation: Prepare LUVs containing a specific PA species (e.g., DPPA or SO-PA) as described in Methodology 2.

  • Cell Treatment:

    • Serum-starve cells to reduce basal signaling activity.

    • Treat cells with the PA-containing liposomes for a defined time course (e.g., 15, 30, 60 minutes). Include a "vehicle" control of liposomes without PA.

    • Causality Note: Serum starvation synchronizes the cells and provides a low-background state to observe stimulus-specific signaling.

  • Lysis and Analysis:

    • Wash cells with ice-cold PBS and lyse in a buffer containing phosphatase and protease inhibitors.

    • Analyze cell lysates by Western blot using antibodies against the total and phosphorylated forms of a downstream target protein (e.g., phospho-S6K (Thr389) for mTORC1 signaling).

  • Interpretation: An increase in the ratio of phosphorylated protein to total protein in cells treated with a specific PA species indicates activation of that pathway. Comparing the effects of DPPA-liposomes versus unsaturated PA-liposomes will reveal their differential signaling capacity.

Conclusion

The distinction between DPPA and other phosphatidic acids is not merely academic; it is fundamental to their roles as signaling molecules. Saturated and unsaturated PAs can engage different effector proteins and drive distinct, sometimes opposing, cellular programs.[13] For researchers in basic science and drug development, recognizing this specificity is critical. By employing a rigorous workflow that combines high-resolution lipidomics, direct in vitro binding assays, and targeted cell-based functional studies, the unique contributions of each PA species can be clearly defined. This detailed understanding will undoubtedly open new avenues for therapeutic intervention in pathways where PA signaling is dysregulated.

References

  • Title: Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Analysis of phosphatidic acid molecular species using mass spectrometry. Source: Portland Press. URL: [Link]

  • Title: Signaling functions of phosphatidic acid - PubMed. Source: National Institutes of Health. URL: [Link]

  • Title: Unveiling Phosphatidic Acid Ⅱ: Functions, Applications, and Analytical Methods. Source: Metware Biotechnology. URL: [Link]

  • Title: A Lipidomics Approach to Measure Phosphatidic Acid Species in Subcellular Membrane Fractions Obtained from Cultured Cells - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Influence of DGK- on particular DAG and PA lipid species. Source: ResearchGate. URL: [Link]

  • Title: Diacylglycerol kinase-dependent formation of phosphatidic acid molecular species during interleukin-2 activation in CTLL-2 T-lymphocytes. Source: National Institutes of Health. URL: [Link]

  • Title: Regulation of Cell Proliferation and Migration by Extracellular Phosphatidic Acid. Source: MDPI. URL: [Link]

  • Title: Phosphatidic Acid Signaling and Function in Nuclei - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops - PubMed Central. Source: National Institutes of Health. URL: [Link]

  • Title: Signaling functions of phosphatidic acid | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Where do substrates of diacylglycerol kinases come from? Diacylglycerol kinases utilize diacylglycerol species supplied from phosphatidylinositol turnover-independent pathways - PubMed. Source: National Institutes of Health. URL: [Link]

  • Title: The Emerging Roles of Diacylglycerol Kinase (DGK) in Plant Stress Tolerance, Growth, and Development. Source: MDPI. URL: [Link]

  • Title: Phosphatidic acid: an emerging versatile class of cellular mediators | Essays in Biochemistry. Source: Portland Press. URL: [Link]

  • Title: Diacylglycerol Kinases as Sources of Phosphatidic Acid - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Total Phosphatidic Acid Assay Kit. Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Formation of phosphatidic acid, ceramide, and diglyceride on radiolysis of lipids: Identification by MALDI-TOF mass spectrometry. Source: ResearchGate. URL: [Link]

  • Title: The dynamic regulatory network of phosphatidic acid metabolism: a spotlight on substrate cycling between phosphatidic acid and diacylglycerol. Source: Portland Press. URL: [Link]

  • Title: Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid - Semantic Scholar. Source: Semantic Scholar. URL: [Link]

  • Title: Optical Control of Phosphatidic Acid Signaling | ACS Central Science. Source: ACS Publications. URL: [Link]

  • Title: Protein–Phospholipid Interaction Motifs: A Focus on Phosphatidic Acid. Source: ResearchGate. URL: [Link]

  • Title: A Chemoenzymatic Strategy for Imaging Cellular Phosphatidic Acid Synthesis - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Spatiotemporal control of phosphatidic acid signaling with optogenetic, engineered phospholipase Ds | Journal of Cell Biology. Source: Rockefeller University Press. URL: [Link]

  • Title: Liposome-binding assays to assess specificity and affinity of phospholipid-protein interactions. Source: Wageningen University & Research. URL: [Link]

  • Title: Unveiling Phosphatidic AcidⅠ: Chemical Properties and Metabolic Pathways. Source: Metware Biotechnology. URL: [Link]

  • Title: Distinguishing phosphatidic acid pools from de novo synthesis, PLD, and DGK. Source: Springer Link. URL: [Link]

  • Title: Phosphatidic acid - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: A simple guide to biochemical approaches for analyzing protein–lipid interactions. Source: Molecular Biology of the Cell. URL: [Link]

  • Title: Distinguishing Phosphatidic Acid Pools from De Novo Synthesis, PLD, and DGK. Source: ResearchGate. URL: [Link]

  • Title: Comparative Characterization of Phosphatidic Acid Sensors and Their Localization during Frustrated Phagocytosis - PMC. Source: National Institutes of Health. URL: [Link]

Sources

A Comparative Guide to Assessing the Purity of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate Sodium Salt by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of synthetic phospholipids is not merely a quality control checkbox; it is a critical determinant of experimental reproducibility, therapeutic efficacy, and safety. 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt (DPPA), a key component in liposomal drug delivery systems and a bioactive lipid mediator, is no exception. This guide provides an in-depth, technical comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for assessing DPPA purity, complete with experimental protocols and supporting data to ensure scientific integrity.

The Imperative of Purity in Synthetic Phospholipids

Synthetic phospholipids like DPPA are foundational in the development of advanced drug delivery systems, such as lipid nanoparticles for mRNA vaccines.[1] Their purity directly impacts the physicochemical properties, stability, and in vivo performance of these formulations. Impurities, which can arise from the manufacturing process or degradation over time, can introduce variability, compromise the integrity of the lipid bilayer, and even elicit unintended biological responses.[2] Therefore, a robust and reliable analytical method for purity assessment is paramount.

Thin-Layer Chromatography: A Practical Approach for Purity Profiling

Thin-Layer Chromatography (TLC) is a planar chromatographic technique widely used for the separation of lipids.[3] Its continued relevance in a landscape of sophisticated analytical instrumentation stems from its simplicity, cost-effectiveness, and high throughput capabilities. For the assessment of DPPA purity, TLC offers a rapid and visually intuitive method to separate the parent compound from potential impurities.

The Principle of Separation

In TLC, a solid stationary phase (typically silica gel) coated on a plate is used in conjunction with a liquid mobile phase. The separation of DPPA from its impurities is based on the differential partitioning of the molecules between the stationary and mobile phases. The polar phosphate headgroup of DPPA exhibits a strong affinity for the polar silica gel, while the nonpolar palmitoyl chains interact with the mobile phase. Less polar impurities will travel further up the plate, resulting in a higher retention factor (Rf), while more polar impurities will have a lower Rf.

A Comparative Analysis of Purity Assessment Techniques

While TLC is a valuable tool, it is essential to understand its capabilities and limitations in comparison to other common analytical techniques for phospholipid analysis, namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Planar chromatography based on differential partitioning.Column chromatography with high-pressure solvent delivery.Mass-to-charge ratio analysis of ionized molecules.
Resolution Moderate; can be enhanced with HPTLC.High; excellent separation of complex mixtures.Very high; can resolve isobaric compounds.
Sensitivity Nanogram (ng) to microgram (µg) range.[4]Picogram (pg) to nanogram (ng) range.[5]Femtomole (fmol) to attomole (amol) range.
Quantification Semi-quantitative to quantitative with densitometry.[6]Highly quantitative with various detectors (e.g., CAD, ELSD, UV).[7]Highly quantitative, especially with stable isotope-labeled internal standards.
Throughput High; multiple samples can be run simultaneously on a single plate.Moderate; sequential analysis of samples.High with direct infusion (shotgun lipidomics), moderate with LC-MS.[8]
Cost Low initial investment and running costs.High initial investment and moderate running costs.Very high initial investment and running costs.
Impurity Identification Tentative, based on Rf and co-migration with standards.Tentative, based on retention time.Definitive structural elucidation through fragmentation analysis.

Experimental Workflow for DPPA Purity Assessment by HPTLC

This section details a step-by-step High-Performance Thin-Layer Chromatography (HPTLC) protocol for the purity assessment of DPPA. This method is designed to be self-validating by including appropriate controls and standards.

Materials and Reagents
  • HPTLC Plates: Silica gel 60 F254, 20 x 10 cm

  • DPPA Standard: this compound salt, of known high purity

  • Potential Impurity Standards:

    • Lysophosphatidic acid (LPA) (palmitoyl)

    • Palmitic acid

  • Solvents: Chloroform, Methanol, Ammonium Hydroxide (25%), all HPLC grade

  • Visualization Reagent: Phosphomolybdic acid solution (10% w/v in ethanol) or Copper(II) sulfate solution (10% w/v in 8% phosphoric acid).[9]

Workflow Diagram

TLC_Workflow cluster_prep Plate & Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis prep_plate 1. Pre-wash HPTLC plate (Chloroform:Methanol 1:1) activate_plate 2. Activate plate (110°C for 30 min) prep_plate->activate_plate spot_plate 4. Spot samples and standards activate_plate->spot_plate prep_sample 3. Prepare DPPA solutions (Sample & Standard) develop_plate 5. Develop plate in mobile phase (Chloroform:Methanol:NH4OH) spot_plate->develop_plate dry_plate 6. Dry the plate develop_plate->dry_plate visualize 7. Visualize with staining reagent dry_plate->visualize document 8. Document the chromatogram visualize->document quantify 9. Quantify by densitometry document->quantify

Caption: HPTLC workflow for DPPA purity assessment.

Step-by-Step Protocol
  • Plate Preparation:

    • Pre-wash the HPTLC silica gel plate by developing it to the top with a mixture of chloroform:methanol (1:1, v/v).

    • Air-dry the plate in a fume hood.

    • Activate the plate by heating it in an oven at 110°C for 30 minutes. Allow the plate to cool to room temperature in a desiccator before use.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the DPPA sample to be tested in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.

    • Prepare a stock solution of the high-purity DPPA standard at the same concentration.

    • Prepare solutions of potential impurity standards (e.g., lysophosphatidic acid, palmitic acid) at a concentration of 0.1 mg/mL.

  • Application:

    • Using a capillary tube or an automated TLC sampler, apply 2 µL of the DPPA sample, DPPA standard, and each impurity standard as separate spots or bands on the baseline of the HPTLC plate.

  • Chromatographic Development:

    • Prepare the mobile phase consisting of chloroform:methanol:ammonium hydroxide (60:34:4, v/v/v) .[9]

    • Pour the mobile phase into a TLC developing chamber lined with filter paper and allow it to saturate for at least 20 minutes.

    • Place the HPTLC plate in the chamber and develop until the solvent front is approximately 1 cm from the top of the plate.

    • Remove the plate from the chamber and mark the solvent front. Air-dry the plate in a fume hood.

  • Visualization:

    • Dip the dried plate into the phosphomolybdic acid or copper(II) sulfate staining reagent for a few seconds.

    • Heat the plate on a hotplate at 110-120°C until the spots appear as dark blue-green or grey-brown bands on a lighter background.[4][9]

  • Analysis and Interpretation:

    • Document the chromatogram using a TLC scanner or a high-resolution camera.

    • Calculate the Rf value for each spot. The main spot in the sample lane should correspond to the Rf of the DPPA standard.

    • Any additional spots in the sample lane indicate the presence of impurities. The purity can be semi-quantitatively assessed by visual comparison of the intensity of the impurity spots with the main spot.

    • For quantitative analysis, use a TLC scanner with densitometry software to measure the peak area of each spot. The purity can be calculated as the percentage of the peak area of the main DPPA spot relative to the total peak area of all spots in the sample lane.

Choosing the Right Analytical Tool: A Decision Framework

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the desired level of detail, sensitivity, and available resources.

Decision_Tree start Start: Assess DPPA Purity q1 Need for routine QC & high throughput? start->q1 tlc TLC/HPTLC q1->tlc Yes q2 Need for high resolution & quantification? q1->q2 No end End tlc->end hplc HPLC-CAD/ELSD q2->hplc Yes q3 Need for structural identification of impurities? q2->q3 No hplc->end ms LC-MS/MS q3->ms Yes q3->end No ms->end

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive assessment of this compound salt purity, a multi-tiered approach is often the most effective. High-Performance Thin-Layer Chromatography serves as an excellent frontline tool for routine quality control, offering rapid, cost-effective, and high-throughput screening. When higher resolution and precise quantification are required, HPLC with charged aerosol detection is a superior choice. For the definitive identification and structural elucidation of unknown impurities, the unparalleled sensitivity and specificity of LC-MS/MS are indispensable. By understanding the strengths and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their phospholipid-based products.

References

  • El-Haddad, A. E., & El-Kousy, N. M. (2015). Densitometric HPTLC method for qualitative, quantitative analysis and stability study of coenzyme Q10 in Pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 5(9), 032-041.
  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the full spectrum of lipid molecular species. Mass Spectrometry Reviews, 24(3), 367-412.
  • Guan, Z., & Wenk, M. R. (2006). A rapid, isocratic method for analysis of phospholipids by reversed-phase high performance liquid chromatography. Analytical Biochemistry, 354(2), 302-305.
  • Technology Networks. (2022). A Guide to Glycan Analysis of Therapeutic Glycoproteins. Retrieved from [Link]

  • Spangenberg, J. E. (2016). Quantitative determination of phospholipids in a pharmaceutical drug by scanning and video densitometry.
  • Jones, J. J., & Holčapek, M. (2022). Application of Hybrid Surface Technology for Improving Sensitivity and Peak Shape of Phosphorylated Lipids Such as Phosphatidic Acid and Phosphatidylserine. Journal of The American Society for Mass Spectrometry, 33(4), 646-654.
  • Kagan, V. E., et al. (2011). Identification of oxidized phospholipids by electrospray ionization mass spectrometry and LC–MS using a QQLIT instrument. Free Radical Biology and Medicine, 51(8), 1537-1550.
  • Reis, A., et al. (2020). Scanning densitometry and mass spectrometry for HPTLC analysis of lipids: The last 10 years.
  • Viidanoja, J. (2015). Analysis of Phospholipids in Bio-Oils and Fats by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Buré, C., et al. (2013). A single run LC-MS/MS method for phospholipidomics. Analytical and Bioanalytical Chemistry, 405(2-3), 845-856.
  • Reis, A., et al. (2021). Scanning densitometry and mass spectrometry for HPTLC analysis of lipids: The last 10 years. TrAC Trends in Analytical Chemistry, 134, 116127.
  • Al-Saeed, F. A., & Al-Dossary, M. A. (2021). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Journal of Chemistry, 2021, 6653318.
  • Khaskhely, N. M., et al. (1986). Analysis of dipalmitoyl phosphatidylcholine in amniotic fluid by high-performance liquid chromatography. Clinical Chemistry, 32(1 Pt 1), 154-156.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). Technical guide for the elaboration of monographs on - Fatty oils and Derivatives. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1084> Glycoprotein and Glycan Analysis—General Considerations. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Scribd. (n.d.). <1084> Glycoprotein and Glycan Analysis—General Considerations. Retrieved from [Link]

  • Northern Arizona University. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on Comparison of HPLC and HPTLC. Retrieved from [Link]

  • Taguchi, R., & Houjou, T. (2007). Qualitative and quantitative analyses of phospholipids by LC-MS for lipidomics. Methods in Enzymology, 432, 127-143.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). Quality requirements for nanomedicines: what role should the European Pharmacopoeia play?. Retrieved from [Link]

  • Radziwon-Balicka, A., et al. (2012). Optimization of TLC detection by phosphomolybdic acid staining for robust quantification of cholesterol and bile acids.
  • Bravi, E., et al. (2016). A new liquid chromatography method with charge aerosol detector (CAD) for the determination of phospholipid classes. Application to milk phospholipids. Food Chemistry, 198, 10-15.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Topic Q3B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Flieger, J., et al. (2021). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 26(11), 3209.
  • Agilent Technologies. (n.d.). Analysis of Lipids by HPLC-CAD. Retrieved from [Link]

  • IntechOpen. (2012). Lipids in pharmaceutical and cosmetic preparations. Retrieved from [Link]

  • Li, W., et al. (2008). Phospholipids in liquid chromatography/mass spectrometry bioanalysis: Comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects. Rapid Communications in Mass Spectrometry, 22(5), 677-688.
  • Zhang, B. (2016). Glycan analysis of therapeutic glycoproteins. mAbs, 8(2), 205-215.
  • International Journal of Pharmaceutical Investigation. (2021). Impurity guidelines in drug development under ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • ACG Publications. (2023). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Online. Retrieved from [Link]

  • AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate (DPPA) Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized reagents extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship through proper disposal. 1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium salt, a phosphatidic acid crucial for liposome formulation and cell signaling research, requires meticulous handling from acquisition to disposal. This guide provides a direct, procedurally-focused framework for the safe and compliant disposal of this phospholipid, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Hazard Assessment and Risk Mitigation: A Precautionary Approach

The first step in any disposal protocol is a thorough understanding of the material's potential hazards. While some safety data sheets (SDS) for DPPA sodium salt may not classify it as a hazardous substance under specific regulations, others indicate potential for irritation.[1][2] A prudent safety culture dictates adopting the more conservative assessment to ensure maximum protection. Several sources classify the compound with specific GHS Hazard Statements, indicating it may cause skin, eye, and respiratory irritation.[3][4]

Causality Behind the Precaution: The fine powder form of many phospholipids, including DPPA, presents a risk of aerosolization during handling.[5][6] Inhalation of fine particulates can lead to respiratory irritation.[3][4] Therefore, all handling and disposal operations should be engineered to minimize dust generation.

The following table summarizes the essential safety and handling information, forming the basis of our disposal protocol.

ParameterDescriptionRationale & References
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.These classifications necessitate the use of comprehensive PPE to prevent contact and inhalation.[3][4]
Recommended PPE Nitrile gloves, safety glasses with side shields or goggles, lab coat. Use a type N95 (US) or equivalent dust mask if handling significant quantities of powder outside a fume hood.A multi-barrier approach protects against skin/eye contact and inhalation of aerosolized powder.[3][4][5][7]
Storage Class Combustible Solids (Storage Class 11)While not highly flammable, it should be stored away from strong oxidizing agents to prevent potential ignition.[7][8]
Incompatible Materials Strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches).Contact with strong oxidizers can result in a vigorous, potentially hazardous reaction.[8]

The Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle of chemical waste management is that no procedure should begin without a clear plan for disposal.[9] All waste must be handled in accordance with local, state, and federal regulations, which can vary significantly.[8] This protocol provides a validated baseline for safe handling in a laboratory setting.

Step 1: Preparation and Segregation

Before handling any waste, don the appropriate PPE as detailed in the table above. The cardinal rule of chemical disposal is segregation.[5][10] Never mix DPPA waste with incompatible chemical streams like halogenated solvents, heavy metals, or reactive chemicals.

Why is segregation critical? Cross-contamination in a waste container can lead to dangerous chemical reactions. Furthermore, waste disposal streams are managed by specialized, high-cost facilities; mixing non-hazardous with hazardous waste needlessly increases the volume of hazardous material, escalating disposal costs and environmental burden.[9][10]

Step 2: Managing Solid DPPA Waste

This applies to expired, unused, or contaminated powder.

  • Work in a controlled environment , such as a chemical fume hood or a well-ventilated area, to minimize inhalation risk.[3][6]

  • Use dry clean-up procedures. Carefully sweep or scoop the solid material using non-sparking tools. Avoid actions that generate dust clouds, such as vigorous brushing or using compressed air.[5][6]

  • Transfer the solid waste into a designated, leak-proof, and clearly labeled waste container.[10] The label should read "Solid Chemical Waste" and list the contents (e.g., "this compound salt").

  • Seal the container securely and store it in a designated waste accumulation area away from incompatible materials.

Step 3: Managing DPPA Solutions

In research, DPPA is often used in solution. The solvent dictates the disposal route.

  • Aqueous Solutions (e.g., in buffer): While some simple buffers may be approved for drain disposal by institutional policy, it is poor practice to dispose of lipids into the sanitary sewer.[10] Lipids can accumulate and cause blockages in plumbing. Collect aqueous DPPA solutions in a container labeled "Aqueous Chemical Waste," listing all components.

  • Organic Solvent Solutions: The waste must be segregated based on the solvent type.

    • Non-Halogenated Solvents (e.g., Methanol, Ethanol): Collect in a container labeled "Non-Halogenated Organic Waste."

    • Halogenated Solvents (e.g., Chloroform, Dichloromethane): Collect in a separate container labeled "Halogenated Organic Waste."

Step 4: Handling Empty Containers

A container that held DPPA is not truly empty until decontaminated.[9]

  • Rinse the container three times with a suitable solvent. A good practice is to use the solvent that will be used in the next application or a solvent appropriate for the waste stream (e.g., water or ethanol).

  • Collect the rinsate and dispose of it as chemical waste according to the solvent used (see Step 3). The rinsate from cleaning containers must be handled as hazardous waste if the solvent itself is hazardous.[9]

  • After triple rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but first, deface or remove the original label to prevent confusion.[9]

Emergency Protocol: Spill Management

Accidents happen, and a clear plan is essential for a safe response.

  • Minor Spills (Small amount of powder):

    • Ensure all personnel in the immediate area are aware of the spill.

    • Wearing your full PPE (including dust mask), gently cover the spill with an inert absorbent material if available, or use dry cleanup methods.[3][5]

    • Sweep the material into a designated waste container.[5]

    • Clean the spill area with soap and water after the bulk material has been removed.

  • Major Spills:

    • Evacuate the immediate area and alert laboratory personnel.[5][6]

    • Notify your institution's Environmental Health & Safety (EHS) office or emergency response team immediately.

    • Prevent the spill from entering drains or waterways.[3][5]

    • Do not attempt to clean up a major spill without specific training and the appropriate respiratory protection.[5]

Visualized Workflow: Disposal Decision Pathway

To streamline the disposal process, this flowchart provides a clear decision-making pathway for routing different forms of DPPA waste.

Diagram: DPPA Waste Disposal Decision Workflow cluster_form cluster_solvent cluster_containers start Identify DPPA Waste Form solid Solid Powder start->solid solution Solution start->solution solid_waste Container: Solid Chemical Waste solid->solid_waste aqueous Aqueous Solution solution->aqueous organic Organic Solution solution->organic aqueous_waste Container: Aqueous Chemical Waste aqueous->aqueous_waste is_halogenated Solvent Halogenated? organic->is_halogenated nonhal_waste Container: Non-Halogenated Organic Waste is_halogenated->nonhal_waste No hal_waste Container: Halogenated Organic Waste is_halogenated->hal_waste Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoyl-sn-glycerol 3-phosphate sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.